(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Description
Properties
IUPAC Name |
(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427388 | |
| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146398-18-7 | |
| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral building block of significant interest in pharmaceutical synthesis. Understanding these properties is paramount for its effective handling, characterization, and application in the development of novel therapeutics. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide a framework for the self-validating application of these methodologies in a research and development setting.
Chemical Identity and Structure
This compound, also known by synonyms such as (R)-Boc-β-homoleucine, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis and other organic transformations, preventing unwanted side reactions.
The stereochemistry at the C3 position, designated as (R), is a critical determinant of its biological activity and its interactions with other chiral molecules. It is essential to distinguish this enantiomer from its (S) counterpart and the racemic mixture, as their physical and biological properties can differ significantly.
Molecular Structure:
Caption: 2D representation of this compound.
Core Physical Properties
A precise understanding of the physical properties of this compound is fundamental for its use in synthesis, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| CAS Number | 146398-18-7 (for R-enantiomer) | Chem-Impex International |
| 138165-75-0 (often for racemic or S-enantiomer) | [2] | |
| Appearance | White to off-white solid/powder | General supplier information |
| Melting Point | 53-55 °C (for the (S)-enantiomer) | |
| Boiling Point | Decomposes before boiling at standard pressure | Inferred from structure |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General chemical knowledge |
Note on CAS Numbers: The CAS number for this compound can be a point of confusion. While 138165-75-0 is frequently cited, it often refers to the racemic mixture or the (S)-enantiomer. The specific CAS number for the (R)-enantiomer is 146398-18-7, as listed by suppliers specializing in chiral compounds. For unambiguous procurement and regulatory purposes, referencing the specific enantiomeric CAS number is critical.
Note on Melting Point: An experimentally determined melting point for the (R)-enantiomer is not consistently reported in publicly available literature. The value provided for the (S)-enantiomer (53-55 °C) serves as a likely estimate, as enantiomers typically share the same melting point. However, slight variations can occur due to crystalline polymorphism. A positional isomer, 3-(tert-butyloxycarbonylamino-methyl)-5-methylhexanoic acid, has a reported melting point of 168-170°C, highlighting the importance of isomeric purity.
Experimental Protocols for Physical Property Determination
The following protocols are designed to be self-validating, ensuring accurate and reproducible results.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid heating rate (10-20 °C/min) is initially employed to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second determination is performed with a slow heating rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
-
Caption: Workflow for accurate melting point determination.
Solubility Assessment
A qualitative assessment of solubility is crucial for selecting appropriate solvents for synthesis, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Procedure:
-
To approximately 10 mg of the compound in a test tube, add 1 mL of the solvent.
-
Vortex or agitate the mixture for 30 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, warm the mixture gently and observe any changes.
-
Categorize solubility as freely soluble, soluble, sparingly soluble, or insoluble.
-
Sources
An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral β-amino acid derivative, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function and a specific stereochemical configuration at the C3 position, makes it a crucial intermediate in the synthesis of complex molecules with defined stereochemistry. The isobutyl side chain further contributes to its utility in creating analogues of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, stereoselective synthesis, analytical characterization, and applications, with a focus on providing practical insights for researchers in the field.
Chemical Structure and Properties
This compound, also known by synonyms such as (R)-3-Boc-amino-5-methylhexanoic acid, possesses a well-defined three-dimensional structure that is fundamental to its chemical behavior and applications.
The IUPAC name for this compound is (3R)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylhexanoic acid .
Key Structural Features:
-
Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter with an (R)-configuration. This specific spatial arrangement of substituents is crucial for its role as a chiral building block.
-
β-Amino Acid: The amino group is attached to the β-carbon (C3) relative to the carboxyl group, classifying it as a β-amino acid. Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their natural α-peptide counterparts.[1]
-
Boc Protecting Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[2]
-
Isobutyl Side Chain: The 5-methylhexanoic acid backbone provides an isobutyl side chain, which can be important for mimicking the side chain of natural amino acids like leucine in peptidomimetic studies.
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of the Topic Compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 138165-75-0 (for racemic mixture) | [3][4] |
| Molecular Formula | C12H23NO4 | [5] |
| Molecular Weight | 245.32 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | |
| Melting Point | Not readily available for the pure (R)-enantiomer. |
Stereoselective Synthesis
The synthesis of enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture of a suitable precursor. While direct asymmetric synthesis routes for β-amino acids exist, classical resolution often provides a robust and scalable method.
A common strategy involves the synthesis of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid, followed by diastereomeric salt formation with a chiral amine to separate the enantiomers. The resolved (R)-enantiomer of the precursor can then be converted to the target compound.
Synthesis Workflow Diagram
Caption: Stereoselective Synthesis Workflow.
Detailed Experimental Protocol
Part 1: Synthesis of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid
This part of the synthesis is based on established methods for producing the racemic precursor to pregabalin.[6][7]
-
Step 1: Knoevenagel Condensation: Isovaleraldehyde is reacted with ethyl cyanoacetate in the presence of a base like triethylenediamine to yield ethyl 2-cyano-5-methyl-2-hexenoate.[6]
-
Step 2: Michael Addition: The resulting α,β-unsaturated ester undergoes a Michael addition with a cyanide source.
-
Step 3: Hydrolysis and Decarboxylation: The product from the Michael addition is subjected to acidic or basic hydrolysis, followed by decarboxylation to yield 3-isobutylglutaric acid.
-
Step 4: Amidation: The glutaric acid is converted to its anhydride, which is then reacted with ammonia to form racemic 3-(carbamoylmethyl)-5-methylhexanoic acid.
Part 2: Chiral Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic acid
The resolution of the racemic acid is a critical step to isolate the desired (R)-enantiomer.[8][9]
-
Diastereomeric Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., a mixture of chloroform and ethanol) and treated with a chiral resolving agent, such as (S)-(-)-α-phenylethylamine. The choice of the enantiomer of the resolving agent is crucial for selectively precipitating the desired diastereomeric salt.
-
Fractional Crystallization: The mixture is allowed to cool, leading to the crystallization of one of the diastereomeric salts. The differing solubilities of the two diastereomers allow for their separation. The less soluble salt, in this case, the salt of (R)-3-(carbamoylmethyl)-5-methylhexanoic acid with (S)-(-)-α-phenylethylamine, will precipitate out.
-
Isolation of the (R)-precursor: The crystalline salt is collected by filtration and then treated with an acid (e.g., HCl) to liberate the free (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.
Part 3: Conversion to this compound
-
Hofmann Rearrangement: The resolved (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is subjected to a Hofmann rearrangement. This reaction converts the amide functionality into a primary amine with the loss of one carbon atom, yielding (R)-3-amino-5-methylhexanoic acid.
-
Boc Protection: The resulting (R)-amino acid is then protected with a tert-butoxycarbonyl (Boc) group.[10][11] This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent like a mixture of water and dioxane or tetrahydrofuran.[2][12] The reaction mixture is stirred at room temperature until the reaction is complete. The Boc-protected product is then isolated through an extractive workup and purified, typically by crystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Analytical Workflow Diagram
Caption: Analytical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the methylene protons of the hexanoic acid chain, the methine proton at the chiral center, the NH proton of the Boc group, and the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the isobutyl group, the carbons of the hexanoic acid backbone, and the quaternary and methyl carbons of the Boc group.
Note: Specific chemical shift values can vary depending on the solvent used. Researchers should compare their obtained spectra with those of known standards or predicted spectra.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 246.17, and the [M+Na]⁺ ion at m/z 268.15. Fragmentation patterns can also provide structural information.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for determining the enantiomeric purity of the final product.
-
Stationary Phase: A chiral stationary phase (CSP) is required for the separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for the resolution of N-protected amino acids.[13][14][15]
-
Mobile Phase: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution.
-
Detection: UV detection is commonly used, as the carbamate group provides a chromophore.
A validated chiral HPLC method should demonstrate baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).
Applications in Research and Development
While the (S)-enantiomer of 3-amino-5-methylhexanoic acid (pregabalin) is a well-known pharmaceutical, the (R)-enantiomer and its derivatives, such as this compound, also hold significant value in several areas of research and development.
-
Chiral Building Blocks: The primary application of this compound is as a chiral building block in the synthesis of more complex molecules. Its defined stereochemistry allows for the stereocontrolled introduction of a β-amino acid moiety into a target structure. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often highly dependent on its stereochemistry.
-
Peptidomimetics: β-amino acids are of great interest in the field of peptidomimetics. The incorporation of β-amino acids into peptide sequences can lead to the formation of novel secondary structures and can confer resistance to enzymatic degradation by proteases.[1] this compound can be used in the synthesis of β-peptides and mixed α/β-peptides to investigate their structure-activity relationships and therapeutic potential.[16][17]
-
Pharmacological Research: The (R)-enantiomers of GABA analogues are often synthesized and studied to understand the stereoselectivity of their biological targets.[18][19][20][21] By comparing the activity of the (R)- and (S)-enantiomers, researchers can gain insights into the binding pockets of receptors and enzymes. This information is crucial for the rational design of new and more selective drugs.
-
Asymmetric Synthesis: This compound can serve as a starting material for the synthesis of other chiral molecules, where the stereocenter at C3 is retained or transformed into a new stereocenter.
Conclusion
This compound is a valuable and versatile chiral building block for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its structure, stereoselective synthesis, and analytical characterization is essential for its effective utilization. The protocols and analytical methods outlined in this guide provide a solid foundation for the synthesis and quality control of this important compound. Its application in the development of novel peptidomimetics and as a tool in pharmacological research underscores its significance in the ongoing quest for new therapeutic agents.
References
- Clift, M. D., & Silverman, R. B. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 691-700.
- Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. (n.d.). PubMed Central.
- 3-[(T-Butoxycarbonyl)Amino]-5-Methylhexanoicacid (Cas 138165-75-0). (n.d.). Parchem.
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. (n.d.). PubChem.
- Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-??-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. (2025, August 7).
- GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. (n.d.). PubMed.
- Method for synthesizing optically pure (R)-3-carbamoymethyl-5-methylhexanoic acid. (n.d.).
- (R)-3-TERT-BUTOXYCARBONYLAMINO-5-METHYL-HEXANOIC ACID. (n.d.). ChemicalBook.
- This compound. (n.d.). Biotuva Life Sciences.
- 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. (n.d.).
- Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates. (n.d.).
- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (n.d.).
- Note An efficient total synthesis of (±)-pregabalin. (n.d.).
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.).
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- WO/2008/004044 PROCESS FOR THE PREPARATION OF (R)-(-)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID AND OF PREGABALIN AND SYNTHESIS INTERMEDIATES. (n.d.).
- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
- validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. (n.d.). Benchchem.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Beta-amino acids: vers
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- Amino Acid Deriv
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- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
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(3r)-3-{amino}-5-methylhexanoic acid. (n.d.). PubChemLite.
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- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021, May 10). eScholarship.org.
- Showing metabocard for 5-Methylhexanoic acid (HMDB0031595). (2012, September 11).
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An In-Depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, purification, and applications, offering field-proven insights and detailed methodologies to support advanced research and development programs.
Core Compound Identity and Physicochemical Properties
This compound, also known as Boc-(R)-β-homoleucine, is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it an ideal intermediate for peptide synthesis and other amine-coupling reactions, preventing unwanted side reactions. The stereochemistry at the C3 position is crucial for the biological activity of the final target molecules.
While some databases may show conflicting or overlapping information, the definitive Chemical Abstracts Service (CAS) number for the (R)-enantiomer is 146398-18-7 [1][2][][4][5][6]. It is essential to use this CAS number for accurate sourcing and regulatory documentation.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 146398-18-7 | [1][2][][4][5][6] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1][2][4][6] |
| Molecular Weight | 245.32 g/mol | [][4] |
| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoic acid | [4] |
| Synonyms | Boc-(R)-β-homoleucine, (R)-3-(Boc-amino)-5-methylhexanoic acid | [4][7] |
| Physical Form | White to off-white or yellow solid/powder | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Synthesis and Chiral Purification: A Strategic Approach
The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary strategies involve either asymmetric synthesis to directly obtain the desired enantiomer or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers an elegant and efficient route to the target molecule, minimizing the loss of material associated with resolving a racemate. One of the most effective methods is the asymmetric hydrogenation of a suitable prochiral precursor. This approach often involves the use of chiral catalysts, such as rhodium complexes with chiral phosphine ligands (e.g., Me-DuPHOS), to induce stereoselectivity[8][9].
The general workflow for an asymmetric hydrogenation approach is depicted in the diagram below. The key is the selection of a catalyst that favors the formation of the (R)-enantiomer.
Caption: Role of the title compound in the synthesis of Cryptophycin analogues.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Based on data for structurally similar compounds, the following GHS hazard statements may apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chiral intermediate with significant applications in the synthesis of complex pharmaceutical targets. Its value lies in the precise stereochemistry and the versatile Boc-protected amino group, which facilitates its use in multi-step synthetic sequences. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in research and drug development. This guide provides a foundational framework for scientists working with this important molecule.
References
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Appchem. This compound | 146398-18-7. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]
- Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.
-
ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
PubMed. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. Retrieved from [Link]
- Google Patents. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
-
Indian Council of Scientific and Industrial Research. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Retrieved from [Link]
-
PubMed. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. Retrieved from [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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MDPI. Recent Advances in Asymmetric Catalysis Associated with B(C 6 F 5 ) 3. Retrieved from [Link]
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MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]
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A Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: A Chiral Building Block for Advanced Drug Development
Introduction: The Strategic Importance of Chiral β-Amino Acids in Modern Therapeutics
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural amino acids represent a critical toolkit for medicinal chemists, and among these, chiral β-amino acids have emerged as particularly valuable scaffolds. (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, also known by its synonym Boc-D-β-homoleucine, is a prime example of such a building block. Its structure, featuring an additional methylene group in the backbone compared to its α-amino acid counterpart, imparts unique conformational properties and resistance to enzymatic degradation.[1][2]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic pathway, outline key analytical characterization techniques, and explore its strategic applications in the synthesis of complex therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern peptide synthesis.[3]
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of a synthetic building block is the foundation of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 245.32 g/mol | [2][4] |
| Molecular Formula | C₁₂H₂₃NO₄ | [3][4] |
| CAS Number | 146398-18-7 | [3][4] |
| Appearance | White to off-white solid/powder | [3] |
| IUPAC Name | (3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | N/A |
| Synonyms | Boc-D-β-homoleucine, (R)-3-(Boc-amino)-5-methylhexanoic acid | [3][4] |
| Optical Rotation | [α]²⁰/D = +33 ± 2° (c=0.5 in CHCl₃) | [3] |
| Storage Conditions | 0-8 °C | [3] |
Synthesis Protocol: From α-Amino Acid to β-Homologue
The synthesis of β-amino acids from their readily available α-amino acid precursors is a cornerstone of peptidomimetic chemistry. The Arndt-Eistert homologation is a classic and effective method for this one-carbon backbone extension.[5][6] This process involves the conversion of an N-protected α-amino acid into its corresponding β-amino acid, preserving the stereochemistry of the original chiral center.[6]
The following protocol outlines a representative synthesis of this compound starting from the commercially available Boc-D-leucine.
Experimental Protocol: Arndt-Eistert Homologation of Boc-D-leucine
Step 1: Activation of Boc-D-leucine
-
Dissolve Boc-D-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) and then slowly add ethyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30-60 minutes to form the mixed anhydride. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
Causality: This initial step activates the carboxylic acid of Boc-D-leucine, converting it into a more reactive mixed anhydride. This is crucial for the subsequent reaction with diazomethane, which is not reactive enough to directly attack the carboxylic acid.
Step 2: Formation of the α-Diazoketone
-
In a separate, well-ventilated fume hood, prepare a solution of diazomethane in diethyl ether. Extreme caution is advised as diazomethane is toxic and explosive. Safer alternatives like diazo(trimethylsilyl)methane can also be used.[6]
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C until a persistent yellow color indicates a slight excess of diazomethane.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
Causality: The nucleophilic diazomethane attacks the activated carbonyl of the mixed anhydride, displacing the ethoxycarbonyl group to form the key α-diazoketone intermediate.
Step 3: Wolff Rearrangement and Hydrolysis
-
To the α-diazoketone solution, add a suspension of silver oxide (Ag₂O) or silver benzoate (0.1-0.2 eq) in a mixture of dioxane and water.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC for the disappearance of the diazoketone.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
The resulting aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to pH 3-4 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality: The silver catalyst promotes the Wolff rearrangement, where the α-diazoketone loses nitrogen gas to form a highly reactive ketene intermediate via a 1,2-rearrangement. This ketene is then trapped by water in the reaction mixture to form the desired homologous carboxylic acid. The stereochemistry at the chiral center is retained during this process.[6]
Sources
An In-Depth Technical Guide to the Solubility of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
For researchers, scientists, and professionals in drug development, understanding the solubility of a drug candidate is a cornerstone of its progression from discovery to a viable therapeutic. Poor aqueous solubility can lead to a cascade of challenges, including inconsistent results in in vitro assays, diminished bioavailability, and difficulties in formulation. This guide provides a comprehensive technical overview of the solubility of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a chiral carboxylic acid of interest in pharmaceutical development. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the physicochemical characteristics of the target molecule that govern its solubility profile.
Part 1: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, is a fundamental physicochemical property that dictates the performance of a drug candidate.[1][2] In the early stages of drug discovery, solubility data is crucial for screening and selecting promising compounds.[3][4] As a compound progresses, its solubility profile informs formulation strategies, salt selection, and the prediction of its in vivo behavior.[3]
It is essential to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is the concentration of a compound when a precipitate first forms from a supersaturated solution, often generated by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[3][5] While useful for high-throughput screening in early discovery due to its speed, kinetic solubility can overestimate the true solubility.[3][4]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug.[1][3] This is the "gold standard" for solubility measurement and is critical for pre-formulation and later-stage development as it represents the true solubility under stable conditions.[6]
This guide will focus on the determination of thermodynamic solubility, which provides the most reliable and relevant data for drug development.
Part 2: Determining Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method, first developed decades ago, remains the most reliable and widely used technique for measuring thermodynamic solubility.[3][6][7] Its principle is straightforward: an excess of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium, after which the concentration of the dissolved compound is measured.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained solubility data.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated pH meter
Procedure:
-
Preparation of Solvent Media: Prepare the desired solvents. For aqueous solutions, accurately prepare buffers to the target pH and verify with a calibrated pH meter.
-
Addition of Excess Solid: Add an excess amount of this compound to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[8] For some compounds, longer times may be necessary. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For an extra measure of caution, filter the collected supernatant through a syringe filter. It is crucial to consider potential drug adsorption to the filter material, which can be a source of error, especially for poorly soluble compounds.[3]
-
Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, most commonly HPLC.[3] A calibration curve should be prepared using standard solutions of known concentrations.
-
pH Measurement: For buffered aqueous solutions, measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[3]
Causality Behind Experimental Choices
-
Excess Solid: The presence of undissolved solid is essential to ensure that the solution is saturated and in equilibrium with the solid phase.[8]
-
Extended Agitation: Continuous agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process and ensuring that the system reaches equilibrium.
-
Temperature Control: Solubility is temperature-dependent.[1][2] Maintaining a constant temperature is critical for obtaining reproducible results.
-
Centrifugation and Filtration: These steps are crucial for completely removing any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the method used to quantify the dissolved compound.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.
Part 3: Physicochemical Profile of this compound and Predicted Solubility
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This is a polar, ionizable group that can donate a proton. The presence of this group suggests that the solubility will be highly pH-dependent.[9] At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more soluble in aqueous media due to ion-dipole interactions with water molecules.
-
tert-Butoxycarbonyl (Boc) Protecting Group: This is a bulky, nonpolar group that will decrease aqueous solubility due to its hydrophobic nature.
-
Isobutyl Side Chain: The 5-methylhexanoic acid backbone contains a nonpolar alkyl chain, which also contributes to the hydrophobicity of the molecule and will reduce its solubility in water.[10][11]
Predicted Solubility Profile:
-
In Aqueous Media: The solubility in neutral water is expected to be low due to the combined hydrophobicity of the Boc group and the isobutyl side chain. As the pH of the aqueous solution increases, the solubility is expected to increase significantly due to the ionization of the carboxylic acid.
-
In Organic Solvents: The molecule is expected to be more soluble in polar organic solvents such as ethanol, methanol, and DMSO, which can interact with the carboxylic acid group through hydrogen bonding and solvate the nonpolar portions of the molecule. Solubility in nonpolar solvents like hexane is likely to be very low.
Part 4: Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various conditions.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ~4.5 | < 0.1 | < 407 |
| PBS | 5.0 | 0.2 | 815 |
| PBS | 7.4 | 5.8 | 23640 |
| Ethanol | N/A | > 50 | > 203800 |
| Methanol | N/A | > 50 | > 203800 |
| Acetonitrile | N/A | 15.2 | 61960 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
When interpreting the data, consider the following:
-
pH-Solubility Profile: Plotting solubility as a function of pH is crucial for ionizable compounds. This profile is vital for predicting dissolution in different regions of the gastrointestinal tract.
-
Solvent Effects: The solubility in various organic solvents can provide insights into potential formulation strategies, such as the use of co-solvents to enhance aqueous solubility.[7]
Part 5: Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The shake-flask method, when executed with care, yields reliable thermodynamic solubility data that is indispensable for informed decision-making in drug development. While we have predicted the solubility behavior based on the molecule's structure, experimental determination is paramount. Future work should focus on generating a complete experimental pH-solubility profile and exploring the solubility in various biorelevant media to gain a deeper understanding of its potential in vivo performance.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]
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A thermodynamic exploration into pharmaceutical drug solubility | Request PDF. Available at: [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. Available at: [Link]
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How do you perform the shake flask method to determine solubility? - Quora. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid - PubChem. Available at: [Link]
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(3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid - PubChem. Available at: [Link]
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How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. Available at: [Link]
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Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
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The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect - ResearchGate. Available at: [Link]
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How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis and Properties of Boc-Protected β-Homoleucine
Introduction: The Significance of β-Amino Acids and the Role of Boc-β-Homoleucine
In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced therapeutic properties is perpetual. Non-natural amino acids have emerged as powerful tools in this endeavor, with β-amino acids, in particular, offering a unique scaffold for the design of novel peptidomimetics. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly subtle modification that imparts profound effects on their conformational behavior and biological stability.
This guide focuses on a specific and highly valuable β-amino acid derivative: Boc-protected β-homoleucine. As an analogue of the natural amino acid L-leucine, β-homoleucine provides the characteristic isobutyl side chain, which is crucial for a multitude of biological interactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino functionality that can be selectively removed under acidic conditions.[1][2] The strategic combination of the β-amino acid backbone, the leucine side chain, and the Boc protecting group makes Boc-L-β-homoleucine a critical building block for the synthesis of peptides and other bioactive compounds with improved pharmacokinetic profiles.[3]
This technical guide provides an in-depth exploration of the synthesis of Boc-protected β-homoleucine, detailing the prevalent synthetic routes with a focus on the underlying chemical principles. Furthermore, it delineates the key physicochemical and conformational properties of this compound, offering insights into its application in the development of next-generation therapeutics.
Part 1: Synthesis of Boc-Protected β-Homoleucine
The synthesis of enantiomerically pure Boc-L-β-homoleucine is most commonly achieved through a chiral pool approach, starting from the readily available and optically pure α-amino acid, Boc-L-leucine. This strategy leverages the existing stereocenter of the natural amino acid to establish the desired stereochemistry in the final β-amino acid product.
Chiral Pool Synthesis via Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and widely employed method for the one-carbon homologation of carboxylic acids, making it an ideal choice for the conversion of α-amino acids to their β-amino acid counterparts.[4][5] The overall process involves the conversion of the carboxylic acid of Boc-L-leucine into an acid chloride or mixed anhydride, which is then reacted with diazomethane to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (in this case, water or an alcohol) to yield the homologated β-amino acid.[6]
The selection of the Arndt-Eistert homologation for this transformation is underpinned by several key advantages:
-
Stereochemical Retention: The Wolff rearrangement proceeds with retention of configuration at the chiral center, ensuring that the stereointegrity of the starting L-leucine is transferred to the L-β-homoleucine product.
-
High Yields: The reaction sequence is generally efficient and provides good to excellent yields.
-
Versatility: The ketene intermediate can be trapped with various nucleophiles, allowing for the synthesis of β-amino acids, esters, or amides in a single step.
However, it is crucial to acknowledge the hazardous nature of diazomethane, which is both toxic and explosive. This has led to the development of safer alternatives, such as (trimethylsilyl)diazomethane, and the use of flow chemistry setups to minimize the risks associated with its use.[7][8]
The following protocol outlines the synthesis of Boc-L-β-homoleucine from Boc-L-leucine via the Arndt-Eistert homologation.
Step 1: Activation of Boc-L-leucine as a Mixed Anhydride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-leucine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath).
-
Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate (1.1 equivalents) to the reaction mixture. The formation of a white precipitate (NMM hydrochloride) will be observed.
-
Allow the reaction to stir at -15 °C for 15-30 minutes to ensure complete formation of the mixed anhydride.
Causality Behind Experimental Choices: The use of a mixed anhydride is a common and effective method for activating the carboxylic acid for subsequent reaction with diazomethane. The low temperature is critical to prevent side reactions and ensure the stability of the mixed anhydride. N-methylmorpholine is a suitable non-nucleophilic base for this transformation.
Step 2: Formation of the α-Diazoketone
-
In a separate apparatus, prepare an ethereal solution of diazomethane. (Caution: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and non-etched glassware.)
-
Slowly add the freshly prepared, cold solution of the mixed anhydride from Step 1 to the ethereal solution of diazomethane at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.
Self-Validating System: The disappearance of the starting mixed anhydride and the appearance of a new, less polar spot on the TLC plate corresponding to the diazoketone confirms the progression of the reaction. The characteristic yellow color of diazomethane serves as a visual indicator of its presence.
Step 3: Wolff Rearrangement and Formation of Boc-L-β-homoleucine
-
To the solution of the α-diazoketone, add a solution of silver benzoate (0.1 equivalents) in triethylamine (1.0 equivalent) or a suspension of silver(I) oxide in a mixture of dioxane and water.
-
Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The reaction can also be carried out photochemically using a UV lamp.
-
Upon completion of the reaction (monitored by TLC or the disappearance of the diazoketone), cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-β-homoleucine.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Expertise & Experience: The choice of catalyst for the Wolff rearrangement can influence the reaction rate and yield. Silver benzoate is a common choice for thermal rearrangements, while photochemical conditions offer a milder alternative. The final purification step is crucial to remove any side products, such as the methyl ester of Boc-L-leucine that can form if the mixed anhydride is hydrolyzed and then esterified by diazomethane.[9]
Caption: Arndt-Eistert homologation of Boc-L-leucine.
Alternative Synthetic Strategies
While the Arndt-Eistert homologation is a robust method, other strategies can also be employed for the synthesis of Boc-L-β-homoleucine, particularly when avoiding the use of diazomethane is a priority.
Asymmetric synthesis aims to create the desired enantiomer directly, without the need for resolution. One such approach involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of a β-amino-α,β-unsaturated ester can yield the corresponding β-amino ester with high enantioselectivity. The choice of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPHOS), is critical for achieving high enantiomeric excess.[10] Subsequent hydrolysis of the ester and protection of the amino group with Boc anhydride would yield the desired product.
Another common approach is the synthesis of a racemic mixture of β-homoleucine, followed by resolution to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent. For example, the racemic β-amino acid can be reacted with an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine, to form a pair of diastereomeric salts.[11] These salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary can be removed by acidification to yield the enantiomerically pure β-homoleucine, which can then be Boc-protected.
| Synthetic Strategy | Advantages | Disadvantages |
| Arndt-Eistert Homologation | High yields, stereochemical retention, well-established. | Use of hazardous and explosive diazomethane. |
| Asymmetric Synthesis | Direct formation of the desired enantiomer, avoids resolution steps. | May require specialized and expensive chiral catalysts, optimization of reaction conditions can be challenging. |
| Resolution of Racemates | Utilizes classical and well-understood techniques. | Inherently limits the maximum yield to 50% for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), can be labor-intensive. |
Part 2: Physicochemical and Conformational Properties
A thorough understanding of the physicochemical and conformational properties of Boc-L-β-homoleucine is essential for its effective application in peptide synthesis and drug design.
Physicochemical Properties
The key physicochemical properties of Boc-L-β-homoleucine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃NO₄ | [7][12] |
| Molecular Weight | 245.32 g/mol | [7][12] |
| Appearance | White to off-white solid | [12][13] |
| Melting Point | 53-55 °C | [7][8][13] |
| Solubility | Very slightly soluble in water (1.1 g/L at 25°C); Soluble in organic solvents like DMSO, chloroform, and dichloromethane. | [7][8] |
| Optical Rotation | Consistent with the (S)-configuration. | [13] |
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of Boc-L-β-homoleucine would show characteristic signals for the isobutyl group (a doublet for the methyl groups and a multiplet for the methine proton), the protons on the β-amino acid backbone, and a singlet for the nine protons of the Boc group. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, as well as for the carbons of the isobutyl and tert-butyl groups.[14][15]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Conformational Properties and Impact on Peptides
The incorporation of β-homoleucine into a peptide chain has significant consequences for its three-dimensional structure and stability.
The additional methylene group in the backbone of β-amino acids provides greater conformational flexibility compared to α-amino acids. However, this increased flexibility does not lead to disorder. Instead, peptides composed of β-amino acids, known as β-peptides, are known to adopt stable and well-defined secondary structures, such as helices (e.g., 14-helices) and sheets.[16][17] The β-homoleucine side chain can participate in hydrophobic interactions that further stabilize these folded structures.[16] This ability to form stable secondary structures, even in short peptides, is a key advantage in the design of peptidomimetics.
Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The altered backbone structure of β-peptides makes them poor substrates for these enzymes.[18] Consequently, peptides containing β-homoleucine exhibit significantly enhanced resistance to proteolytic degradation, leading to longer half-lives in vivo.
Caption: Comparison of α- and β-peptide backbones.
Part 3: Applications in Research and Drug Development
Boc-L-β-homoleucine is a versatile building block with numerous applications in both academic research and industrial drug development.
Building Block in Peptide Synthesis
The primary application of Boc-L-β-homoleucine is as a monomer in the synthesis of peptides and peptidomimetics.[3][16]
Boc-L-β-homoleucine is well-suited for use in Boc-chemistry solid-phase peptide synthesis (SPPS). In this methodology, the peptide is assembled on a solid support, with the Boc group serving as the temporary N-terminal protecting group. The Boc group is removed at each cycle with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[2]
The incorporation of Boc-L-β-homoleucine into a peptide sequence can confer several desirable properties:
-
Increased Half-Life: As previously mentioned, the β-amino acid backbone enhances resistance to enzymatic degradation.
-
Improved Conformational Stability: The propensity of β-amino acids to induce stable secondary structures can lead to peptides with higher binding affinities for their biological targets.[19]
-
Modulation of Biological Activity: The altered backbone spacing and side-chain presentation can lead to novel biological activities or modified receptor selectivity compared to the parent α-peptide.
Role in Peptidomimetics and Drug Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and metabolic stability. Boc-L-β-homoleucine is an excellent tool for the creation of peptidomimetics. By replacing one or more α-amino acids in a biologically active peptide with β-homoleucine, researchers can systematically probe the structure-activity relationship and develop new drug candidates with enhanced therapeutic potential.[20]
Conclusion
Boc-protected L-β-homoleucine is a cornerstone of modern medicinal chemistry and peptide science. Its synthesis, primarily achieved through the reliable Arndt-Eistert homologation of Boc-L-leucine, provides access to an enantiomerically pure building block with unique structural and biological properties. The incorporation of Boc-L-β-homoleucine into peptide sequences imparts enhanced proteolytic stability and a predisposition for the formation of stable secondary structures. These attributes make it an invaluable tool for the design and synthesis of novel peptidomimetics and therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for more effective and durable peptide-based drugs continues to grow, the importance of versatile building blocks like Boc-L-β-homoleucine will undoubtedly continue to increase.
References
- Horne, W. S., & Gellman, S. H. (2008). High-Resolution Structure of a β-Peptide Bundle. Structure, 16(10), 1547–1556.
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Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
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PubChem. (n.d.). Boc-L-beta-homovaline. Retrieved from [Link]
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Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731–5734.
- Google Patents. (n.d.). WO2012093411A2 - Process for the preparation of r-(-)-3- (carbamoylmethyl)-5-methylhexanoic acid and the intermediates.
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ResearchGate. (n.d.). Synthesis of Boc-protected AADDKs. Retrieved from [Link]
- Google Patents. (n.d.). Asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid.
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ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]
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ChemRxiv. (2018). Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. Retrieved from [Link]
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NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
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Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]
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Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]
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NIH. (2018, February 13). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Retrieved from [Link]
- MDPI. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(10), 1893.
- PubMed. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes.
- MDPI. (2017). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(10), 2083.
- PubMed. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-50.
- ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9665–9700.
- PubMed. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-19.
- PubMed. (2004). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. Tetrahedron Letters, 45(18), 3595-3598.
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Scribd. (n.d.). Arndt Eistert Homologation Reaction. Retrieved from [Link]
- Nature. (2018). Crystal structures of MHC class I complexes reveal the elusive intermediate conformations explored during peptide editing.
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YouTube. (2022, May 30). Beta Conformation of Peptides | Biochemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Retrieved from [Link]
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ResearchGate. (2014, September 24). How can I synthesize alpha beta unsaturated amino acids?. Retrieved from [Link]
- NIH. (2018). Engineering enzymes for noncanonical amino acid synthesis. Current Opinion in Chemical Biology, 43, 62–70.
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PubChem. (n.d.). beta-Homoleucine. Retrieved from [Link]
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The Unsung Architect: A Technical Guide to the Pivotal Role of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in Modern Drug Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the crucial, yet often overlooked, role of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid in pharmaceutical development. While its enantiomer, the (S)-form, is a direct precursor to the blockbuster drug Pregabalin, the (R)-enantiomer plays a strategic and indispensable part in ensuring the efficient and stereochemically pure synthesis of this vital medication. This document will elucidate the chemistry, strategic application, and process optimization involving this chiral intermediate, providing a comprehensive resource for professionals in the field.
Introduction: The Significance of Chirality in Pregabalin's Efficacy
Pregabalin, marketed as Lyrica®, is a γ-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system. The (R)-enantiomer is significantly less active. Consequently, the enantioselective synthesis of (S)-Pregabalin is of paramount importance in its commercial production to ensure efficacy and minimize potential off-target effects.
While various asymmetric syntheses have been developed, a prominent and industrially significant strategy involves the resolution of a racemic intermediate followed by a stereochemical inversion. It is within this elegant synthetic design that this compound, and its related precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, emerge as critical players.
The Strategic Synthesis: From Racemate to a Pure Enantiomer
A common industrial approach to (S)-Pregabalin commences with the synthesis of a racemic precursor, which is then resolved to separate the two enantiomers. The undesired (R)-enantiomer, rather than being discarded, is ingeniously utilized in a subsequent step that inverts its stereochemistry to yield the desired (S)-product.
Synthesis of the Racemic Precursor
The synthesis often begins with the creation of 3-isobutylglutaric acid, which is then converted to its anhydride. Reaction of the anhydride with ammonia yields the racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This racemic mixture serves as the starting point for the crucial resolution step.
Resolution: Isolating the (R)-Enantiomer
The separation of the enantiomers of 3-(carbamoylmethyl)-5-methylhexanoic acid is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine.[2][3] The differing physical properties of the two diastereomeric salts allow for their separation by fractional crystallization. Specifically, the salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with (R)-(+)-α-phenylethylamine preferentially crystallizes from the solution, allowing for its isolation in high enantiomeric purity.[2]
The isolated diastereomeric salt is then treated with an acid to liberate the pure (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid. This compound is the key precursor to the final active pharmaceutical ingredient.
Experimental Protocol: Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid
Objective: To isolate (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid from a racemic mixture.
Materials:
-
(±)-3-(Carbamoylmethyl)-5-methylhexanoic acid
-
(R)-(+)-α-Phenylethylamine
-
Chloroform
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a mixture of chloroform and ethanol.
-
Add (R)-(+)-α-phenylethylamine to the solution.
-
Allow the mixture to stand, promoting the crystallization of the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine.
-
Collect the crystals by filtration and wash with a cold solvent mixture.
-
Treat the isolated diastereomeric salt with an aqueous solution of HCl to break the salt.
-
Extract the liberated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid with a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to yield the purified (R)-enantiomer.
Rationale: The choice of (R)-(+)-α-phenylethylamine as the resolving agent is based on its ability to form diastereomeric salts with distinct solubilities, enabling efficient separation through crystallization. The use of a chloroform/ethanol solvent system is optimized to maximize the yield and purity of the desired diastereomer.
The Hofmann Rearrangement: A Key Stereochemical Inversion
The isolated (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid undergoes a Hofmann rearrangement to produce (S)-Pregabalin. This reaction involves the treatment of the primary amide with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). The reaction proceeds with retention of configuration at the migrating carbon, but due to the IUPAC priority rules, the designation of the stereocenter inverts from (R) to (S) in the final product, (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).
This stereoinversion is a cornerstone of this synthetic strategy, transforming the "unwanted" enantiomer into the therapeutically active one.
Diagram: Synthetic Pathway to (S)-Pregabalin via Resolution and Inversion
Caption: Synthetic route to (S)-Pregabalin highlighting the key resolution and inversion steps.
The Role of the Boc-Protected Form
While the core synthesis often proceeds through the carbamoylmethyl intermediate, the Boc-protected analogue, this compound, serves as a valuable derivative in synthetic and analytical contexts. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.
Key Functions of the Boc Group:
-
Protection: The Boc group masks the reactivity of the amino group, preventing it from participating in unwanted side reactions during subsequent chemical transformations.
-
Solubility: The introduction of the bulky, non-polar Boc group can alter the solubility of the molecule, which can be advantageous for purification processes such as chromatography.
-
Analytical Characterization: Boc-protected derivatives are often more amenable to analytical techniques like NMR spectroscopy and mass spectrometry, facilitating characterization and purity assessment.
A racemic synthesis of pregabalin can also be achieved, followed by the introduction of the Boc protecting group to the racemic amine. The resulting racemic Boc-protected amino acid can then be resolved, or alternatively, the Boc group can be introduced after the resolution of a precursor.
Industrial Significance and Process Optimization
The efficiency of a pharmaceutical manufacturing process is paramount. In the context of Pregabalin synthesis, maximizing the yield of the desired (S)-enantiomer is a primary goal. The strategy of resolving a racemate and inverting the stereochemistry of the undesired enantiomer is a testament to the principles of atom economy and waste reduction in green chemistry.
Furthermore, processes for the racemization of the undesired (R)-enantiomer of key intermediates, such as (R)-3-cyano-5-methyl-hexanoic acid, have been developed. This allows for the conversion of the unwanted isomer back into the racemic mixture, which can then be re-subjected to the resolution process, thereby significantly improving the overall efficiency and cost-effectiveness of the synthesis.
Data Summary: Enantiomeric Purity and Yield
| Step | Intermediate/Product | Typical Enantiomeric Excess (ee) | Typical Yield | Reference |
| Resolution | (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic acid | >99% | High | [2] |
| Hofmann Rearrangement | (S)-Pregabalin | >99% | High | [2] |
| Lipase-catalyzed resolution | (S)-ethyl-3-cyano-5-methylhexanoate | >99% | 85% |
Conclusion
This compound and its immediate precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, exemplify the sophisticated strategies employed in modern pharmaceutical synthesis. Far from being a mere byproduct, the (R)-enantiomer is a linchpin in a highly efficient and stereocontrolled route to the therapeutically vital (S)-Pregabalin. Through a carefully orchestrated sequence of resolution and stereochemical inversion, what would otherwise be a waste product is transformed into the desired active pharmaceutical ingredient. This approach not only underscores the elegance of synthetic organic chemistry but also highlights the commitment of the pharmaceutical industry to sustainable and economically viable manufacturing processes. A thorough understanding of the role of this "unsung architect" is therefore essential for any scientist or professional involved in the discovery and development of chiral drugs.
References
- Roy, B., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 50B(10), 1470-1478.
- Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3).
- Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B(4), 631-634.
- Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
- Dishman Pharmaceuticals & Chemicals Limited. (2011). A Process For Synthesis Of S (+) Pregabalin.
-
PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]
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-
Advent Chembio. (n.d.). (R)-3-(Aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (R)-(-)-3-(Carbamoylmethyl)-5-methylhexanoic Acid in Pregabalin Production. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
- Google Patents. (n.d.). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
- PubMed. (2023). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry, 262, 115886.
-
Mendeley. (n.d.). Synthesis and biological activity of raltitrexed-carrier conjugates. Retrieved from [Link]
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The Guardian of the Amine: An In-depth Technical Guide to Boc Protection in Peptide Synthesis
Introduction: A Paradigm Shift in Peptide Chemistry
In the landscape of synthetic chemistry, the ability to construct complex molecules with atomic precision is the ultimate goal. For peptide chemists, this ambition is focused on the sequential assembly of amino acids to forge peptides and proteins that drive biological processes and form the basis of novel therapeutics. The journey to mastering this craft has been marked by pivotal innovations, none more impactful than the introduction of the tert-butyloxycarbonyl (Boc) protecting group. First reported by Carpino in 1957 and later masterfully integrated into Solid-Phase Peptide Synthesis (SPPS) by the Nobel laureate R.B. Merrifield, the Boc group revolutionized the field.[1] Its unique acid lability provided a robust and reliable strategy for the temporary protection of the α-amino group, enabling the stepwise elongation of peptide chains with unprecedented efficiency and control.[1][2]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the Boc protection strategy. We will delve into the core chemical principles, present detailed, field-proven protocols, and offer insights into the nuances of its application, from experimental design to troubleshooting common pitfalls.
The Chemistry of Control: Understanding the Boc/Bzl Strategy
The success of Boc-based SPPS hinges on a principle of differential acid lability, often referred to as a "quasi-orthogonal" protection scheme.[2][3][4] This strategy employs two classes of acid-labile protecting groups:
-
Temporary Nα-Protection: The Boc group, which is cleaved by moderate acids like trifluoroacetic acid (TFA).[5]
-
"Permanent" Side-Chain Protection: Typically, benzyl-based (Bzl) ethers, esters, and carbamates, which require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[3][5]
This graduated stability allows for the selective deprotection of the N-terminus at each cycle of the synthesis without disturbing the side-chain protecting groups, which are only removed during the final cleavage of the peptide from the solid support.[3]
The Mechanism of Boc Protection
The introduction of the Boc group is a straightforward nucleophilic acyl substitution. The amino acid's nucleophilic α-amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O), the most common reagent for this purpose.[2][6] The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.[6] The tetrahedral intermediate formed then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[7][8]
Caption: Nucleophilic attack of the amine on Boc anhydride.
The Mechanism of Boc Deprotection
The removal of the Boc group is the critical step that enables chain elongation. It is an acid-catalyzed process that proceeds via an E1 elimination mechanism. The carbonyl oxygen of the Boc carbamate is protonated by a moderate acid, typically TFA.[9] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3][10] The carbamic acid is unstable and rapidly decarboxylates, releasing the free amine of the peptide chain as an ammonium salt and carbon dioxide.[3]
Caption: Acid-catalyzed removal of the Boc protecting group.
A critical consequence of this mechanism is the generation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine, leading to undesirable side products.[3][10] Therefore, the addition of "scavengers" (e.g., dithiothreitol (DTE), thioanisole, cresol) to the deprotection and final cleavage cocktails is essential to trap these reactive species.[3][10][11]
The Boc-SPPS Workflow: A Step-by-Step Guide
The Boc solid-phase peptide synthesis is a cyclical process. Each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.
Caption: The cyclical workflow of Boc-SPPS.
Experimental Protocols
The following protocols are provided as a robust starting point for manual Boc-SPPS. Reagent equivalents are based on the initial loading of the resin.
Protocol 1: Nα-Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[9]
-
Pre-wash: Drain the DCM and add the deprotection solution (e.g., 50% TFA in DCM) for a 1-2 minute pre-wash.[9]
-
Deprotection: Drain the pre-wash and add fresh deprotection solution. Agitate the mixture for 20-30 minutes.[1][9] For sequences containing Cys, Met, or Trp, add 0.5% DTE as a scavenger to the TFA solution.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid.[9]
Protocol 2: Neutralization
The trifluoroacetate salt formed during deprotection must be neutralized to the free amine before coupling.
-
Neutralization: Wash the resin with a neutralization solution (e.g., 10% Diisopropylethylamine (DIPEA) in DCM) for 1-2 minutes. Repeat once.[9]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[9]
Protocol 3: Amino Acid Coupling (DIC/HOBt)
N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a classic and effective activation method. HOBt suppresses racemization by converting the highly reactive O-acylisourea intermediate into a more stable HOBt active ester.[12]
-
Activation: In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and HOBt (3-5.5 equivalents) in N,N-Dimethylformamide (DMF). Add DIC (3-5.5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Reaction completion can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling.[13]
Protocol 4: In Situ Neutralization/Coupling
This protocol can improve efficiency, especially for "difficult" or aggregation-prone sequences, by minimizing the time the reactive free amine is exposed.[5][14]
-
Deprotection & Washing: Perform the deprotection and subsequent DCM washes as described in Protocol 1.
-
Coupling Cocktail: Prepare the activated amino acid solution as in Protocol 3.
-
Combined Step: Add the activated amino acid solution directly to the washed (but not yet neutralized) peptide-resin. Then, add the neutralization base (e.g., DIPEA, 6-10 equivalents) to the slurry. The neutralization and coupling reactions occur simultaneously.
-
Reaction & Monitoring: Proceed as in Protocol 3.
Data Summary: Reagents and Conditions
| Step | Reagent | Concentration / Equivalents | Typical Time | Purpose |
| Deprotection | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 20-30 min | Removes Nα-Boc group |
| Neutralization | Diisopropylethylamine (DIPEA) in DCM | 10% (v/v) | 2 x 1-2 min | Generates free amine for coupling |
| Coupling | Boc-Amino Acid | 3-5 eq. | 1-2 hours | Peptide chain elongation |
| DIC / HOBt | 3-5.5 eq. each | 1-2 hours | Carboxyl group activation | |
| Final Cleavage | Hydrogen Fluoride (HF) or TFMSA | Neat | 1-2 hours | Cleaves peptide from resin & removes side-chain protection |
| Scavengers (e.g., anisole, p-cresol) | 5-10% (v/v) | 1-2 hours | Traps reactive carbocations |
Field-Proven Insights: Navigating the Challenges of Boc-SPPS
While robust, the Boc strategy is not without its challenges. A seasoned scientist understands that success lies in anticipating and mitigating potential side reactions.
Troubleshooting Common Side Reactions
| Problem | Probable Cause & Sequence Dependence | Mitigation Strategy & Rationale |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptidyl-resin, cleaving the chain. Prevalent with Pro or Gly at position 2 (e.g., X-Pro, X-Gly).[15] | Use in situ neutralization protocols to minimize the lifetime of the free N-terminal amine, which is the reactive species for DKP formation.[1][15] |
| Aspartimide Formation | Base-catalyzed intramolecular cyclization of Asp residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences. Can lead to a mixture of α- and β-peptides.[1] | In Boc chemistry, the N-terminus is protonated after deprotection, which reduces the propensity for this side reaction compared to Fmoc chemistry.[1] Careful control of neutralization is key. |
| Alkylation of Trp, Met, Cys | The electrophilic tert-butyl cation generated during TFA deprotection or final HF cleavage attacks the nucleophilic side chains of these sensitive residues.[3][10] | Always include scavengers in deprotection and cleavage cocktails. For TFA deprotection, 0.5% DTE is effective.[1][10] For final HF cleavage, use cocktails with anisole, p-cresol, or thioanisole.[11] |
| Chain Truncation / Deletion | Incomplete Boc deprotection or incomplete coupling. Often caused by peptide aggregation, especially in hydrophobic sequences, or steric hindrance.[9][15] | Monitor reactions with the Kaiser test. For difficult couplings, increase reaction time, use in situ neutralization, or switch to a more potent coupling reagent. For aggregation, consider synthesizing on a low-substitution resin.[16] |
| Homoserine Lactone Formation | Cyclization of C-terminal Met during HF cleavage if t-butyl protecting groups from other residues have not been removed first.[1] | Use a "low-high" HF cleavage procedure. A first step with a lower concentration of HF removes most side-chain groups, followed by a "high" HF step for final cleavage, minimizing this side reaction.[17][18] |
The Boc Advantage: Synthesizing Hydrophobic Peptides
A significant advantage of the Boc strategy is its superior performance in the synthesis of hydrophobic peptides prone to aggregation.[5][19] During the TFA deprotection step, the newly exposed N-terminal amine is protonated.[5] This positive charge helps to disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and the accessibility of the N-terminus for the subsequent coupling reaction.[5] The use of in situ neutralization protocols further leverages this by ensuring coupling occurs rapidly before the neutralized, aggregation-prone peptide has time to self-associate.[14]
The Final Act: Cleavage and Deprotection
The final step of Boc-SPPS is the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups. This is typically accomplished with strong, hazardous acids requiring specialized equipment.
-
Hydrogen Fluoride (HF): The most common reagent, used as a liquid at 0°C. It is highly effective but also extremely corrosive and toxic.[11][20]
-
TFMSA (Trifluoromethanesulfonic acid): An alternative to HF that is less volatile but can also promote side reactions if not used with appropriate scavengers.[17]
The choice of "cleavage cocktail" is critical and depends on the peptide's composition.[11]
Table of Common Cleavage Cocktails
| Amino Acids Present | Recommended Cocktail (v/v) | Rationale |
| Standard Peptides | HF : Anisole (9:1) | Anisole scavenges carbocations.[11] |
| Multiple Cys | HF : p-Cresol : p-Thiocresol (8:1:1) | p-Cresol and p-thiocresol are effective scavengers for sulfur-containing residues. |
| Trp(For) | Low-High HF: (1) HF:DMS:p-cresol (25:65:10) then (2) HF:p-cresol (9:1) | The "low" HF step removes the formyl group from Trp and other labile groups; the "high" HF step completes the cleavage.[17] |
| Arg(Tos), Cys(Bzl) | TFMSA : TFA : m-Cresol (2:7:1) | A common alternative cocktail to HF. |
Conclusion: An Enduring Legacy
While Fmoc/tBu chemistry has become the dominant strategy for routine peptide synthesis due to its milder conditions, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal.[20] Its robustness, proven track record, and distinct advantages in synthesizing long or difficult hydrophobic sequences ensure its continued relevance. A thorough understanding of its chemical principles, mastery of its protocols, and awareness of its potential pitfalls—as outlined in this guide—empower researchers to harness the full potential of this foundational technique, continuing the legacy of Merrifield and Carpino in the ongoing quest to synthesize the molecules of life.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Hart, R. A., & Garner, P. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of visualized experiments : JoVE, (89), 51735. Available at: [Link]
-
Peptide Synthesis - FAQ. AAPPTec. Available at: [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. (2025-08-06). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
-
Kumar, K. S., & Reddy, V. V. (2002). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Letters in Peptide Science, 9(4), 213-219. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. Available at: [Link]
-
DCC Coupling With HOBt Activation Mechanism. Organic Chemistry Tutor (YouTube). (2023-02-01). Available at: [Link] (Note: A representative, stable URL for a specific video is difficult; the concept is widely available in organic chemistry resources).
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. ResearchGate. Available at: [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics, 13(6), 1470-1483. Available at: [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio. (2023-11-27). Available at: [Link]
-
Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]
-
Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8329–8333. Available at: [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. (2025-08-10). Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]
-
Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec. Available at: [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. Available at: [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. (2018-07-22). Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013-08-29). Available at: [Link]
-
Carpino's protecting groups, beyond the Boc and the Fmoc. ResearchGate. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. csbiochina.com [csbiochina.com]
An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids
Prepared by: Gemini, Senior Application Scientist
Abstract
N-tert-butoxycarbonyl (Boc) protected amino acids are foundational reagents in modern peptide synthesis and complex organic chemistry. Their utility is predicated on the unique acid-labile nature of the Boc group, which provides robust protection under basic and nucleophilic conditions while allowing for clean, selective removal.[1][] However, this chemical reactivity also defines their vulnerabilities. The long-term stability and integrity of these critical starting materials are directly dependent on meticulous storage and handling. This guide provides an in-depth examination of the chemical principles governing the stability of Boc-amino acids, details their primary degradation pathways, and establishes field-proven protocols for their optimal storage and handling to ensure reagent integrity, experimental reproducibility, and the ultimate success of synthetic endeavors.
The Chemical Foundation: Understanding the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for primary and secondary amines, most notably the α-amino group of amino acids. Its widespread adoption in peptide synthesis stems from a crucial balance of properties: it is exceptionally stable to a wide range of reaction conditions, including bases, nucleophiles, and catalytic hydrogenation, yet it can be readily and selectively cleaved under anhydrous acidic conditions.[1][][3][4] This orthogonality is the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[5][]
The stability of the Boc group to basic and nucleophilic reagents is a direct result of the steric hindrance provided by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the adjacent carbonyl, which reduces its nucleophilicity. Conversely, its lability in acid is the critical feature that defines its degradation pathways and, consequently, its storage requirements.
Core Stability Profile and Degradation Pathways
While generally considered stable compounds that can be stored for long periods without decomposition, the integrity of Boc-amino acids is contingent on mitigating specific chemical and physical degradation pathways.[][3]
Primary Degradation Pathway: Acid-Catalyzed Deprotection
The most significant chemical vulnerability of a Boc-amino acid is the acid-catalyzed cleavage of the Boc group. This reaction proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][7][8] The mechanism involves the protonation of the carbonyl oxygen (or, less favorably, the nitrogen), which weakens the C-O bond, leading to the loss of a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7][9]
This degradation is generally not a concern for the pure, solid material stored under neutral conditions. However, exposure to acidic vapors in a laboratory environment or residual acid from synthesis can initiate slow degradation over time.
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Role of Moisture: A Catalyst for Hydrolysis
Boc-protected amino acids, particularly those with polar side chains, can be hygroscopic.[10] Absorbed moisture can accelerate degradation in several ways. Firstly, water can act as a proton source, facilitating slow acid-catalyzed hydrolysis, especially if any acidic impurities are present. Secondly, for certain sensitive derivatives, moisture can enable other hydrolytic side reactions. The cardinal rule of handling these reagents is to treat them as moisture-sensitive compounds.
Side-Chain Specific Instabilities
Beyond the Boc group itself, certain amino acid side chains require special consideration:
-
Oxidation: Residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[10] While this is a greater concern in solution, long-term storage of the solid material in the presence of air and light can lead to the formation of sulfoxides (Met) or other oxidative byproducts.
-
Light Sensitivity: While most are stable, some derivatives, particularly those with aromatic side chains like Tryptophan, should be protected from prolonged exposure to bright light to prevent photochemical degradation.[10]
Field-Proven Storage and Handling Protocols
A self-validating system for storing and handling Boc-amino acids is one where the protocols inherently minimize exposure to the primary degradation catalysts: acid, moisture, and, to a lesser extent, air and light.
Quantitative Storage Recommendations
Adherence to proper storage temperatures is the single most effective way to ensure the long-term stability of Boc-protected amino acids by slowing the kinetics of all potential degradation reactions.
| Storage Duration | Recommended Temperature | Atmosphere | Key Considerations & Rationale |
| Long-Term | -20°C | Dry, Inert (Argon or Nitrogen) | Maximizes shelf life for several years.[10][11] Minimizes oxidation and hydrolytic degradation. Essential for sensitive residues. |
| Short-Term | 2°C to 8°C | Tightly Sealed, Desiccated | Suitable for working stock over weeks to months.[12] Reduces risk of moisture condensation during frequent use. |
| Benchtop Use | Room Temperature | Tightly Sealed (brief periods only) | Acceptable for the duration of weighing and immediate experimental use only.[12][13] |
Experimental Workflow for Handling Solid Reagents
The following workflow is designed to prevent the introduction of atmospheric moisture, which is the most common handling error leading to reagent degradation.
Caption: Self-validating workflow for handling solid Boc-amino acids.
Causality Behind the Workflow:
-
Equilibration (Step 3): This is the most critical step. Opening a cold container immediately exposes the cold solid to ambient air. Moisture in the air will rapidly condense onto the cold powder, compromising the entire stock.[11][13] Allowing the container to warm to room temperature in a desiccator ensures its external and internal surfaces are not cold enough to cause condensation when opened.
-
Inert Gas Purge (Step 5): Backfilling the container's headspace with a dry, inert gas like argon or nitrogen displaces the ambient air, removing both moisture and oxygen to protect against hydrolysis and oxidation.[10]
-
Aliquoting: For frequently used reagents, it is best practice to weigh out the original stock into several smaller, single-use vials. This strategy drastically reduces the number of times the primary container is opened, minimizing the cumulative exposure to moisture and air for the bulk of the material.[10]
Quality Control and Integrity Verification
The trustworthiness of any synthesis relies on the quality of its starting materials. For Boc-amino acids, routine quality control is a vital part of a robust research or development program.
-
Appearance: The material should be a free-flowing, crystalline solid of uniform appearance. Clumping or discoloration can be an early indicator of moisture absorption or degradation.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Boc-amino acids. A sharp, single peak at the expected retention time indicates high purity. The appearance of new peaks, particularly one corresponding to the free amino acid, is a clear sign of deprotection.[]
-
Identity Verification (MS): Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound, ensuring its chemical identity.[]
-
Enantiomeric Purity: For chiral amino acids, analysis by chiral chromatography is essential to ensure that no racemization has occurred during the manufacturing or storage of the material.[]
Conclusion: Proactive Stewardship for Synthetic Success
Boc-protected amino acids are robust reagents when handled with the respect their chemistry demands. Their stability is governed by a clear set of principles revolving around their acid-lability and sensitivity to moisture. By understanding the chemical mechanisms of their degradation and implementing the systematic storage and handling protocols detailed in this guide—specifically, cold and dry storage, proper temperature equilibration, and the use of inert atmospheres—researchers and drug development professionals can ensure the long-term integrity of these vital synthetic building blocks. This proactive stewardship is not merely a matter of good laboratory practice; it is a fundamental prerequisite for achieving reliable, reproducible, and high-fidelity results in peptide synthesis and beyond.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5586. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
MDPI. (2022). Effects of Low Temperature on the Amino Acid Composition of Wheat Grains. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
National Institutes of Health. (2015). Temperature dependence of amino acid hydrophobicities. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of high temperature and high humidity on contents of protein, amino acids and sugars in wheat grains. Retrieved from [Link]
-
RSC Publishing. (2014). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved from [Link]
-
Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Cernum Biosciences. (2024). Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2024. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. chempep.com [chempep.com]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 12. cernumbiosciences.com [cernumbiosciences.com]
- 13. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid from Isovaleraldehyde
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a valuable chiral building block in organic synthesis, particularly recognized as a key intermediate in the preparation of pharmacologically active molecules. Its structural motif, a β-amino acid, is prevalent in numerous natural products and synthetic drugs. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final product is often dependent on a specific enantiomer. This document provides a comprehensive guide for the asymmetric synthesis of this target molecule, commencing from the readily available starting material, isovaleraldehyde.
Strategic Overview: An Evans Asymmetric Aldol-Type Approach
To achieve the desired (R)-stereochemistry at the C3 position, this protocol employs a reliable and well-established method: a chiral auxiliary-mediated asymmetric Mannich-type reaction. Specifically, we will utilize an Evans oxazolidinone auxiliary to direct the stereoselective formation of the crucial carbon-carbon and carbon-nitrogen bonds.[1][2]
The overall synthetic strategy can be dissected into four primary stages:
-
Acylation of the Chiral Auxiliary: The Evans auxiliary is first acylated to form a chiral N-acyloxazolidinone. This activated carbonyl compound will serve as the enolate precursor.
-
Asymmetric Mannich-Type Reaction: The chiral N-acyloxazolidinone undergoes a stereoselective Mannich-type reaction with an imine generated in situ from isovaleraldehyde. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of the desired diastereomer.
-
Auxiliary Cleavage and Esterification: The chiral auxiliary is subsequently cleaved and can be recovered for reuse. This step is often performed under conditions that also lead to the formation of the corresponding methyl ester of the β-amino acid.
-
Boc Protection and Saponification: The free amino group of the β-amino ester is then protected with a tert-butoxycarbonyl (Boc) group. Finally, the methyl ester is saponified to yield the target carboxylic acid.
This approach offers excellent stereocontrol and has been widely applied in the synthesis of complex molecules.
Visualizing the Workflow
Caption: Overall synthetic workflow from isovaleraldehyde.
Detailed Experimental Protocols
PART 1: Preparation of the Chiral N-Acyloxazolidinone
Objective: To acylate the Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acylating agent to form the enolate precursor.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude N-propionyl-oxazolidinone.
-
Purify the product by flash column chromatography on silica gel.
PART 2: Asymmetric Mannich-Type Reaction
Objective: To perform the stereoselective addition of the enolate of the N-acyloxazolidinone to the imine derived from isovaleraldehyde.
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Part 1)
-
Titanium(IV) chloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
Isovaleraldehyde
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous magnesium sulfate (MgSO4)
Protocol:
-
In a separate flame-dried flask, prepare the imine by stirring isovaleraldehyde (1.1 eq) and benzylamine (1.1 eq) in anhydrous DCM at room temperature for 1-2 hours over molecular sieves.
-
In the main reaction flask, dissolve the N-propionyl-oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add TiCl4 (1.1 eq) dropwise to the solution, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes.
-
To this enolate solution, add the freshly prepared imine solution dropwise via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product, containing the desired diastereomer, can be purified by flash chromatography.
PART 3: Auxiliary Cleavage and Esterification
Objective: To cleave the chiral auxiliary and convert the product to the corresponding methyl ester.
Materials:
-
Mannich adduct (from Part 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
-
Diazomethane or (Trimethylsilyl)diazomethane (TMS-diazomethane)
Protocol:
-
Dissolve the purified Mannich adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C and add a pre-mixed solution of LiOH (4.0 eq) and H2O2 (5.0 eq) in water dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the slow addition of an aqueous solution of Na2SO3.
-
Concentrate the mixture in vacuo to remove the THF.
-
Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to yield the free β-amino acid.
-
To prepare the methyl ester, dissolve the crude β-amino acid in methanol and treat with an ethereal solution of diazomethane or with TMS-diazomethane until a persistent yellow color is observed. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).
-
Quench excess diazomethane with a few drops of acetic acid.
-
Remove the solvent in vacuo to obtain the crude methyl ester.
PART 4: Boc Protection and Saponification
Objective: To protect the amino group with a Boc group and then hydrolyze the ester to the final carboxylic acid.
Materials:
-
Methyl 3-amino-5-methylhexanoate (from Part 3)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or a mixture of Dioxane/Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Protocol for Boc Protection: [3]
-
Dissolve the crude methyl 3-amino-5-methylhexanoate (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) or an aqueous solution of NaHCO3.
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude Boc-protected amino ester. Purification can be done by column chromatography if necessary.
Protocol for Saponification: [4]
-
Dissolve the Boc-protected amino ester in a mixture of methanol and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove methanol.
-
Dilute with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product.
Data Summary
| Step | Product | Expected Yield | Key Analytical Techniques |
| 1 | N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >90% | NMR, IR, Mass Spectrometry |
| 2 | Mannich Adduct | 70-85% | NMR, Chiral HPLC for d.r. |
| 3 | Methyl (R)-3-amino-5-methylhexanoate | 80-90% (over 2 steps) | NMR, Mass Spectrometry |
| 4 | This compound | >90% (over 2 steps) | NMR, IR, Mass Spectrometry, Optical Rotation |
Mechanism Visualization
Caption: Key steps in the asymmetric Mannich reaction.
References
-
Organocatalysed asymmetric Mannich reactions. Radboud Repository. Available at: [Link]
-
Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. Journal of the American Chemical Society. Available at: [Link]
-
α‐Amino methylation reaction of isovaleraldehyde in the presence of (S)‐2‐(azidodiphenylmethyl) pyrrolidine (S)‐151. ResearchGate. Available at: [Link]
-
Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]
-
Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. RSC Publishing. Available at: [Link]
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Chiral auxiliary. Wikipedia. Available at: [Link]
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. Available at: [Link]
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Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. PubMed. Available at: [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]
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Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Organic Chemistry Portal. Available at: [Link]
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Asymmetric Reductive Amination. University of Liverpool. Available at: [Link]
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α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Bentham Science. Available at: [Link]
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Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publishing. Available at: [Link]
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Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. ACS Publications. Available at: [Link]
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Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Available at: [Link]
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Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. ResearchGate. Available at: [Link]
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Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health. Available at: [Link]
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Evans Aldol Reaction. Chem-Station. Available at: [Link]
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Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. Available at: [Link]
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β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]
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Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. PubMed. Available at: [Link]
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Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. Beilstein Archives. Available at: [Link]
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A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]
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Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines. National Institutes of Health. Available at: [Link]
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Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents. PubMed. Available at: [Link]
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(PDF) Organocatalyzed Asymmetric Mannich Reaction: An Update. ResearchGate. Available at: [Link]
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β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. Available at: [Link]
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Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed. Available at: [Link]
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Asymmetric Reductive Amination of Ketones. Journal of the American Chemical Society. Available at: [Link]
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at: [Link]
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Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]
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Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]
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Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
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Chiral Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a crucial chiral building block in the pharmaceutical industry. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the anticonvulsant drug Pregabalin.[1] The stereochemistry at the C3 position is critical for its biological activity, necessitating highly selective and efficient synthetic strategies.
This document explores multiple proven methodologies for achieving the desired enantiopurity, with a focus on enzymatic kinetic resolution, a robust and scalable technique. We will delve into the mechanistic underpinnings of this and other approaches, providing researchers and drug development professionals with the rationale behind experimental choices.
Comparative Analysis of Synthetic Strategies
Several key strategies have been developed for the synthesis of enantiomerically pure β-amino acids like the target molecule. The choice of method often depends on factors such as scalability, cost-effectiveness, and available expertise. The three primary approaches are:
-
Enzymatic Kinetic Resolution: This method utilizes the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture.[2][3] One enantiomer of a derivatized substrate is selectively transformed, allowing for the separation of the two enantiomers.[2] This approach is favored for its environmental friendliness and high selectivity.[2]
-
Asymmetric Hydrogenation: This technique employs a chiral transition metal catalyst, often rhodium or ruthenium-based, to stereoselectively reduce a prochiral olefin.[4][5][6] High enantiomeric excesses can be achieved with the appropriate choice of chiral ligand.[4]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.[7][8][9] Pseudoephedrine is a well-known chiral auxiliary for the asymmetric synthesis of β-amino acids.[7][8][9]
| Strategy | Advantages | Disadvantages | Key Reagents |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization step, requires screening of enzymes. | Lipases (e.g., Candida antarctica lipase B), racemic ester precursor. |
| Asymmetric Hydrogenation | Potentially high yield and enantioselectivity, catalytic process. | Requires specialized high-pressure equipment, expensive catalysts and ligands. | Chiral Rhodium or Ruthenium catalysts (e.g., with TangPhos or Me-DuPHOS ligands). |
| Chiral Auxiliaries | High diastereoselectivity, predictable stereochemical outcome. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. | Pseudoephedrine, strong bases (e.g., LDA). |
Featured Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-5-methylhexanoate
This section provides a detailed protocol for the synthesis of this compound starting from the enzymatic resolution of racemic ethyl 3-amino-5-methylhexanoate. This method is chosen for its robustness, scalability, and high enantioselectivity.
Workflow Overview
Caption: Workflow for the synthesis of the target compound via enzymatic resolution.
Step 1: Synthesis of Racemic Ethyl 3-amino-5-methylhexanoate
The racemic starting material can be synthesized via several routes. A common method is the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate, followed by reduction of the double bond and the nitrile group.
Step 2: Lipase-Catalyzed Kinetic Resolution
Rationale: Lipases are highly effective in differentiating between enantiomers of esters in organic solvents. In this protocol, the lipase will selectively hydrolyze the (S)-enantiomer of the racemic ethyl 3-amino-5-methylhexanoate to the corresponding carboxylic acid, leaving the desired (R)-enantiomer as the unreacted ester. Candida antarctica lipase B (CAL-B) is a widely used and commercially available lipase for this transformation.
Protocol:
-
To a solution of racemic ethyl 3-amino-5-methylhexanoate (1 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether), add immobilized Candida antarctica lipase B (Novozym 435).
-
Add water (0.5-1.0 equivalent) to facilitate the hydrolysis.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This ensures high enantiomeric excess of both the unreacted ester and the product acid.
Step 3: Separation of Enantiomers
Rationale: The separation is based on the difference in chemical properties between the unreacted ester ((R)-enantiomer) and the newly formed carboxylic acid ((S)-enantiomer).
Protocol:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate solution). The (S)-3-amino-5-methylhexanoic acid will be deprotonated and move to the aqueous phase.
-
The organic phase will contain the desired (R)-ethyl 3-amino-5-methylhexanoate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-ester.
Step 4: Boc Protection of (R)-Ethyl 3-amino-5-methylhexanoate
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions.[10][11]
Protocol:
-
Dissolve the crude (R)-ethyl 3-amino-5-methylhexanoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, aqueous base, and brine. Dry the organic layer and concentrate to yield (R)-ethyl 3-((tert-butoxycarbonyl)amino)-5-methylhexanoate.
Step 5: Hydrolysis of the Ester
Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid.
Protocol:
-
Dissolve the Boc-protected ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5-2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a cold, dilute aqueous acid (e.g., HCl or citric acid) to a pH of approximately 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Analytical Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the isobutyl group, the chiral center proton, the methylene groups of the backbone, the tert-butyl group of the Boc protecting group, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyls of the carbamate and carboxylic acid. |
| Mass Spec (ESI) | [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight of the product (C₁₂H₂₃NO₄, MW: 245.32).[13] |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
| Optical Rotation | A specific optical rotation value consistent with the (R)-enantiomer. |
Conclusion
The chemoenzymatic approach detailed in this guide provides a reliable and scalable method for the synthesis of this compound with high enantiopurity. While other methods like asymmetric hydrogenation and the use of chiral auxiliaries are also effective, the enzymatic resolution offers a balance of efficiency, cost-effectiveness, and operational simplicity, making it a highly attractive option for both academic and industrial settings. The choice of the optimal synthetic route will ultimately depend on the specific requirements and constraints of the research or development project.
References
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Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkat USA. Available from: [Link]
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Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. Available from: [Link]
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Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Available from: [Link]
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Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. Patsnap. Available from: [Link]
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Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic letters, 4(23), 4159–4161. Available from: [Link]
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Suresh b J, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available from: [Link]
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Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ACS Publications. Available from: [Link]
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Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. R Discovery. Available from: [Link]
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Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health. Available from: [Link]
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A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. National Institutes of Health. Available from: [Link]
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Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]
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Engineering an Efficient and Enantioselective Enzyme for the Morita-Baylis-Hillman Reaction. National Institutes of Health. Available from: [Link]
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An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available from: [Link]
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Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Available from: [Link]
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Vicario, J. L., et al. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. Organic letters, 4(11), 1963–1966. Available from: [Link]
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(3r)-3-{amino}-5-methylhexanoic acid. PubChemLite. Available from: [Link]
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Nagula, G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527–3529. Available from: [Link]
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Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. ResearchGate. Available from: [Link]
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(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. PubChem. Available from: [Link]
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Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (Basel, Switzerland), 21(11), 1465. Available from: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
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An Update: Enzymatic Synthesis for Industrial Applications. Wiley Online Library. Available from: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
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Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. Available from: [Link]
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An Update: Enzymatic Synthesis for Industrial Applications. National Institutes of Health. Available from: [Link]
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Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. ResearchGate. Available from: [Link]
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Gu, Q. M., & Sih, C. J. (1989). Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification. Tetrahedron letters, 30(47), 6587–6590. Available from: [Link]
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Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents. ResearchGate. Available from: [Link]
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Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. MDPI. Available from: [Link]
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Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Royal Society of Chemistry. Available from: [Link]
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Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. Available from: [Link]
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Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Royal Society of Chemistry. Available from: [Link]
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Application Notes and Protocols for the Chemoenzymatic Synthesis of Pregabalin Precursors
Introduction: The Imperative for Stereoselective Synthesis of Pregabalin
Pregabalin, marketed as Lyrica®, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer, ((S)-3-(aminomethyl)-5-methylhexanoic acid), while the (R)-enantiomer is significantly less active. This stereospecificity necessitates manufacturing processes that can deliver the (S)-enantiomer with high optical purity. Traditional chemical syntheses often involve challenging resolutions of racemic mixtures, leading to the disposal of half of the material and a significant environmental burden.[3]
Chemoenzymatic routes have emerged as powerful, sustainable alternatives, leveraging the exquisite stereoselectivity of enzymes to establish the desired chirality early in the synthetic sequence.[4] These biocatalytic methods offer mild reaction conditions, high efficiency, and a reduced environmental footprint, aligning with the principles of green chemistry. This document provides a detailed overview and actionable protocols for the most prominent chemoenzymatic strategies for preparing key chiral precursors of (S)-pregabalin.
I. Lipase-Catalyzed Kinetic Resolution of Prochiral Diesters
Lipases (E.C. 3.1.1.3) are among the most versatile and widely used biocatalysts in organic synthesis due to their stability, broad substrate specificity, and commercial availability.[1] In the context of pregabalin synthesis, lipases are primarily employed for the kinetic resolution of racemic diester intermediates. The underlying principle is the enzyme's ability to selectively hydrolyze one enantiomer of the racemic substrate, allowing for the separation of the unreacted ester and the hydrolyzed acid.
One of the most successful industrial applications of this strategy involves the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).[4] The lipase selectively hydrolyzes the (S)-enantiomer to yield (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA), a key precursor to pregabalin.[1][5] The unreacted (R)-CNDE can be racemized and recycled, significantly improving the overall process economy.[4]
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Nitrilase-catalyzed desymmetrization of IBSN.
Protocol 2: Desymmetrization of Isobutylsuccinonitrile (IBSN) using Immobilized Nitrilase
This protocol is based on a sustainable chemoenzymatic process that incorporates continuous flow racemization for recycling the unreacted substrate. [6] Materials:
-
Isobutylsuccinonitrile (IBSN)
-
Immobilized nitrilase on epoxy resin
-
Phosphate buffer (e.g., pH 7.0-8.0)
-
Base for racemization (e.g., an organic base)
-
Reaction vessel with pH and temperature control
-
Continuous flow reactor for racemization
Procedure:
-
Enzymatic Hydrolysis:
-
In a buffered aqueous solution (pH 7.0-8.0), suspend the immobilized nitrilase.
-
Add IBSN to the desired concentration (e.g., up to 700 mM).
-
Maintain the reaction at an optimal temperature (e.g., 30-40°C) with stirring.
-
Monitor the reaction progress by analyzing the formation of (S)-CMHA and its enantiomeric excess using chiral chromatography.
-
-
Product and Substrate Separation:
-
Once the desired conversion is achieved (e.g., ~45%), filter to recover the immobilized enzyme.
-
Separate the product, (S)-CMHA, from the unreacted (R)-IBSN. This can be achieved through techniques like membrane separation. [6]3. Racemization of (R)-IBSN:
-
The recovered (R)-IBSN is passed through a continuous flow reactor containing a suitable base to facilitate racemization back to rac-IBSN.
-
The racemized IBSN is then recycled back into the enzymatic hydrolysis step.
-
-
Conversion to (S)-Pregabalin:
-
The purified (S)-CMHA is then subjected to reduction of the nitrile group (e.g., via catalytic hydrogenation) to yield (S)-pregabalin. [6] Performance Data for Nitrilase-Catalyzed Process [6]
Parameter Value Substrate Concentration 700 mM IBSN Conversion 45.3% Enantiomeric Excess of (S)-CMHA 99.5% (S)-CMHA Purification Yield 95% | Hydrogenation Yield | 88% |
-
III. Ene-Reductase Catalyzed Asymmetric Bioreduction
Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, providing a stereoselective route to chiral products. [7]This approach offers an alternative to kinetic resolutions by directly producing the desired enantiomer from an achiral precursor. In the context of pregabalin synthesis, ene-reductases can be used for the asymmetric bioreduction of β-cyanoacrylate esters to furnish chiral β-cyano esters, which are valuable pregabalin precursors. [8][9][10] The stereochemical outcome of the reaction can be controlled by several factors, including the geometry of the substrate ((E)- or (Z)-isomer) and the choice of the specific ene-reductase enzyme. [7]
Workflow for Ene-Reductase Catalyzed Bioreduction
Caption: Ene-reductase catalyzed asymmetric bioreduction.
Protocol 3: Asymmetric Bioreduction of a β-Cyanoacrylate Ester
This generalized protocol is based on studies investigating the scope of ene-reductases for producing pregabalin precursors. [7][8] Materials:
-
(E)- or (Z)-β-cyanoacrylate ester substrate
-
Ene-reductase (e.g., OPR1, OPR3, YqjM)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the β-cyanoacrylate ester substrate in Tris-HCl buffer (e.g., to 10 mM).
-
Cofactor and Enzyme Addition: Add the NAD(P)H cofactor (e.g., 15 mM) and the chosen ene-reductase enzyme (e.g., 75-125 µg/mL). If using a cofactor regeneration system, add the components at this stage.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 120 rpm).
-
Monitoring the Reaction: After a set time (e.g., 24 hours), quench the reaction and extract the product with ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄.
-
Analysis: Analyze the extract by GC or chiral HPLC to determine the conversion and enantiomeric excess of the resulting chiral β-cyano ester.
-
Scale-up and Downstream Processing: For preparative scale, the reaction can be scaled up. The resulting chiral ester can then be hydrolyzed and the nitrile group reduced to afford (S)-pregabalin.
Key Insights from Ene-Reductase Studies:
-
Substrate Control: (E)-isomers of β-cyanoacrylate esters generally yield (S)-products, while (Z)-isomers tend to produce (R)-products. [7]* Enzyme Engineering: Mutant variants of ene-reductases can lead to improved stereoselectivities and conversions. [7][9]
Conclusion and Future Outlook
The chemoenzymatic synthesis of pregabalin precursors represents a significant advancement over traditional chemical methods, offering improved efficiency, sustainability, and stereochemical control. Lipase-catalyzed kinetic resolution is a commercially proven strategy, while nitrilase-mediated desymmetrization and ene-reductase-catalyzed asymmetric reduction present highly elegant and atom-economical alternatives. The choice of a specific route will depend on factors such as substrate availability, enzyme cost and stability, and the overall process economics. As protein engineering and biocatalyst development continue to advance, we can anticipate the emergence of even more efficient and robust enzymatic processes for the industrial production of (S)-pregabalin and other valuable chiral pharmaceuticals.
References
-
Title: Desymmetric hydrolysis of prochiral imide for S-pregabalin synthesis by rationally designed d-hydantoinase Source: Semantic Scholar URL: [Link]
-
Title: Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase Source: PMC - NIH URL: [Link]
-
Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: NIH URL: [Link]
-
Title: Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Source: Organic Process Research & Development URL: [Link]
- Title: The use of enzymatic resolution for the preparation of intermediates of pregabalin Source: Google Patents URL
-
Title: Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase Source: PubMed URL: [Link]
- Title: Process for the preparation of pregabalin Source: Google Patents URL
-
Title: Synthesis of the active pharmaceutical ingredients (S)‐Pregabalin ((S)‐4 a) and (R)‐Baclofen ((R)‐4 b) via enzymatic desymmetrization. Source: ResearchGate URL: [Link]
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-
Title: Biocatalytic synthesis of chiral intermediate of pregabalin with high substrate loading by a newly isolated Morgarella morganii ZJB-09203 Source: ResearchGate URL: [Link]
-
Title: Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin] Source: NISCAIR Online Periodicals Repository URL: [Link]
-
Title: An efficient total synthesis of (±)-pregabalin Source: NISCAIR Online Periodicals Repository URL: [Link]
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-
Title: Method for preparing pregabalin Source: Justia Patents URL: [Link]
-
Title: Development of a Chemoenzymatic Manufacturing Process for Pregabalin Source: ResearchGate URL: [Link]
-
Title: Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin Source: Lupine Publishers URL: [Link]
-
Title: Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization Source: ACS Publications URL: [Link]
-
Title: Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases Source: PubMed URL: [Link]
-
Title: Process for synthesis of (s) - pregabalin Source: PubChem - NIH URL: [Link]
-
Title: An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme Source: ProQuest URL: [Link]
-
Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: ScienceOpen URL: [Link]
-
Title: Pfizer's process to pregabalin implementing a lipolase kinetic resolution (2008). Source: ResearchGate URL: [Link]
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Title: Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages Source: ResearchGate URL: [Link]
- Title: Transaminase-based processes for preparation of pregabalin Source: Google Patents URL
- Title: Method for enzymatic preparation of (s)
-
Title: ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. Source: ResearchGate URL: [Link]
-
Title: Significantly enhancing the stereoselectivity of a regioselective nitrilase for production of (S)-3-cyano-5-methylhexanoic acid using MM/PBSA method Source: ResearchGate URL: [Link]
-
Title: METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID Source: EPO Patent 1745136 URL: [Link]
-
Title: Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method Source: PubMed URL: [Link]
- Title: Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)
-
Title: ω-Transaminase-catalyzed kinetic resolution of chiral amines using l-threonine as an amino acceptor precursor Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Efficient Kinetic Resolution of Racemic Amines using a Transaminase in Combination with an Amino Acid Oxidase Source: The Royal Society of Chemistry URL: [Link]
-
Title: Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles Source: PMC - NIH URL: [Link]
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(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid as a building block for GABA analogues
Application Note & Protocol
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid: A Key Chiral Building Block for the Stereoselective Synthesis of GABA Analogues
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. However, its therapeutic application is limited by its inability to cross the blood-brain barrier.[1][2] This has driven extensive research into the development of GABA analogues, such as Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), which possess improved pharmacokinetic properties and therapeutic efficacy for conditions like epilepsy, neuropathic pain, and anxiety disorders.[3] This document provides a detailed guide on the application of This compound , a critical chiral intermediate, for the efficient and stereoselective synthesis of these valuable therapeutic agents. We present its physicochemical properties, a validated protocol for its conversion to (S)-Pregabalin, and the underlying chemical principles that ensure stereochemical integrity.
Introduction: The Significance of Chiral GABA Analogues
The therapeutic activity of many GABA analogues is highly dependent on their stereochemistry. For instance, the anticonvulsant and analgesic properties of Pregabalin reside almost exclusively in the (S)-enantiomer. Consequently, synthetic strategies must be able to control the stereochemistry at the C3 position of the hexanoic acid backbone. Starting with a stereochemically pure precursor is one of the most effective methods to achieve this.
This compound serves as an ideal starting material. The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality, while the carboxylic acid moiety allows for chemical modification. Crucially, the (R)-chirality at the C3 position is leveraged through a stereospecific reaction—the Hofmann rearrangement—to yield the desired (S)-configuration in the final amine product. This approach avoids costly and often inefficient chiral resolution steps later in the synthesis.[4][5]
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental for successful process development and scale-up.
| Property | Value | Source |
| IUPAC Name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | PubChem |
| Synonyms | Boc-(R)-β-Leu-OH, (R)-Boc-beta-homoleucine | Parchem[6] |
| CAS Number | 138165-77-2 | PubChem |
| Molecular Formula | C₁₂H₂₃NO₄ | PubChem[7] |
| Molecular Weight | 245.32 g/mol | PubChem[7] |
| Appearance | White to off-white solid/powder | --- |
| Purity | ≥98.0% | --- |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | --- |
Synthetic Application: Stereoselective Synthesis of (S)-Pregabalin
The conversion of this compound to (S)-Pregabalin is a multi-step process that hinges on the transformation of the carboxylic acid group into a primary amine with the loss of one carbon atom. This is classically achieved via a Hofmann rearrangement of an intermediate amide. The Boc protecting group is then removed in the final step.
Overall Synthetic Workflow
The process can be summarized in three main stages:
-
Amide Formation: The carboxylic acid is converted to a primary amide, (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanamide.
-
Hofmann Rearrangement: The amide undergoes rearrangement in the presence of a hypohalite and base to form a Boc-protected amine. This reaction proceeds with retention of configuration at the migrating carbon, which is key to the stereochemical outcome.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, (S)-Pregabalin.
Workflow Diagram
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Solid-phase peptide synthesis using Boc-protected amino acids
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc-Protected Amino Acids
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a detailed and scientifically grounded overview of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids. This methodology, pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for his work, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble resin support.[1][2][3] This approach simplifies the purification process to simple filtration and washing steps, allowing for the efficient and rapid synthesis of complex peptides.[4][5]
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind each experimental choice. It is designed to be a self-validating system, providing protocols and in-process checks to ensure the synthesis of high-quality peptides.
The Core Principle: Graduated Acid Lability
Boc-SPPS is founded on the principle of graduated acid lability.[6] The synthesis employs two types of acid-labile protecting groups:
-
Temporary Nα-Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the incoming amino acid. It is removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8]
-
"Permanent" Side-Chain Protecting Groups: The side chains of reactive amino acids are protected by groups, often benzyl-based, that are stable to the conditions of Boc group removal. These are cleaved only at the end of the synthesis during the final cleavage step, which requires a much stronger acid like anhydrous hydrogen fluoride (HF).[7][9]
This differential stability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, allowing for the selective deprotection and stepwise elongation of the peptide chain.[8][10]
Essential Components of Boc-SPPS
A successful Boc-SPPS campaign relies on the careful selection of high-quality reagents and materials.
The Solid Support: Resins
The choice of resin is dictated by whether the desired final product is a peptide acid or a peptide amide.
-
For Peptide Acids:
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene resin, it is the classic support for Boc-SPPS.[11] The first amino acid is typically attached as a cesium salt to form a benzyl ester linkage, which minimizes the risk of racemization.[11]
-
PAM (Phenylacetamidomethyl) Resin: This resin offers enhanced stability of the peptide-resin linkage to the repetitive TFA treatments during deprotection, reducing the loss of the growing peptide chain.[11][12]
-
-
For Peptide Amides:
-
MBHA (p-Methylbenzhydrylamine) Resin: This is the support of choice for the synthesis of peptide amides using the Boc strategy.
-
BHA (Benzhydrylamine) Resin: An earlier resin for peptide amide synthesis, it is also available.[11]
-
Solvents and Reagents
The following table summarizes the key solvents and reagents and their functions in Boc-SPPS.
| Reagent/Solvent | Abbreviation | Function |
| Dichloromethane | DCM | Primary solvent for resin swelling, washing, and many reaction steps.[6] |
| N,N-Dimethylformamide | DMF | A polar aprotic solvent used for coupling reactions and washing.[6] |
| Trifluoroacetic Acid | TFA | The acid used for the removal of the Nα-Boc protecting group.[7][13] |
| Diisopropylethylamine | DIEA | A sterically hindered, non-nucleophilic base used for neutralization.[8][14] |
| Dicyclohexylcarbodiimide | DCC | A common carbodiimide coupling reagent. |
| N-Hydroxybenzotriazole | HOBt | A coupling additive that minimizes racemization and improves coupling efficiency.[6] |
| Hydrogen Fluoride | HF | A strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[9][15] |
| Anisole/Thioanisole | Scavengers used during cleavage to trap reactive carbocations.[16] |
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using Boc-SPPS is a cyclical process, with each cycle adding one amino acid to the growing peptide chain.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols and Mechanistic Insights
The following sections provide step-by-step protocols for each stage of the Boc-SPPS cycle, along with explanations of the underlying chemistry.
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, exposing a protonated amine.[6]
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Perform a pre-wash by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[11]
-
Drain the pre-wash solution.
-
Add fresh 50% TFA in DCM and agitate the mixture for 20-30 minutes to ensure complete deprotection.[11]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DCM to remove residual TFA.[6]
Mechanism of Boc Deprotection: The deprotection proceeds via an acid-catalyzed elimination mechanism.
Caption: Mechanism of TFA-mediated Boc deprotection.
The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl group as a stable carbocation.[13][17] The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess TFA to form the trifluoroacetate salt.[13][18] The generation of the tert-butyl cation can lead to side reactions, particularly the alkylation of sensitive residues like Tryptophan and Methionine.[19] To prevent this, a scavenger such as dithiothreitol (DTE) or thioanisole is often added to the deprotection solution.[8]
Step 2: Neutralization
The protonated N-terminal amine (an ammonium salt) is not nucleophilic and cannot participate in the subsequent coupling reaction. Therefore, it must be converted to the free amine by treatment with a hindered organic base.[8][14]
Protocol (Standard):
-
Wash the peptide-resin with DCM.
-
Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure complete conversion to the free amine.[6]
-
Wash the resin thoroughly with DCM to remove excess base and its salt.[6]
In Situ Neutralization: A more efficient approach is in situ neutralization, where the neutralization and coupling steps are performed concurrently.[20][21] This method has been shown to improve the efficiency of chain assembly, especially for "difficult" sequences that are prone to aggregation.[20] In this protocol, the base is added simultaneously with the activated amino acid solution.
Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[6]
Protocol (DCC/HOBt Activation):
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and 2-4 equivalents of HOBt in DMF or a DCM/DMF mixture.
-
Cool the solution in an ice bath.
-
Add 2-4 equivalents of DCC to the amino acid solution to pre-activate it.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using the ninhydrin (Kaiser) test.[6]
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin extensively with DMF and DCM.[6]
Causality of Reagent Choice: The combination of a carbodiimide like DCC with an additive like HOBt is crucial. DCC activates the carboxylic acid of the amino acid, but this activated species can be susceptible to racemization. HOBt reacts with the activated amino acid to form an active ester that is more stable and less prone to racemization, while still being highly reactive towards the N-terminal amine.[19]
In-Process Monitoring: The Ninhydrin (Kaiser) Test
To ensure the fidelity of the peptide synthesis, it is essential to monitor the completion of each coupling step. The ninhydrin test is a highly sensitive colorimetric assay for detecting free primary amines.[22][23]
-
Positive Test (Intense Blue Color): Indicates the presence of unreacted free amines, signifying an incomplete coupling reaction. In this case, a second coupling ("double coupling") is required.[19][22]
-
Negative Test (Colorless/Yellow): Indicates the absence of free primary amines, confirming that the coupling reaction has gone to completion.[22]
It's important to note that the standard ninhydrin test does not give a strong positive result for secondary amines, such as the N-terminus of Proline.[24]
Qualitative Ninhydrin Test Protocol:
-
Collect a small sample of the peptide-resin beads (10-15 beads) in a small test tube.[24]
-
Add 2-3 drops each of the following reagents:
-
Heat the test tube at 100-110°C for 5 minutes.[24]
-
Observe the color of the beads and the solution.
Final Cleavage and Deprotection
Once the peptide chain has been fully assembled, the final step is to cleave it from the solid support and simultaneously remove the side-chain protecting groups. In Boc-SPPS, this is most commonly achieved using strong, anhydrous acids like hydrogen fluoride (HF).[9][15]
Safety is Paramount: Anhydrous HF is extremely toxic, corrosive, and reacts with glass.[9] It must only be handled in a specialized, HF-resistant apparatus (e.g., made of Teflon or Kel-F) within a dedicated, well-ventilated fume hood by trained personnel.[9][16] Appropriate personal protective equipment is mandatory, and an HF-specific first aid kit containing calcium gluconate gel must be immediately accessible.[16]
"Low-High" HF Cleavage Protocol: This two-step procedure is designed to minimize side reactions.[16]
-
Low HF Step (SN2 Mechanism): This step uses a lower concentration of HF in dimethyl sulfide (DMS) to remove more acid-labile side-chain protecting groups via an SN2 mechanism, which minimizes the formation of damaging carbocations.[16]
-
High HF Step (SN1 Mechanism): This step uses neat anhydrous HF to cleave the peptide from the resin and remove the more resistant side-chain protecting groups via an SN1 mechanism.[9][16]
Post-Cleavage Workup:
-
After cleavage, the HF is carefully removed by evaporation under a stream of nitrogen.[6]
-
The crude peptide is precipitated with cold diethyl ether.[6]
-
The precipitate is collected by filtration or centrifugation and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[6]
-
The peptide is dried under vacuum and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][25]
Common Side Reactions and Troubleshooting
While robust, Boc-SPPS is not without potential challenges. Understanding and mitigating common side reactions is key to a successful synthesis.
| Side Reaction | Description | Mitigation Strategy |
| Alkylation | The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys).[19] | Use scavengers (e.g., DTE, thioanisole) in the deprotection and cleavage solutions. |
| Aspartimide Formation | The side-chain carboxylate of Asp can cyclize to form a stable aspartimide, leading to a mixture of α- and β-peptides.[11][26] | Use the β-cyclohexyl ester of Asp instead of the β-benzyl ester.[26] |
| Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is more prevalent in Fmoc-SPPS but can occur in Boc-SPPS.[11][26] | Use in situ neutralization protocols, which suppress this side reaction.[11][26] |
| Incomplete Coupling | Steric hindrance or peptide aggregation can prevent complete coupling.[19] | Perform a "double coupling" or use stronger coupling reagents. For aggregation, use structure-disrupting solvents like NMP or DMSO.[19] |
Conclusion: The Enduring Utility of Boc-SPPS
While the milder conditions of Fmoc-based SPPS have led to its widespread adoption, the Boc/Bzl strategy remains a powerful and relevant technique.[7] Its robust nature makes it particularly valuable for the synthesis of long or "difficult" peptide sequences that are prone to aggregation under Fmoc conditions.[9] The acidic deprotection step in Boc chemistry helps to protonate the peptide backbone, disrupting interchain hydrogen bonding and improving solvation.[7] A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage Boc-SPPS for the successful synthesis of a wide range of peptide targets.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
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AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.9: The Merrifield Solid-Phase Technique. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Chou, C. Y., et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research. Retrieved from [Link]
-
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Retrieved from [Link]
-
Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers. Retrieved from [Link]
-
Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. u:cris-Portal. Retrieved from [Link]
-
Chem-Station. (2014). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Mitchell, A. R. (2007). R. Bruce Merrifield and Solid-Phase Peptide Synthesis: A Historical Assessment. UNT Digital Library. Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- The Auer Lab, Google Sites. (n.d.). Solid Phase Peptide Synthesis (SPPS).
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
ResearchGate. (2025). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Soils Lab. (2024). SOP: Free Amino Acids (ninhydrin). Retrieved from [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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Application Notes and Protocols for Trifluoroacetic Acid-Mediated Boc Deprotection
Introduction: The Indispensable Role of the Boc Protecting Group and the Power of TFA-Mediated Deprotection
In the intricate world of multi-step organic synthesis, particularly in the assembly of complex peptides and pharmaceuticals, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for the protection of amines.[1] Its widespread adoption is a testament to its remarkable stability across a diverse range of chemical conditions, coupled with its facile and clean removal under specific acidic environments.[2]
Trifluoroacetic acid (TFA) has emerged as the reagent of choice for the cleavage of the Boc group. Its efficacy, volatility—which simplifies product isolation—and compatibility with a broad array of substrates make it an invaluable tool for synthetic chemists. This guide provides a comprehensive exploration of the TFA-mediated Boc deprotection protocol, delving into the underlying mechanism, offering detailed experimental procedures, and addressing critical considerations to ensure high-yield, high-purity outcomes.
The Mechanism of TFA-Mediated Boc Deprotection: An Acid-Catalyzed Cascade
The cleavage of the Boc group with trifluoroacetic acid is a well-understood, acid-catalyzed elimination reaction.[3] The process unfolds through a sequence of discrete steps, each driven by fundamental principles of organic reactivity.
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strongly acidic TFA.[4] This initial step significantly weakens the adjacent carbonyl-oxygen bond.
-
Formation of the tert-Butyl Cation : The protonated intermediate is unstable and readily fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[4]
-
Decarboxylation : The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[4] This step is thermodynamically driven and results in the liberation of the free amine.
-
Formation of the Amine Salt : In the acidic reaction milieu, the newly formed free amine is immediately protonated by the excess TFA, yielding the corresponding trifluoroacetate salt.[2][4]
It is imperative to conduct this reaction in a well-ventilated fume hood and not in a sealed vessel, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[3][4]
Sources
Strategic Chromatographic Purification of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
An Application Note for Drug Development Professionals
The Purification Challenge and Strategic Approach
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid can introduce a variety of impurities that must be removed. These typically include:
-
Unreacted Starting Materials: Such as the parent β-amino acid.
-
Excess Reagents: Most notably, di-tert-butyl dicarbonate (Boc₂O).[1]
-
Process Byproducts: Including potential diastereomeric salts from resolution steps or byproducts from the synthetic route.[2][3]
-
The Undesired (S)-enantiomer: The most critical impurity to control for ensuring the pharmacological specificity of the final active pharmaceutical ingredient (API).
A single purification technique is often insufficient to address this diverse impurity profile. Therefore, a multi-modal chromatographic approach is the most effective strategy. Our methodology is based on a logical, two-step workflow designed to first remove bulk, chemically distinct impurities and then resolve trace impurities and confirm enantiomeric purity.
Expert Insight: The logic behind this two-step process is rooted in efficiency and cost-effectiveness. Flash chromatography is a rapid and economical technique for removing the majority of impurities, handling larger loads of crude material.[4] Following this with high-resolution HPLC leverages the strengths of each technique—scalability for the initial step and precision for the final polishing and analysis.
Diagram 1: High-level workflow for the purification of this compound.
Protocol 1: Bulk Purification via Normal-Phase Flash Chromatography
This initial step is designed to remove non-polar impurities (e.g., residual Boc₂O) and highly polar impurities (e.g., unreacted amino acid), isolating the target compound with a purity generally exceeding 95%.
Rationale for Method Parameters
-
Stationary Phase: Silica gel (60 Å, 40-63 µm) is the industry standard for cost-effective, scalable purification of moderately polar organic compounds like N-Boc protected amino acids.[5][6]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is effective for eluting the target compound. Crucially, the addition of a small percentage (0.5-1.0%) of acetic acid is required.
-
Expertise & Experience: The acidic modifier is essential to suppress the deprotonation of the compound's carboxylic acid group on the slightly acidic silica surface. This prevents peak tailing and results in sharper, more symmetrical peaks, leading to better separation and higher recovery.
-
-
Loading Technique: Dry loading (adsorbing the crude material onto a small amount of silica gel) is superior to liquid injection for this application. It prevents solvent effects that can degrade the separation, especially with larger sample loads, ensuring a tight injection band and maximizing resolution.
Materials and Equipment
| Category | Item |
| Instrumentation | Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt) |
| Consumables | Pre-packed Silica Gel Flash Column (sized appropriately for the crude mass) |
| TLC Plates (Silica gel 60 F₂₅₄) | |
| Solvents & Reagents | Dichloromethane (DCM), HPLC Grade |
| n-Hexane, HPLC Grade | |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| Glacial Acetic Acid (AcOH) | |
| TLC Stains: Potassium Permanganate (KMnO₄) or Vanillin stain | |
| Glassware | Round-bottom flasks, beakers, fraction collection tubes |
Step-by-Step Protocol
-
Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal volume of DCM. b. Add silica gel (approx. 1.5-2 times the mass of the crude product) to the solution. c. Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
-
System Setup and Column Equilibration: a. Install the appropriate size silica gel column onto the flash chromatography system. b. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Hexane:EtOAc + 0.5% AcOH) for at least 2 column volumes (CV).
-
Elution and Fraction Collection: a. Load the prepared dry-load cartridge onto the system. b. Begin the elution method. A typical gradient is outlined in the table below. c. Monitor the elution profile using the system's UV detector (210-220 nm is suitable as the amide bond has a weak chromophore). d. Collect fractions based on the UV chromatogram peaks.
-
Fraction Analysis: a. Spot collected fractions onto a TLC plate. b. Develop the TLC plate using the mobile phase composition at which the product is expected to elute (e.g., 70:30 Hexane:EtOAc). c. Visualize the spots under UV light and then by staining with KMnO₄. The target compound will appear as a distinct spot. d. Combine fractions containing the pure product.
-
Product Isolation: a. Concentrate the pooled, pure fractions via rotary evaporation to yield the purified product as an oil or solid.
Recommended Flash Chromatography Parameters
| Parameter | Value |
| Column | 40 g Pre-packed Silica Column (for ~1-2 g crude load) |
| Mobile Phase A | Hexane + 0.5% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 0.5% Acetic Acid |
| Flow Rate | 40 mL/min |
| UV Detection | 214 nm |
| Gradient | 5-20% B (1 CV), 20-50% B (10 CV), 50-100% B (2 CV), Hold 100% B (2 CV) |
Protocol 2: High-Resolution Purity Verification by HPLC
After bulk purification, HPLC is used as the definitive analytical method to establish final purity and enantiomeric excess. For development purposes, preparative HPLC can also be used for a final polishing step if required.[4]
Protocol 2a: Achiral Purity by Reversed-Phase HPLC
This method quantifies all remaining chemical impurities.
-
Rationale: A C18 stationary phase provides excellent separation for compounds of moderate polarity. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks suitable for accurate quantification.
| Parameter | Value |
| Instrumentation | HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| UV Detection | 210 nm |
| Gradient | 30-95% B over 15 min, Hold 95% B for 2 min, return to 30% B over 1 min, equilibrate for 2 min. |
Protocol 2b: Enantiomeric Purity by Chiral HPLC
This is a critical, self-validating step to ensure the stereochemical integrity of the product.
-
Rationale: Standard reversed-phase columns cannot separate enantiomers. A Chiral Stationary Phase (CSP) is required. For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC series) or cyclodextrin-based phases have shown excellent resolving capabilities.[7][8][9] The choice of a CHIROBIOTIC R column is based on its proven selectivity for racemates with acidic chiral centers, such as N-blocked amino acids.[7]
Diagram 2: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
| Parameter | Value |
| Instrumentation | HPLC system with UV/DAD detector |
| Column | CHIROBIOTIC R, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Hexane / Ethanol / Acetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| UV Detection | 220 nm |
Trustworthiness through Validation: To validate this chiral method, a sample of the racemic compound should be injected initially to confirm that two distinct, baseline-resolved peaks are observed for the (R)- and (S)-enantiomers, thereby proving the method's separating power.
Conclusion
The described two-stage purification strategy provides a comprehensive and robust solution for obtaining high-purity this compound. By combining the high-throughput capacity of normal-phase flash chromatography with the high-resolution analytical power of both reversed-phase and chiral HPLC, this approach effectively removes process-related impurities and rigorously confirms the chemical and enantiomeric purity of the final compound. This methodology is well-suited for the demands of research, process development, and quality control in the pharmaceutical industry.
References
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Peterson, P. E., & Man, H. W. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 364, 293-299. [Link]
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Galaverna, G., Corradini, R., Dossena, A., & Marchelli, R. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
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van der Veken, P., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14963. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59729474, (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2761526, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. [Link]
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Fasano, A., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5103. [Link]
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Jones, A. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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Anumula, R. R., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(10), 266-275. [Link]
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Britton, J., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(5), 945-953. [Link]
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Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel N-Boc protected peptides. Der Pharma Chemica, 3(3), 174-188. [Link]
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Li, B., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 59(38), 3465-3468. [Link]
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Roy, B., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1469-1478. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145945394. [Link]
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A Comprehensive Orthogonal Strategy for the Purity Determination of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
Application Note AP-0824
Abstract
(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a critical chiral intermediate in the synthesis of Pregabalin, a widely used pharmaceutical agent. The chemical and stereochemical purity of this intermediate is paramount as it directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide detailing a robust, multi-faceted analytical strategy for the complete purity assessment of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, Mass Spectrometry (MS) for impurity identification, Gas Chromatography (GC) for residual solvent analysis, and Karl Fischer titration for water content. This orthogonal approach ensures a thorough characterization of the intermediate, aligning with stringent regulatory requirements for drug development.
Introduction: The Criticality of Purity
This compound, hereafter referred to as Boc-(R)-Pregabalin Intermediate, is the direct precursor to the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). The pharmacological activity of Pregabalin resides almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is considered an impurity.[1] Consequently, rigorous control over potential impurities—enantiomeric, diastereomeric, structural analogs, and process-related contaminants—is a non-negotiable aspect of quality control.
This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple method listing to explain the causality behind procedural choices, ensuring that the described protocols are not just followed, but understood. The validation of these analytical procedures should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[2][3][4]
An Orthogonal Analytical Workflow
No single analytical technique can fully characterize the purity of a pharmaceutical intermediate. An orthogonal approach, utilizing multiple methods based on different chemical and physical principles, is essential for a complete purity profile. This strategy minimizes the risk of overlooking co-eluting or non-responsive impurities.
Caption: Orthogonal workflow for purity analysis.
Protocol I: Chemical Purity by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying organic impurities.[5][6] A reverse-phase method is ideal for resolving the non-polar Boc-protected amino acid from potential starting materials, by-products, and degradation products.
3.1. Principle This method separates compounds based on their hydrophobicity. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic impurities will be retained longer on the column. Detection is achieved using a UV detector, as the tert-butoxycarbonyl (Boc) group provides a chromophore, albeit a weak one, suitable for detection at low wavelengths (~210 nm).
3.2. Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard equipment for pharmaceutical analysis. A Photodiode Array (PDA) detector is preferred for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and is a robust, commonly available stationary phase for separating moderately non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid moiety and provides an acidic pH to suppress ionization. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 30% B to 90% B over 20 min; hold at 90% B for 5 min; return to 30% B over 1 min; equilibrate for 4 min. | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the column is cleaned effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 210 nm | The amide and carbonyl groups of the Boc-protecting group absorb at this wavelength. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute with 50:50 Water:Acetonitrile. | A common diluent that is compatible with the mobile phase and ensures complete dissolution of the analyte. |
3.3. System Suitability Test (SST) Before sample analysis, a system suitability solution (containing the main compound and a known impurity, if available) must be injected.
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (n=5): RSD ≤ 2.0% for peak area.
Protocol II: Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (e.e.) is the most critical purity test for this intermediate. This can be achieved directly using a chiral stationary phase (CSP) or indirectly after derivatization. Direct separation is often preferred for its simplicity.[1][7] Macrocyclic glycopeptide-based CSPs are highly effective for separating N-protected amino acids.
4.1. Principle A chiral stationary phase contains a single enantiomer of a chiral selector that transiently and diastereomerically interacts with the analyte enantiomers. These differing interactions lead to different retention times, allowing for their separation and quantification.
4.2. Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard system. High sensitivity is required to detect the undesired enantiomer at low levels (e.g., <0.1%). |
| Column | Chiralpak ZWIX(+) or similar zwitterionic CSP, 150 mm x 3.0 mm, 3 µm | Zwitterionic selectors have shown excellent performance for the direct resolution of amino acids and their derivatives.[1] |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50/50/0.2/0.1, v/v/v/v) | The combination of solvents and additives modulates the ionic and polar interactions between the analyte and the CSP, which is key to achieving chiral recognition and separation. |
| Flow Rate | 0.5 mL/min | A lower flow rate is often used with 3.0 mm ID columns to maintain efficiency. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; precise control is essential for reproducible results. |
| Detection | UV at 210 nm | Same as for the chemical purity method. |
| Injection Volume | 5 µL | A smaller volume is appropriate for the smaller column ID. |
| Sample Preparation | Accurately weigh ~25 mg of sample into a 10 mL volumetric flask. Dissolve and dilute with the mobile phase. | A higher concentration is used to ensure the detection and accurate quantification of the undesired enantiomer at trace levels (e.g., 0.15% limit). |
4.3. Data Analysis The enantiomeric purity is calculated as a percentage of the peak area:
-
% (R)-enantiomer = (Area_R / (Area_R + Area_S)) * 100
-
% Enantiomeric Excess (e.e.) = |% (R)-enantiomer - % (S)-enantiomer|
Protocol III: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure confirmation.[8] Both ¹H and ¹³C NMR should be performed to verify the identity of the material and ensure the absence of significant structural impurities.
5.1. Principle NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a "fingerprint" of the molecular structure. Integration of ¹H signals confirms proton counts, and coupling patterns reveal connectivity.
5.2. Experimental Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz (or higher) NMR Spectrometer | 100 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Sample Preparation | Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent. | Dissolve 20-50 mg of sample in ~0.7 mL of deuterated solvent. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak. | Residual solvent peak (e.g., CDCl₃ at 77.16 ppm). |
| Key Experiments | Standard 1D proton spectrum. | Proton-decoupled 1D carbon spectrum. |
5.3. Expected Spectral Features The obtained spectra should be compared against a reference standard or literature data. Key expected signals include:
-
¹H NMR: A singlet at ~1.4 ppm (9H, Boc group), multiplets for the aliphatic chain protons, and a broad signal for the NH proton.[9]
-
¹³C NMR: Resonances for the Boc carbonyl (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the Boc quaternary carbon (~80 ppm), and various aliphatic carbons.[10]
Advanced Protocols for Impurity Profiling & Process Control
6.1. Impurity Identification by LC-MS For unknown peaks detected during HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identification.[5][11][12]
-
Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the impurity. Fragmentation data (MS/MS) can further elucidate its structure.
-
Methodology: The HPLC methods described above can be adapted for LC-MS by replacing non-volatile buffers (like TFA) with volatile alternatives (e.g., formic acid or ammonium acetate).
Caption: Decision workflow for impurity identification.
6.2. Residual Solvent Analysis by Headspace GC (HS-GC) Organic solvents used during synthesis and purification must be controlled to levels defined by ICH Q3C guidelines.[13] Headspace Gas Chromatography is the standard technique for this analysis.[14][15][16]
-
Principle: The sample is dissolved in a high-boiling solvent (e.g., DMSO) in a sealed vial and heated. Volatile residual solvents partition into the gas phase (headspace), which is then injected into the GC for separation and quantification by a Flame Ionization Detector (FID).
-
Protocol Summary: A generic GC method using a mid-polarity column (e.g., DB-624) is often suitable for separating common pharmaceutical solvents.[15] Method validation must demonstrate sufficient sensitivity to quantify solvents at their required limits.
6.3. Water Content by Karl Fischer Titration Water content is a critical parameter that can affect the stability and reactivity of the intermediate.[17] Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals due to its specificity and accuracy.[18][19][20]
-
Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint can be determined volumetrically or coulometrically.
-
Methodology: Coulometric KF is ideal for low water content (<1%), while volumetric KF is suitable for higher levels.[19] The sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with the KF reagent.
Conclusion
The purity of this compound is a critical quality attribute that requires a rigorous and multi-faceted analytical approach. The combination of reverse-phase HPLC for chemical purity, chiral HPLC for enantiomeric separation, NMR for structural identity, and specific methods for process-related impurities like residual solvents and water provides a comprehensive and robust quality control strategy. Each method is a self-validating system when performed with appropriate system suitability checks and validated according to ICH guidelines.[21] This orthogonal testing regimen ensures that the intermediate meets the high standards required for the synthesis of safe and effective pharmaceutical products.
References
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Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]
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The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]
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A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]
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Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. METTLER TOLEDO. [Link]
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Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Sannova. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
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Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]
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Residual solvent determination by head space gas chromatography with flame ionization detector in itraconazole API. eJManager. [Link]
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Residual Solvents Testing. TCA Lab / Alfa Chemistry. [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]
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Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Pharma Focus Asia. [Link]
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Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. (2016). PubMed Central. [Link]
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Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. (2008). PubMed. [Link]
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Determine the structure of Boc amino acids. Cheminfo.org. [Link]
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Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. PubMed. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Determine the structure of Boc amino acids. Cheminfo.org. [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
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The Strategic Application of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Significance of Chiral Purity in Pharmacology
In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral drug can dictate its pharmacological activity, efficacy, and toxicity. The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, ensuring the production of single-enantiomer drugs. (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a valuable chiral building block, sought after for its role in the synthesis of complex bioactive molecules. Its tert-butoxycarbonyl (Boc) protected amine and chiral center at the C3 position make it an ideal precursor for the stereospecific introduction of a γ-amino acid moiety, a common feature in neurologically active compounds.
This guide provides an in-depth exploration of the utility of this compound, with a particular focus on its application in the synthesis of (S)-Pregabalin, a potent anticonvulsant and analgesic drug.[1] We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for its use.
Core Concepts: Leveraging Stereochemistry for Bioactivity
The synthesis of (S)-Pregabalin from this compound is a fascinating case study in stereochemical control. While seemingly counterintuitive to start with the (R)-enantiomer to obtain the (S)-enantiomer, this is achieved through reactions that proceed with retention of configuration at a migrating carbon center. This guide will focus on two such powerful transformations: the Hofmann and Curtius rearrangements.
Mechanism of Action: The Hofmann and Curtius Rearrangements
Both the Hofmann and Curtius rearrangements are classic organic reactions that convert a carboxylic acid derivative into a primary amine with one fewer carbon atom. Crucially for asymmetric synthesis, the migration of the alkyl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of stereochemistry.[2][3][4][5][6]
-
Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base. The key intermediate is an isocyanate, which is then hydrolyzed to the amine.[6]
-
Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically decomposed to an isocyanate, which is subsequently converted to the amine.[2][7][8]
The choice between these two methods often depends on the overall functional group tolerance of the substrate and the desired reaction conditions.
Data Presentation: Physicochemical Properties
A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |
| This compound | C₁₃H₂₅NO₄ | 259.34 | White solid | ¹H NMR (CD₃OD, 400 MHz): δ 0.87 (t, J = 6.72 Hz, 6H), 1.14 (m, 2H), 1.44 (s, 9H), 1.64 (m, 1H), 2.16 (m, 2H), 2.29 (m, 2H), 3.04 (m, 1H), 3.19 (m, 1H), 4.78 (s, 1H). ¹³C NMR (CDCl₃, 100 MHz): δ 22.6, 25.1, 28.3, 33.6, 37.1, 41.3, 43.8, 79.4, 156.4, 178.0. IR (CHCl₃): 3495-5250, 1712, 1701 cm⁻¹. |
| (S)-Pregabalin | C₈H₁₇NO₂ | 159.23 | White solid | ¹H NMR (D₂O): Signals in the range of 0.25 ppm to 3.75 ppm corresponding to the isobutyl and backbone protons.[9] IR (KBr): Characteristic peaks for amino acid functional groups. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of (S)-Pregabalin from this compound.
Protocol 1: Synthesis of (S)-Pregabalin via Hofmann Rearrangement
This protocol involves the conversion of the starting carboxylic acid to a primary amide, followed by a Hofmann rearrangement.
Caption: Workflow for the synthesis of (S)-Pregabalin via Hofmann rearrangement.
Step 1: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanamide
-
Causality: The carboxylic acid is first converted to an acid chloride to activate it for nucleophilic attack by ammonia to form the primary amide.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C, add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) saturated solution of ammonia in DCM.
-
Stir the reaction for 1 hour at 0 °C and then for 2 hours at room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the amide by column chromatography on silica gel.
-
Step 2: Hofmann Rearrangement to (S)-Pregabalin
-
Causality: The primary amide undergoes a stereoretentive rearrangement to an isocyanate, which is then hydrolyzed to the final amine product. The acidic workup also removes the Boc protecting group.
-
Procedure: [10]
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanamide (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF).
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 2-4 hours to ensure complete Boc deprotection.
-
Cool the reaction mixture and adjust the pH to 5-6 with a suitable base (e.g., sodium hydroxide or an organic base).
-
The product, (S)-Pregabalin, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of (S)-Pregabalin via Curtius Rearrangement
This protocol offers an alternative route to the isocyanate intermediate via an acyl azide.
Caption: Workflow for the synthesis of (S)-Pregabalin via Curtius rearrangement.
Step 1: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoyl azide
-
Causality: The carboxylic acid is converted to an acyl azide, a precursor for the Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a common and relatively safe reagent for this transformation.[7][8]
-
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as toluene or THF.
-
Add triethylamine (Et₃N, 1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
The resulting acyl azide solution is typically used directly in the next step without isolation due to the potentially explosive nature of acyl azides.[11]
-
Step 2: Curtius Rearrangement and Deprotection to (S)-Pregabalin
-
Causality: Thermal decomposition of the acyl azide leads to the stereoretentive formation of the isocyanate, which is then hydrolyzed and deprotected in a one-pot fashion.
-
Procedure:
-
Gently heat the solution of the acyl azide from the previous step to reflux (typically 80-110 °C). The rearrangement is usually accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete (as indicated by the cessation of gas evolution), carefully add a solution of aqueous hydrochloric acid (e.g., 4N HCl).
-
Continue to reflux the mixture for 2-4 hours to effect both the hydrolysis of the isocyanate and the deprotection of the Boc group.
-
Follow the work-up and purification procedure outlined in Protocol 1, Step 2 (from step 5 onwards).
-
Conclusion and Future Perspectives
This compound serves as a testament to the power of chiral building blocks in modern organic synthesis. The protocols detailed herein demonstrate its effective use in the stereospecific synthesis of (S)-Pregabalin, a commercially significant pharmaceutical. The principles of stereochemical retention in the Hofmann and Curtius rearrangements are key to this synthetic strategy. Future applications of this versatile building block may extend to the synthesis of other neurologically active compounds and peptidomimetics, where the controlled introduction of a γ-amino acid moiety is desired. The continued development of efficient and scalable synthetic routes utilizing such chiral precursors will undoubtedly remain a critical focus in the advancement of medicinal chemistry.
References
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Chem-Station. (2014, April 6). Curtius Rearrangement. Retrieved from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PubMed Central. Retrieved from [Link]
-
Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. Retrieved from [Link]
- CoLab. (2025, January 1). The Hofmann rearrangement.
-
Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD. Retrieved from [Link]
-
Roy, B., et al. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]
- Google Patents. (n.d.). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
-
RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). Retrieved from [Link]
Sources
- 1. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hofmann rearrangement | CoLab [colab.ws]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Boc deprotection of amino acids. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. This resource is built on a foundation of scientific literature and extensive field experience to help you navigate the complexities of Boc deprotection and overcome common challenges in your synthetic workflows.
Introduction to Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a cornerstone in peptide synthesis and organic chemistry for the protection of amine functionalities.[][2][3] Its widespread use stems from its stability under various conditions and, most importantly, its susceptibility to cleavage under acidic conditions, which allows for selective deprotection.[][4] Typically, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for this purpose.[5][6] The deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to release the free amine, carbon dioxide, and a reactive tert-butyl cation.[7][8] It is this tert-butyl cation that is the primary source of many of the side reactions encountered during Boc deprotection.[8][9][10]
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during Boc deprotection, providing insights into their causes and practical solutions.
Issue 1: Alkylation of Sensitive Residues
Question: My LC-MS analysis shows unexpected peaks with a mass increase of +56 Da after Boc deprotection. What is causing this, and how can I prevent it?
Answer:
-
Causality: The additional 56 Da mass corresponds to the addition of a tert-butyl group to your molecule. This is a common side reaction known as tert-butylation.[8] It occurs when the electrophilic tert-butyl cation, generated during the acidic cleavage of the Boc group, attacks nucleophilic side chains of certain amino acids.[8][9][10]
-
Susceptible Residues: Amino acids with electron-rich side chains are particularly vulnerable to this modification. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[8][9][11]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[8][9]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[8][9]
-
-
Solution: The most effective way to prevent tert-butylation is to incorporate scavengers into your deprotection cocktail. Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than the sensitive residues in your peptide, effectively "trapping" the carbocation before it can cause unwanted modifications.[8][9]
Issue 2: Incomplete Deprotection
Question: My analytical data (HPLC, TLC, or NMR) indicates the presence of my starting material even after the deprotection reaction. What could be the reasons for incomplete Boc removal?
Answer:
-
Causality: Incomplete Boc deprotection can stem from several factors, often related to reaction conditions or the substrate itself.
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the reaction to completion.[12] Water content in the TFA can also reduce its effective acidity.[12]
-
Inadequate Reaction Time or Temperature: The deprotection reaction may require more time or a slightly elevated temperature, especially for sterically hindered substrates.[9]
-
Steric Hindrance: Bulky neighboring groups can impede the access of the acid to the Boc group, slowing down the cleavage rate.[12]
-
Peptide Aggregation (in SPPS): In solid-phase peptide synthesis (SPPS), peptide chains can aggregate on the resin, preventing efficient diffusion of the deprotection reagents.[12]
-
-
Solution:
-
Optimize Reaction Conditions: Extend the reaction time or increase the concentration of the acid.[12][13] For particularly stubborn cases, switching to a stronger acid, such as 4M HCl in dioxane, may be necessary.[9]
-
Improve Solubility/Reagent Access: In SPPS, using structure-disrupting solvents like NMP or DMSO can help to break up aggregates and improve reagent access.[14]
-
Verification: Monitor the reaction progress using TLC or HPLC to ensure complete conversion before work-up.[5][15] The ninhydrin test is also a useful qualitative method in SPPS to detect the presence of free amines, indicating successful deprotection.[12][14]
-
Issue 3: Racemization
Question: I am observing diastereomeric impurities in my final product. Could the Boc deprotection step be causing racemization?
Answer:
-
Causality: While racemization is a more significant concern during the coupling step of peptide synthesis via the formation of a 5(4H)-oxazolone intermediate, the conditions for Boc deprotection are generally not considered to be a primary cause of racemization.[14][16] The use of carbamate protecting groups like Boc is known to suppress racemization during peptide coupling.[]
-
Troubleshooting: If you suspect racemization, it is more likely occurring during the activation and coupling of the Boc-protected amino acid rather than during the deprotection step itself. To minimize racemization during coupling:
Frequently Asked Questions (FAQs)
Q1: What is a "cleavage cocktail" and why is its composition so important?
A "cleavage cocktail" is a solution used in the final step of SPPS to cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.[17] It typically consists of a strong acid (most commonly TFA) and a mixture of scavengers.[17] The composition is critical because it must be tailored to the specific amino acid sequence of the peptide to prevent side reactions.[17] The choice of scavengers directly depends on the presence of sensitive amino acids like Trp, Met, Cys, and Tyr.[17]
Q2: How do I choose the right scavengers for my peptide?
The selection of scavengers is dictated by the amino acids present in your sequence. The following table provides a guide to common scavengers and their applications.
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Water | General, Arg(Pbf) | 5% | Can reduce the effective acidity of TFA.[12] |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 2.5-5% | A very effective and commonly used scavenger.[9] |
| Thioanisole | General, Met, Cys | 5% | Can alkylate Trp residues and should be used with caution if Trp is present.[18] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 2.5% | Effective for preventing Trp oxidation and assists in trityl group removal from Cys. |
| Phenol | Tyr, Trp | 5% | Helps to prevent alkylation of phenolic and indole rings.[19] |
| Dimethyl Sulfide (DMS) | Met | 2% | In combination with other scavengers, helps prevent Met alkylation.[18] |
Q3: Can I use alternatives to TFA for Boc deprotection?
Yes, several alternatives to TFA can be used, particularly if your substrate is sensitive to the harshness of TFA. Common alternatives include:
-
HCl in an organic solvent: 4M HCl in 1,4-dioxane or ethyl acetate is a widely used and effective alternative.[5][6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or aluminum chloride (AlCl3) can selectively cleave Boc groups, sometimes in the presence of other acid-labile protecting groups.[2][6][20]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to deprotection, although this is less common and highly substrate-dependent.[21]
Q4: How should I monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to ensure the reaction goes to completion without unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected amine product is typically more polar and will have a lower Rf value than the Boc-protected starting material.[15] The product can be visualized using a ninhydrin stain, which reacts with the free amine to produce a characteristic color.[15][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of the reaction progress, allowing you to accurately determine the ratio of starting material to product.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, confirming the identity of the product and detecting any side products.[5]
Q5: What is the standard work-up procedure for a Boc deprotection reaction?
The work-up procedure depends on the nature of your product and the subsequent steps.
-
For TFA deprotection: The excess TFA is typically removed under reduced pressure (rotoevaporation).[5][23] If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the TFA salt.[5][15] This is followed by washing with brine, drying the organic layer, and concentrating to yield the deprotected amine.[5][15]
-
For HCl/dioxane deprotection: The product often precipitates as the hydrochloride salt, which can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[5]
Visualizing Mechanisms and Workflows
To further clarify the processes involved in Boc deprotection and troubleshooting, the following diagrams illustrate key concepts.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: Prevention of side-chain alkylation by scavengers.
Caption: Troubleshooting workflow for Boc deprotection issues.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol describes a general procedure for the removal of a Boc group from an amino acid or peptide in solution.
-
Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM).[15]
-
Scavenger Addition (if necessary): If the substrate contains sensitive residues (Trp, Met, Cys, Tyr), add the appropriate scavenger(s) (e.g., 2.5-5% TIS).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[6] Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 30 minutes to a few hours).[5][15]
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.[5]
-
To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5][15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5][15]
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the removal of the Nα-Boc group from a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[12]
-
Pre-wash: Pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[12]
-
Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[12]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[12]
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[12]
-
Final Washing: Wash the resin again with DCM (3-5 times) to remove the excess base before proceeding to the next coupling step.[12]
References
Sources
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection & Side Reaction Prevention
A Guide for Researchers on Preventing tert-Butylation of Sensitive Residues
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize Boc-protected compounds and wish to mitigate the risk of unwanted side reactions during the deprotection step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side product formation during Boc deprotection?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This occurs when the Boc (tert-butoxycarbonyl) group is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][4][5][6] This carbocation is a potent electrophile that can attack any nucleophilic sites within your target molecule, leading to undesired alkylation. A common indicator of this side reaction is the observation of a mass increase of +56 Da in your byproducts.[1]
Q2: Which amino acid residues are most vulnerable to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation by the tert-butyl cation.[2][7] The most commonly affected residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][2][8][9][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][11][12] Methionine is also susceptible to oxidation under acidic conditions.[11][12]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2][13]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][2]
Q3: What are "scavengers" and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture.[2][7] Their function is to "trap" or "quench" the reactive tert-butyl cation at a rate faster than it can react with the sensitive residues of your substrate.[2][7] By intercepting the carbocation, scavengers prevent the formation of tert-butylated side products, thereby preserving the integrity of your target molecule.[2]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My LC-MS analysis shows unexpected peaks with a +56 Da mass shift after Boc deprotection.
-
Probable Cause: This strongly indicates tert-butylation of one or more sensitive residues in your molecule.[1] The tert-butyl cation generated during deprotection has alkylated nucleophilic side chains.
-
Solution: Implement a Scavenger Strategy. The most effective solution is to incorporate a scavenger or a scavenger cocktail into your deprotection reagent (e.g., TFA). The choice of scavenger is critical and depends on the specific sensitive residues present in your sequence.
The following diagram illustrates the Boc deprotection mechanism, the problematic tert-butylation side reaction, and the protective role of a scavenger.
Caption: Boc deprotection, side reaction, and scavenger protection.
Choosing the Right Scavenger
The selection of an appropriate scavenger is dictated by the composition of your molecule. The table below provides guidance for choosing scavengers based on the sensitive residues present.
| Sensitive Residue | Recommended Scavenger(s) | Mechanism of Action / Notes |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, Thioanisole | Silanes (TES, TIS) act as hydride donors to reduce the carbocation.[14][15][16][17] Anisole and thioanisole are electron-rich aromatic compounds that trap the electrophilic carbocation via electrophilic aromatic substitution.[1][18] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS) | Thioanisole effectively prevents S-alkylation.[1] DMS can help prevent the oxidation of the thioether side chain to methionine sulfoxide.[1] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | These thiol-based scavengers are excellent nucleophiles for trapping carbocations.[1][13] They also maintain a reducing environment, preventing the oxidation and disulfide bond formation of the free thiol group.[13][19] |
| Tyrosine (Tyr) | Phenol, Anisole, Thioanisole | These scavengers compete with the phenolic ring of tyrosine for the tert-butyl cation.[1][20] |
Issue 2: My peptide contains multiple sensitive residues. Is a single scavenger sufficient?
-
Probable Cause: When multiple, distinct types of sensitive residues are present (e.g., Trp and Cys), a single scavenger may not provide comprehensive protection against all potential side reactions.
-
Solution: Use a Scavenger Cocktail. A mixture of scavengers, often referred to as a "cleavage cocktail," provides broad-spectrum protection. These cocktails are formulated to address the specific vulnerabilities of different residues simultaneously.
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard Cocktail | TFA / TIS / H₂O (95 : 2.5 : 2.5) | A general-purpose and effective cocktail for many sequences, particularly those containing Trp.[1] Water also acts as a scavenger for tert-butyl cations.[20] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust cocktail for complex peptides with multiple sensitive residues including Trp, Met, Cys, and Tyr.[1] |
| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | An "odorless" alternative to cocktails containing thiols, useful for peptides with Trp and Tyr.[21] Note: This will not prevent methionine oxidation.[21] |
Experimental Protocol: General Boc Deprotection with a Scavenger Cocktail
This protocol provides a general workflow for Boc deprotection using the standard TFA/TIS/H₂O cocktail, a widely applicable method for preventing tert-butylation.
Safety First: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform these steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Workflow Diagram
Caption: Step-by-step workflow for Boc deprotection with scavengers.
Step-by-Step Methodology
-
Preparation of Scavenger Cocktail (Standard TFA/TIS/H₂O):
-
In a clean, dry glass vial inside a fume hood, carefully combine the following reagents in the specified ratio (e.g., for 10 mL total volume):
-
9.5 mL Trifluoroacetic Acid (TFA)
-
0.25 mL Triisopropylsilane (TIS)
-
0.25 mL Deionized Water
-
-
Mix gently. This cocktail should be prepared fresh before each use.[22]
-
-
Deprotection Reaction:
-
Place your dried Boc-protected substrate (e.g., peptide-resin) into a suitable reaction vessel.
-
Add the freshly prepared scavenger cocktail to the substrate. A general guideline is to use 10-20 mL of cocktail per gram of resin.[20]
-
Gently agitate or stir the mixture at room temperature.
-
-
Reaction Time and Monitoring:
-
Allow the reaction to proceed for 2-3 hours.[23] Reaction times may need to be optimized based on the steric hindrance around the Boc group and the specific substrate.
-
Monitor the progress of the deprotection by a suitable analytical method (e.g., a small aliquot can be taken, worked up, and analyzed by LC-MS) to ensure the reaction has gone to completion.[1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the reaction mixture to separate the resin (if applicable).
-
Concentrate the filtrate under reduced pressure (rotoevaporation) to remove the bulk of the TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
To precipitate the deprotected product (typically a peptide), add the concentrated solution dropwise to a 10-fold volume of ice-cold diethyl ether.[24]
-
A precipitate should form. Collect the solid product by centrifugation, decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.
-
Dry the final product under a stream of nitrogen or argon, followed by drying under high vacuum.
-
References
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- ACS Publications. (n.d.).
- CDN. (n.d.). Cleavage Cocktail Selection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
- BenchChem. (n.d.). Application Notes and Protocols for TFA Cleavage of Pbf-Protected Peptides.
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- BenchChem. (2025). Application Notes and Protocols: 1,2-Ethanedithiol as a Scavenger in Solid-Phase Peptide Synthesis.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?
- PubMed. (1978). [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)].
- NIH. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Semantic Scholar. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)].
- Journal of Peptide Science. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
- ResearchGate. (2025). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl).
- ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and....
- Sci-Hub. (n.d.). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- NIH. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
- ResearchGate. (2025). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
- University of Manchester. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.
- ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?
- ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
- ResearchGate. (2025). Improved selectivity in the removal of the tert.‐butyloxycarbonyl group.
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
Sources
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- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 6. BOC Protection and Deprotection [pt.bzchemicals.com]
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- 8. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Scavengers for Boc deprotection side reactions
Troubleshooting Guides & FAQs for Scavenger Use
This guide provides in-depth technical assistance for researchers encountering challenges with Boc (tert-butyloxycarbonyl) deprotection, a cornerstone of peptide and organic synthesis. As Senior Application Scientists, we have compiled this resource to address common side reactions and provide field-tested solutions focusing on the strategic use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during TFA-mediated Boc deprotection?
The most prevalent issue during Boc deprotection with trifluoroacetic acid (TFA) is the generation of the highly reactive tert-butyl cation (t-butyl+). This carbocation can lead to several unwanted modifications of sensitive amino acid residues within your peptide or molecule.
Common Side Reactions:
-
Alkylation of Tryptophan: The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by the t-butyl cation, primarily at the N-1 position.
-
Alkylation of Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium salt.
-
Modification of Tyrosine: The phenol ring of tyrosine can be alkylated, typically at the C3 position.
-
Aspartimide Formation: The aspartic acid side chain can cyclize to form a stable five-membered aspartimide ring, particularly when the Asp residue is followed by a small amino acid like Gly, Ala, or Ser. This is sequence-dependent and base-catalyzed but can be initiated by the acidic conditions.
-
Oxidation: Methionine and Cysteine are prone to oxidation, although this is less directly caused by the t-butyl cation itself and more by the overall reaction conditions.
Q2: What is a scavenger, and how does it prevent these side reactions?
A scavenger is a nucleophilic compound added to the deprotection cocktail to "trap" or quench reactive electrophiles, primarily the t-butyl cation, before they can modify the desired product. The scavenger effectively competes with the sensitive residues for the carbocation.
Caption: Mechanism of scavenger action in Boc deprotection.
Troubleshooting Guide: Scavenger Selection
Problem: My peptide contains Tryptophan (Trp), and I'm seeing significant side product formation.
Cause: Tryptophan's indole ring is highly susceptible to alkylation by the t-butyl cation generated during Boc deprotection.
Solution: Employ scavengers that are effective cation traps.
-
Primary Recommendation: Triisopropylsilane (TIS) is an excellent choice. It acts as a reducing agent and effectively scavenges carbocations through a hydride transfer mechanism.
-
Alternative: 1,2-Ethanedithiol (EDT) is also highly effective for protecting tryptophan.
Recommended Cocktail: A common and robust scavenger cocktail for peptides containing Trp is a mixture of TFA, TIS, water, and potentially EDT. A typical ratio is 95:2.5:2.5 (TFA:TIS:H₂O) or 94:1:2.5:2.5 (TFA:EDT:TIS:H₂O).
Problem: My peptide has a Met or Cys residue and is showing signs of oxidation or alkylation.
Cause: Methionine's thioether and Cysteine's thiol group are nucleophilic and can be alkylated. They are also prone to oxidation under acidic conditions.
Solution: Use scavengers that protect thioethers and thiols.
-
Primary Recommendation: Thioanisole is a classic scavenger for protecting both Met and Trp residues. It is a soft nucleophile that effectively traps carbocations.
-
Alternative: 1,2-Ethanedithiol (EDT) is also a very effective scavenger for protecting these residues.
Recommended Cocktail: A cocktail of 90% TFA, 5% Thioanisole, 3% EDT, and 2% Anisole can provide comprehensive protection for peptides containing Met, Cys, and other sensitive residues.
Problem: I am observing aspartimide formation in my Asp-Gly sequence.
Cause: This is a sequence-dependent side reaction promoted by the acidic deprotection conditions, which can facilitate the cyclization of the aspartic acid side chain with the backbone amide nitrogen of the following residue.
Solution: While scavengers do not directly prevent this, modifying the deprotection conditions can help.
-
Mitigation Strategy: Use milder deprotection conditions if possible. This could involve using a lower concentration of TFA or performing the deprotection at a lower temperature (e.g., 0 °C) to slow down the rate of both deprotection and side product formation. Complete conversion may require longer reaction times, so careful monitoring by HPLC is crucial.
Experimental Protocol: Standard Scavenger Cocktail for Boc Deprotection
This protocol is designed for the deprotection of a Boc-protected peptide synthesized on a solid support that contains sensitive residues like Tryptophan and Methionine.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), Reagent Grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether (cold, for precipitation)
-
Centrifuge tubes
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin three times with DCM to swell it and remove any residual solvents from synthesis.
-
-
Deprotection Cocktail Preparation:
-
In a fume hood, carefully prepare the cleavage cocktail. For a robust, general-purpose cocktail, use the following ratio: 95% TFA : 2.5% H₂O : 2.5% TIS .
-
For a 1 mL total volume, this would be:
-
950 µL TFA
-
25 µL H₂O
-
25 µL TIS
-
-
Note: Always add acid (TFA) to other components slowly. The mixture may warm slightly.
-
-
Cleavage Reaction:
-
Add the freshly prepared deprotection cocktail to the washed resin. Use approximately 1 mL of cocktail per 100 mg of resin.
-
Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-3 hours. Reaction time may need optimization depending on the peptide sequence.
-
-
Peptide Precipitation:
-
After the reaction is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
In a separate centrifuge tube, place approximately 10 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. The peptide will precipitate as a white solid.
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Store the crude peptide at -20 °C or below prior to purification by HPLC.
-
Caption: Step-by-step workflow for Boc deprotection using a scavenger cocktail.
Summary Table of Common Scavengers
| Scavenger | Target Residue(s) | Mechanism of Action | Typical % in Cocktail |
| Triisopropylsilane (TIS) | Trp, general carbocations | Hydride donor, reduces carbocations | 1 - 5% |
| Thioanisole | Met, Trp | Soft nucleophile, traps carbocations via aromatic substitution | 2 - 5% |
| 1,2-Ethanedithiol (EDT) | Trp, Cys, Met | Thiol-based nucleophile, potent carbocation scavenger | 1 - 5% |
| Anisole | Tyr, general carbocations | Electron-rich aromatic ring traps carbocations | 2 - 5% |
| Water (H₂O) | General carbocations | Competes with sensitive residues for carbocations | 2 - 5% |
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protecting groups in their synthetic workflows. Incomplete Boc deprotection is a common yet frustrating issue that can lead to low yields, difficult purifications, and the generation of deletion sequences in peptide synthesis. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and resolve these challenges effectively.
Understanding the Foundation: The Boc Deprotection Mechanism
Before troubleshooting, it's crucial to understand the reaction you are running. The Boc group is prized for its stability under many conditions but its specific lability to acid.[1][2] The deprotection process is an acid-catalyzed elimination.
The mechanism proceeds as follows:
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[3][4][5]
-
Cleavage: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[4][5]
-
Decomposition: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[3][4][5]
This process generates the highly reactive tert-butyl cation, which is the primary source of many side reactions if not properly managed.[2][5][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Troubleshooting Guide: A Systematic Approach
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the root cause.
Observation 1: Analytical data (HPLC/LC-MS) shows a significant amount of starting material or deletion sequences.
This is the most direct evidence of an incomplete deprotection reaction.
Question: I see my Boc-protected starting material in my crude product analysis. What are the most likely causes and how do I fix it?
Answer: This issue typically points to one of four main areas: insufficient acid strength/concentration, inadequate reaction time, poor reagent access (especially in solid-phase synthesis), or steric hindrance.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Causality: The rate of Boc cleavage is highly dependent on the acidity of the reaction medium.[7] If the acid is too weak or too dilute, the reaction kinetics will be slow, leading to incomplete conversion within the standard timeframe.[7][8] The purity of the acid is also critical; for instance, TFA is hygroscopic, and water contamination can reduce its effective strength.[7]
-
Solution:
-
Increase TFA Concentration: For many substrates, a solution of 20-50% TFA in a solvent like dichloromethane (DCM) is sufficient.[9][10] For more resistant substrates, increasing the concentration to 95% TFA or even using neat TFA may be necessary.[11] A common starting point is a 1:1 mixture of TFA:DCM.[9]
-
Switch to a Stronger Acid: If TFA is ineffective, consider using 4M HCl in 1,4-dioxane, which is a stronger alternative for challenging deprotections.[8][12]
-
Verify Reagent Quality: Always use fresh, high-purity reagents. Ensure your TFA is not old or potentially hydrated.
-
-
-
Possible Cause 2: Inadequate Reaction Time or Temperature.
-
Causality: While many deprotections are complete within 30-60 minutes at room temperature, some substrates require more time.[7][12] Factors like steric hindrance or the electronic nature of the substrate can slow the reaction rate.
-
Solution:
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS.[9][12] Continue the reaction until the starting material is no longer observed. For difficult cases, extending the time to 2-4 hours may be required.[7][12]
-
Increase Temperature (with caution): Gently warming the reaction can increase the rate. However, this may also increase the rate of side reactions, especially if scavengers are not used.[8] High temperatures can also be used as a deprotection method in specific cases.[13][14]
-
-
-
Possible Cause 3: Poor Resin Swelling (Solid-Phase Peptide Synthesis).
-
Causality: In solid-phase peptide synthesis (SPPS), the reagents must diffuse through the polymer matrix to reach the reaction sites. If the resin is not adequately swollen, the acid cannot efficiently access all the peptide chains, resulting in incomplete deprotection.[7] This is a known issue when using 100% TFA, which may not swell the resin as effectively as a TFA/DCM mixture.[11]
-
Solution:
-
Ensure Proper Swelling: Before deprotection, swell the peptide-resin in DCM for at least 15-30 minutes.[7]
-
Use a Co-solvent: Employ a deprotection cocktail that includes a good swelling solvent like DCM. A mixture of 55% TFA in DCM has been shown to be more effective than 100% TFA due to better resin swelling.[11]
-
-
-
Possible Cause 4: Steric Hindrance.
-
Causality: Amino acids with bulky side chains (e.g., Val, Ile) or N-methylated residues located near the Boc-protected amine can physically block the approach of the acid, slowing down the cleavage reaction.[7][8]
-
Solution:
-
Combine Solutions: For sterically hindered substrates, a combination of increased acid concentration, extended reaction time, and potentially a slight increase in temperature may be necessary. Careful monitoring is key to finding the optimal balance that drives the reaction to completion without significant side product formation.[8]
-
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Observation 2: Analytical data shows the desired product mass, but also significant side products (e.g., +56 Da adducts).
This indicates that the deprotection was successful, but the reactive tert-butyl cation was not adequately controlled.
Question: My Boc group was removed, but my mass spectrum is littered with peaks corresponding to tert-butylation of my product. How do I prevent this?
Answer: This is a classic case of side reactions caused by the electrophilic tert-butyl cation.[5] Certain amino acid residues are particularly susceptible. The solution is to add "scavengers" to the deprotection cocktail.
-
Causality: The tert-butyl cation generated during deprotection will readily alkylate any nucleophilic sites on your substrate.[2][5] This is especially problematic for peptides containing sensitive residues.
-
Susceptible Residues:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[5][8][15]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt (+56 Da) or oxidized to a sulfoxide (+16 Da).[5][8]
-
Cysteine (Cys): The free thiol is a very strong nucleophile and a prime target for alkylation.[5][8]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[5][8]
-
-
Solution: Employ Scavengers.
-
Scavengers are nucleophilic compounds added in excess to the reaction mixture.[8] They are more reactive towards the tert-butyl cation than the sensitive residues in your product, effectively "trapping" the carbocation before it can cause damage.[5][8]
-
Choosing the Right Scavenger: The choice of scavenger depends on the sensitive residues present.
-
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | Silanes are highly effective carbocation quenchers. EDT also helps prevent oxidation.[15] |
| Methionine (Met) | Thioanisole, TIS | Thioanisole helps prevent S-alkylation. |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Protects the highly nucleophilic free thiol group. |
| Tyrosine (Tyr) | Phenol, Thioanisole | Phenol acts as a competitive substrate for alkylation. |
-
Common Scavenger Cocktails:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v): A very common and effective general-purpose cocktail, especially for Trp-containing peptides.[8][15]
-
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5 v/v): A more robust, "universal" cocktail for cleaving complex peptides with multiple sensitive residues from the resin.[15]
-
Caption: Scavengers trap reactive cations, preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction? A1: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12] For TLC, you will see the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.[7] A ninhydrin stain can be used to visualize the newly formed free amine, which will show a positive (blue/purple) result.[7]
Q2: What is the best workup procedure after a TFA-mediated deprotection? A2: The goal is to remove the excess TFA and isolate your product.
-
Concentrate: Remove the TFA and solvent under reduced pressure (rotoevaporation).[9][12] Co-evaporating with a solvent like toluene or DCM can help remove residual TFA.[16]
-
Neutralize & Extract (for non-polar products): If your deprotected amine is soluble in organic solvents, dissolve the residue in a solvent like ethyl acetate or DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt.[12] Then wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.[12]
-
Precipitation (for polar products/peptides): For peptides or highly polar amines, after concentration, precipitate the product by adding cold diethyl ether. The TFA salt of the amine will often crash out as a solid, which can be collected by filtration.
Q3: Are there alternatives to strong acids like TFA or HCl for Boc deprotection? A3: Yes, while strong acids are most common, several other methods exist for specific applications, especially when dealing with acid-sensitive substrates.[2] These can include:
-
Lewis Acids: Reagents like Sn(OTf)₂ or BF₃·OEt₂ can effect deprotection.[17]
-
Thermal Conditions: Heating can remove the Boc group, sometimes in the presence of a mild catalyst or in specific solvents like ionic liquids.[2][14]
-
Alternative Reagents: Methods using oxalyl chloride in methanol have been reported for mild deprotection.[18][19]
-
Greener Methods: Protocols using hot water as the medium have been developed as an environmentally friendly alternative.[20][21]
Q4: Can I selectively deprotect a Boc group in the presence of other acid-labile groups like Cbz or a t-butyl ester? A4: Generally, yes. The Boc group is one of the most acid-labile protecting groups.[2] By carefully controlling the reaction conditions (e.g., using milder acid concentrations or shorter reaction times), it is often possible to selectively remove a Boc group while leaving more robust acid-labile groups, like Cbz, intact.[1] However, selectivity with groups of similar lability, like a t-butyl ester, can be challenging and requires careful optimization.
Detailed Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection with TFA
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) (e.g., 0.1 M). If necessary, add appropriate scavengers (e.g., 5-10 equivalents of triisopropylsilane).[8] Cool the solution to 0 °C in an ice bath.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[9]
-
Workup: Concentrate the reaction mixture under reduced pressure. Follow with an appropriate neutralization/extraction or precipitation procedure as described in FAQ Q2.
Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection
-
Resin Swelling: Place the Boc-peptide-resin in a reaction vessel and swell with DCM for 15-30 minutes.[7] Drain the solvent.
-
Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain.[7]
-
Deprotection: Add fresh deprotection solution to the resin and agitate gently for 20-30 minutes.[7]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[7]
-
Neutralization: Add a neutralization solution (e.g., 10% diisopropylethylamine in DCM) and agitate for 1-2 minutes.[7]
-
Final Wash: Drain the neutralization solution and wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next amino acid coupling step.[7]
References
-
ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Available from: [Link]
-
GenScript. Terminology of Antibody Drug for Boc Deprotection. Available from: [Link]
-
Organic Chemistry. Boc Deprotection Mechanism. YouTube; 2022. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]
-
Sharma, G. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020. Available from: [Link]
-
Reddy, B. et al. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Taylor & Francis Online. 2006. Available from: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
-
N-Boc Deprotection in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry. 2012. Available from: [Link]
-
Sharma, G. et al. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. 2015. Available from: [Link]
-
Blondelle, S. E. & Houghten, R. A. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. 1993. Available from: [Link]
-
Reddit. Boc De-protection. Available from: [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
-
Reddit. Removal of Boc protecting group as workup?. Available from: [Link]
-
Reddit. Alternative Methods for Boc Deprotection. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
Sharma, G. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. 2020. Available from: [Link]
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- 17. tandfonline.com [tandfonline.com]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mcours.net [mcours.net]
Technical Support Center: Minimizing Racemization in Boc-Protected Amino Acid Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of Boc-protected amino acids, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to a mixture of L- and D-enantiomers.[1][2] In peptide synthesis, where the biological activity of a peptide is intrinsically linked to its specific three-dimensional structure composed of L-amino acids, the incorporation of D-amino acids can result in a final product with diminished or no biological activity.[1] These resulting diastereomeric impurities can be exceptionally challenging to remove during purification.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step?
A2: The predominant mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1][3][4] This process occurs in the following steps:
-
Activation: The carboxyl group of the Boc-amino acid is activated by a coupling reagent.
-
Cyclization: The activated intermediate can then cyclize to form the oxazolone.
-
Enolization: The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality and the formation of a planar, achiral intermediate.[1][3]
-
Nucleophilic Attack: Subsequent nucleophilic attack by the amino group of the incoming amino acid on this achiral intermediate can occur from either face, resulting in both the desired L-L peptide and the undesired D-L diastereomer.[1]
A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate, which can then be re-protonated to either the L or D form.[3][5]
Caption: Primary Mechanisms of Racemization during Peptide Coupling.
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies significantly among amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][6]
-
Histidine: The imidazole side chain can catalyze the racemization process.[1] Protecting the imidazole nitrogen, for instance with a methoxybenzyl group, can greatly reduce this tendency.[6]
-
Cysteine: The side-chain protecting group and coupling conditions must be carefully selected to minimize racemization.[1][6]
-
Other residues that require caution include Phenylalanine (Phe) and Aspartic acid (Asp).[1][3]
Troubleshooting Guide: Step-by-Step Problem Solving
This guide is designed to help you systematically troubleshoot and resolve issues with racemization during your experiments.
Issue: HPLC analysis of my crude peptide shows a significant diastereomeric impurity.
Step 1: Evaluate Your Coupling Reagent and Additives
Question: What coupling reagent and additives are you currently using?
Analysis: The choice of coupling reagent is a primary determinant of racemization levels. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization due to the formation of a highly reactive O-acylisourea intermediate.[1][7] Additives are crucial for suppressing racemization by converting this intermediate into a more stable, less racemization-prone active ester.[5][7][8]
Solution:
-
If using a carbodiimide (DCC, DIC) alone: Always incorporate an additive.
-
If using a carbodiimide with HOBt: Consider switching to a more effective additive like HOAt or OxymaPure, which are known to provide superior racemization suppression.[5][9]
-
Consider modern coupling reagents: Aminium/Uronium salts (HBTU, HATU) or Phosphonium salts (PyBOP) generally provide fast coupling with low levels of racemization.[1] HATU is often preferred over HBTU for minimizing epimerization.[1]
| Coupling Reagent/Additive Combination | Racemization Potential | Coupling Efficiency | Notes |
| DIC or DCC alone | High | Good | Not recommended without an additive due to high racemization risk.[1][7] |
| DIC / HOBt | Moderate | Good | A classic, cost-effective combination.[8] Racemization can still be an issue for sensitive amino acids.[5] |
| DIC / HOAt | Low | Very Good | HOAt is more effective than HOBt at suppressing racemization.[5][9] |
| DIC / OxymaPure | Very Low | Very Good | A non-explosive and highly effective alternative to benzotriazole-based additives.[5][7] |
| HBTU / HOBt | Low | High | Efficient reagent, but the HOBt is intrinsic to its structure and function.[8][10] |
| HATU | Very Low | Very High | Generally considered one of the best reagents for minimizing racemization, especially for difficult couplings.[1] |
| PyBOP | Low | High | A safer alternative to BOP, which produces the carcinogen HMPA as a byproduct.[1] |
Step 2: Assess the Base Used in the Reaction
Question: Which organic base are you using, and in what quantity?
Analysis: The basicity and steric hindrance of the organic base used for neutralization significantly influence the rate of α-proton abstraction, a key step in both racemization pathways.[5][11]
Solution:
-
Avoid Excess Base: Use the minimum amount of base necessary for the reaction to proceed.
-
Switch to a Weaker or More Hindered Base:
-
N,N-diisopropylethylamine (DIEA): A strong, non-nucleophilic base (pKa ~10.1) that is widely used but can promote racemization.[5]
-
N-methylmorpholine (NMM): A weaker base (pKa ~7.38) that is often a better choice for sensitive couplings.[5][12]
-
2,4,6-Collidine (TMP): A sterically hindered and weak base (pKa ~7.43) that is very effective at minimizing racemization.[5][13]
-
Step 3: Control the Reaction Temperature
Question: At what temperature is the coupling reaction being performed?
Analysis: Higher reaction temperatures accelerate most chemical reactions, including the pathways leading to racemization.[11][14] While elevated temperatures can be used to drive difficult couplings to completion, this comes at the cost of increased risk to stereochemical integrity.[14][15]
Solution:
-
Perform Couplings at 0°C or Room Temperature: For sensitive amino acids like His and Cys, lowering the coupling temperature is a highly effective strategy to limit racemization.[13]
-
Microwave Synthesis: If using microwave-assisted synthesis, be aware that the high temperatures can lead to significant racemization for sensitive residues.[13][14] It may be necessary to couple sensitive amino acids at a lower temperature or even conventionally, while the rest of the peptide is synthesized using microwave heating.[13]
Step 4: Optimize the Activation Time
Question: Are you using a pre-activation step, and for how long?
Analysis: Pre-activating the Boc-amino acid with the coupling reagent and additive before introducing it to the free amine can be beneficial. This allows for the formation of the more stable active ester, which is less prone to racemization than the initial activated intermediate (e.g., O-acylisourea).[12] However, prolonged activation times can themselves lead to racemization as the activated species sits in solution, especially in the presence of base.
Solution:
-
Implement a short pre-activation: Mix the Boc-amino acid, coupling reagent, and additive for 1-5 minutes before adding the mixture to the resin-bound amine.
-
Avoid prolonged pre-activation: Do not let the activation mixture stand for extended periods. The goal is to form the active ester and use it promptly.
Caption: Decision Workflow for Minimizing Racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the critical peptide bond formation step, particularly for sensitive amino acids.
Materials:
-
Resin with free N-terminus (1.0 eq)
-
Boc-L-Amino Acid (3.0 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
N-methylmorpholine (NMM) (if starting from an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel suitable for solid-phase peptide synthesis (SPPS)
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminal amine is protonated (e.g., as a TFA salt), neutralize by washing with a solution of 5% DIEA in DMF, followed by extensive DMF washes. Alternatively, use an in situ neutralization protocol.
-
Activation Mixture Preparation: In a separate flask, dissolve the Boc-L-Amino Acid (3.0 eq) and OxymaPure (3.0 eq) in a minimal amount of anhydrous DMF.
-
Cooling (Optional but Recommended): Cool the reaction vessel containing the resin and the activation mixture flask to 0°C in an ice bath. This is especially important for His and Cys residues.[13]
-
Initiation of Coupling: Add DIC (3.0 eq) to the activation mixture. Immediately add this freshly prepared solution to the swelled and neutralized resin.
-
Reaction: Agitate the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue agitating for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next deprotection step.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol allows for the quantitative determination of diastereomer formation during a test coupling.[16]
Objective: To determine the percentage of D-amino acid incorporation during the coupling of a Boc-L-amino acid to a resin-bound L-amino acid.
Materials:
-
Rink Amide resin (or similar)
-
Boc-L-Amino-Acid-1 (e.g., Boc-L-Ala-OH)
-
Boc-L-Amino-Acid-2 (the amino acid to be tested, e.g., Boc-L-His(Trt)-OH)
-
Coupling reagents, additives, and base to be tested
-
Deprotection solution (e.g., 20-50% Trifluoroacetic acid (TFA) in DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Chiral HPLC column and system
Methodology:
-
Dipeptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the resin using standard TFA/DCM protocol to expose the free amine. Neutralize.
-
Couple Boc-L-Amino-Acid-1 using a highly reliable, low-racemization protocol (e.g., HATU) to ensure the first residue is chirally pure.
-
Deprotect the Boc group to expose the free amine of the first amino acid.
-
Couple Boc-L-Amino-Acid-2 using the specific experimental conditions (reagents, base, temperature, time) that you wish to evaluate.[16]
-
-
Cleavage:
-
After the test coupling is complete, wash the resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide and remove side-chain protecting groups.[16]
-
-
Work-up:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[16]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Chiral HPLC Analysis:
-
Dissolve a small sample of the crude dipeptide in a suitable solvent.
-
Analyze the sample using an HPLC equipped with a chiral column capable of separating the L-L and D-L diastereomers.
-
Calculate the percentage of racemization by integrating the peak areas of the two diastereomers.
-
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acro-Peptide. Retrieved from [Link]
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Acro-Peptide. Retrieved from [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Mohamed, M. F., & Mutalib, M. A. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications. Retrieved from [Link]
-
Trose, R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Retrieved from [Link]
-
Mohamed, M. F., & Mutalib, M. A. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Hu, L., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. (2020). ResearchGate. Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Apeptide. Retrieved from [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). (2022). RSC Publishing. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2010). The Journal of Organic Chemistry. Retrieved from [Link]
-
Peptide synthesis troubleshooting. (2021). Reddit. Retrieved from [Link]
-
Procedures to Improve Difficult Couplings. (2011). ResearchGate. Retrieved from [Link]
-
The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. csbio.com [csbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
Welcome to the technical support center for the synthesis of (R)-3-((tert-butoxycarbonyl)amino)-5-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of this chiral amino acid, a key intermediate in the preparation of various pharmaceutical compounds, requires careful control of reaction conditions to achieve high yield and enantiomeric purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves the protection of the amino group of a precursor molecule with a tert-butoxycarbonyl (Boc) group. Achieving the desired (R)-stereochemistry with high enantiomeric excess is a critical challenge. Common strategies include enzymatic resolution, the use of chiral auxiliaries, or asymmetric synthesis routes. A generalized synthetic approach is outlined below.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Answer:
Low overall yield can stem from several factors throughout the synthetic sequence. A systematic approach to identify the bottleneck is crucial.
Potential Causes & Troubleshooting Steps:
-
Inefficient Chiral Resolution/Asymmetric Synthesis: This is often the most significant contributor to low yield.
-
Enzymatic Resolution: The choice of enzyme and reaction conditions (pH, temperature, solvent) is critical. For instance, lipases like Candida antarctica lipase B (CALB) have shown stereoselectivity in resolving related precursors.[1] If yields are low, consider screening different lipases or esterases.[2] Optimization of the reaction time is also important, as prolonged reactions can lead to reduced enantioselectivity.
-
Diastereomeric Salt Resolution: The choice of resolving agent is key. For the related intermediate, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, chiral amines like (R)-1-phenylethylamine have been used successfully.[3][4] If crystallization is poor or the diastereomeric excess (d.e.) is low, screen other resolving agents such as ephedrine or phenylglycinol.[5][6] The solvent system for crystallization is also a critical parameter to optimize.[5]
-
Asymmetric Synthesis: In asymmetric hydrogenation routes, the catalyst, ligand, and hydrogen pressure are paramount. For a similar synthesis, a rhodium Me-DuPHOS catalyst has been used effectively.[7] Incomplete conversion or side reactions can occur if the catalyst is not sufficiently active or if impurities are present.
-
-
Suboptimal Boc Protection: While typically a high-yielding reaction, issues can arise.
-
Incomplete Reaction: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc₂O) and an appropriate base (e.g., triethylamine, sodium bicarbonate). Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amine.
-
Side Reactions: The formation of N,N-di-Boc protected amine can occur, although it is less common with sterically hindered amines.[8] Using the appropriate stoichiometry and controlling the reaction temperature can minimize this.
-
-
Product Loss During Workup and Purification:
-
Aqueous Workup: The product has some water solubility. Ensure that extractions are performed with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and that the aqueous layer is extracted multiple times to maximize recovery.
-
Purification: If using column chromatography, select a suitable solvent system to ensure good separation from impurities without excessive band broadening, which can lead to lower recovered yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield issues.
Question 2: My final product has a low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer:
Achieving high enantiomeric excess is paramount for the utility of this intermediate. Low ee indicates a problem with the stereochemistry-determining step.
Potential Causes & Troubleshooting Steps:
-
Ineffective Enzymatic Resolution:
-
Suboptimal Enzyme: The chosen enzyme may not have sufficient enantioselectivity for your substrate. As mentioned, screening a panel of enzymes is a good starting point.[1]
-
Racemization: The reaction conditions might be promoting racemization of the desired enantiomer or the starting material. This can sometimes occur at non-optimal pH or temperature.[9] Ensure the pH is buffered and the temperature is strictly controlled.
-
-
Poor Diastereomeric Resolution:
-
Incomplete Crystallization: One diastereomeric salt may not be crystallizing out completely, leaving a mixture in the mother liquor. This can be addressed by optimizing the solvent system, cooling rate, and concentration.
-
Co-crystallization: Both diastereomers may be crystallizing to some extent. Recrystallization of the isolated salt can often improve the diastereomeric excess.[4]
-
-
Inefficient Asymmetric Catalyst:
-
Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere.
-
Incorrect Ligand: The chiral ligand is the source of stereocontrol. The choice of ligand is critical, and different ligands can give vastly different results.[7]
-
Key Optimization Parameters for Stereoselectivity:
| Method | Key Parameters to Optimize | Target Outcome |
| Enzymatic Resolution | Enzyme type, pH, temperature, co-solvent, reaction time. | High E-value (enantiomeric ratio). |
| Diastereomeric Salt | Resolving agent, solvent(s) for crystallization, temperature profile. | Crystalline salt with high diastereomeric excess. |
| Asymmetric Synthesis | Chiral catalyst/ligand, solvent, temperature, pressure (for hydrogenation). | High enantiomeric excess (ee) of the product. |
Question 3: I am observing significant impurity peaks in my crude product by HPLC/LC-MS. What are the likely side products and how can I avoid them?
Answer:
Impurity formation can complicate purification and reduce yield. Identifying the source of these impurities is the first step to mitigating them.
Common Impurities and Their Sources:
-
(S)-enantiomer: The unwanted enantiomer is the most common "impurity." Its presence is addressed by optimizing the chiral resolution or asymmetric synthesis step as detailed in Question 2.
-
Unreacted Starting Material: If the reaction is incomplete, you will see the starting amino acid.
-
Solution: For the Boc protection step, ensure sufficient reaction time and an adequate excess of Boc₂O. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]
-
-
Over-protected Product (Boc₂-derivative): While less common for this substrate, the formation of a di-Boc species on the nitrogen is possible.[8]
-
Solution: Avoid using a large excess of Boc₂O and strong, non-nucleophilic bases like DMAP in high concentrations, which can facilitate the formation of the di-Boc adduct.
-
-
Side products from the chiral resolution step: For example, if resolving a cyano-intermediate, side reactions at the nitrile group could occur under harsh conditions.
-
Solution: Use mild conditions for both the resolution and the subsequent liberation of the free acid from its salt.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for removing the Boc protecting group if needed for a subsequent step? A1: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][12] A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient. Alternatively, HCl in an organic solvent like dioxane or methanol can be used.[12]
Q2: Can I use a different protecting group for the amine? A2: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. The choice depends on the overall synthetic strategy and the orthogonality required. Boc is acid-labile, Cbz is typically removed by hydrogenolysis, and Fmoc is base-labile.[10]
Q3: What are the recommended storage conditions for this compound? A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Storage at refrigerated temperatures (2-8 °C) is recommended to ensure long-term stability.
Q4: Which analytical techniques are best for determining the enantiomeric excess (ee) of the final product? A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[5][13] This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Derivatization with a chiral agent followed by analysis on a standard achiral column is another option.[14]
IV. Experimental Protocols
Protocol 1: General Procedure for Boc Protection
-
Dissolve (R)-3-amino-5-methylhexanoic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.0-3.0 eq.) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq.) portion-wise or as a solution in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (ninhydrin stain can be used to visualize the free amine of the starting material).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify further by crystallization or column chromatography if necessary.
V. References
-
Roy, P., et al. (2008). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 47B(9), 1471-1477.
-
European Patent Office. (2018). Method for preparing pregabalin intermediate (R)-3-(carbamoylmethyl)-5-methylhexanoic acid. EP 3805199. Retrieved from
-
Google Patents. (2019). Method for preparing pregabalin intermediate (r)-3-(carbamoylmethyl)-5-methylhexanoic acid. WO2019232706A1. Retrieved from
-
Google Patents. (2008). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid. EP1879854B1. Retrieved from
-
Google Patents. (2021). Method for preparing pregabalin intermediate (R) -3- (carbamoylmethyl) -5-methylhexanoic acid. CN112368262A. Retrieved from
-
Reddy, M. S., et al. (2008). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkat USA. Retrieved from [Link]
-
Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis. Retrieved from [Link]
-
Google Patents. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Retrieved from
-
Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(26), 8933–8936.
-
Radkov, A. D., & Berezovski, M. V. (2014). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Chirality, 26(10), 579–590.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
Alcon, M., et al. (1998). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 63(18), 6432–6439.
-
Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]
-
Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]
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Google Patents. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. WO1996038405A1. Retrieved from
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Schöllkopf, U., et al. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-V. Synthesis, 1981(9), 679-682.
-
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.
-
National Institutes of Health. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(29), 10186–10194.
-
Google Patents. (2008). A process for the preparation of a (S)(+)-3-(aminomethyl)-5-methylhexanoic acid. EP1992609A1. Retrieved from
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National Institutes of Health. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(18), 7883–7904.
-
Wu, J., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1220-1239.
-
Google Patents. (2007). Process for the preparation of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates. Retrieved from
-
ACS Publications. (2022). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis, 12(1), 585–591.
-
Google Patents. (2023). Procedure for preparing 3-carbamoylmethyl-5-methylhexanoic acid in recycle mode. ES2916810T3. Retrieved from
-
MDPI. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5585.
-
AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
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Technical Support Center: Strategies for Residual TFA Removal Post-Boc Deprotection
Welcome to our dedicated technical support guide on the effective removal of residual trifluoroacetic acid (TFA) following the deprotection of tert-butyloxycarbonyl (Boc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this critical purification step. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction: The Persistent Problem of Residual TFA
Trifluoroacetic acid is a powerful and volatile reagent, making it highly effective for the cleavage of Boc protecting groups in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] However, its strong acidic nature (pKa ~0.23) and ability to form stable ionic pairs with positively charged residues on peptides and other molecules present a significant downstream challenge.[3] Residual TFA is not a benign spectator; it can profoundly impact experimental outcomes by:
-
Altering Biological Activity: TFA can exhibit cytotoxicity, even at nanomolar concentrations, by disrupting cell membranes and inhibiting proliferation.[3][4] It can also interfere with enzyme kinetics and receptor-binding assays.[3][5]
-
Compromising Structural Integrity: By binding to free amino termini and the side chains of cationic residues like lysine, arginine, and histidine, TFA can alter the secondary structure of peptides, affect solubility, and promote aggregation.[3][6]
-
Interfering with Analytical Techniques: Residual TFA has a strong absorbance band that can complicate structural analysis by infrared (IR) spectroscopy.[4][7] It can also suppress the signal in mass spectrometry analyses.[8]
Given these significant consequences, the complete and verifiable removal of residual TFA is paramount for the integrity and reproducibility of your research. This guide will walk you through the most effective methods for TFA removal, provide solutions to common problems, and explain the scientific principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why is simple evaporation or lyophilization often insufficient for complete TFA removal?
While extended lyophilization can remove unbound, "free" TFA, it is often ineffective at removing TFA that is ionically bound to the positively charged functional groups on your molecule (e.g., the N-terminus and basic amino acid side chains).[9][10] These form stable TFA salts that are not readily removed by sublimation alone.
Q2: What are the primary methods for removing ionically bound TFA?
The most common and effective strategies involve displacing the trifluoroacetate anion with a more biologically compatible counterion. The main techniques include:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used method that involves repeated cycles of dissolving the TFA salt in a dilute solution of a stronger acid, like hydrochloric acid, followed by lyophilization.[6][11]
-
Ion-Exchange Chromatography (IEX): This chromatographic technique separates the desired molecule from the TFA counterion based on charge. It is a highly effective but more technically involved method.[9][10]
-
Precipitation: This method, typically using cold diethyl ether, is effective for removing bulk TFA and other small molecule impurities immediately after cleavage from a solid-phase resin.[12][13]
Q3: How do I choose the best TFA removal method for my specific compound?
The optimal method depends on several factors, including the physicochemical properties of your molecule (e.g., hydrophobicity, solubility, presence of acid-sensitive groups), the scale of your synthesis, and the required final purity for your downstream applications. The following decision workflow can help guide your choice.
Caption: Decision workflow for selecting a TFA removal method.
Q4: How can I confirm that the TFA has been successfully removed?
Several analytical techniques can be used to quantify residual TFA. Ion chromatography is a sensitive and preferred method for this purpose.[14][15] Other methods include ¹⁹F-NMR, FT-IR, and HPLC with an evaporative light-scattering detector (ELSD).[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the TFA removal process.
Problem 1: After multiple rounds of lyophilization with HCl, I still detect residual TFA.
-
Causality: TFA can be tenaciously bound, especially to molecules with multiple basic residues (e.g., poly-lysine sequences). The efficiency of the exchange depends on the mass action of the chloride ions.
-
Solutions:
-
Increase the Number of Cycles: It is common to require at least three cycles of dissolution in HCl and lyophilization to achieve sufficient TFA removal.[6][11]
-
Optimize HCl Concentration: The optimal HCl concentration is typically between 2 mM and 10 mM.[6][9] Concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could potentially modify sensitive peptides.[9]
-
Consider an Alternative Method: If repeated lyophilization is proving ineffective for your specific molecule, ion-exchange chromatography is a more robust alternative that offers a higher degree of separation.[10]
-
Problem 2: My peptide/compound is precipitating out of solution during the HCl exchange process.
-
Causality: Changes in pH and counterion composition can significantly alter the solubility of a molecule. Peptides are particularly susceptible to precipitation at or near their isoelectric point (pI).
-
Solutions:
-
Lower the Concentration: Try dissolving your compound at a lower concentration (e.g., 0.5 mg/mL instead of 1 mg/mL) to maintain solubility.[10]
-
Use a Buffered System: Instead of distilled water, dissolving the peptide in a buffer like a 50mM phosphate and 100mM NaCl solution before adding HCl can help maintain solubility.[6][9]
-
Check for Aggregation: Hydrophobic molecules may aggregate during this process. A brief sonication after dissolution may help to break up aggregates.
-
Problem 3: During ether precipitation, my product becomes an oil or a sticky solid instead of a fine powder.
-
Causality: This often occurs with very hydrophobic or short peptides that have some solubility in diethyl ether.[16] It can also be a sign of incomplete cleavage or the presence of scavenger byproducts.
-
Solutions:
-
Ensure Ether is Sufficiently Cold: Use diethyl ether that has been pre-chilled to at least -20°C, and preferably on a dry ice/acetone bath.[12]
-
Increase Ether Volume: Use a larger volume of cold ether (a common ratio is 10 parts ether to 1 part concentrated cleavage solution).[17]
-
Trituration: Gently scratch the inside of the flask with a glass rod or spatula at the liquid-air interface to induce precipitation.[17] If a solid forms, you can break it up and wash it repeatedly with fresh, cold ether to remove soluble impurities.[12]
-
Experimental Protocols
Protocol 1: TFA/HCl Salt Exchange via Iterative Lyophilization
This is the most common method for converting a TFA salt to a hydrochloride salt.
Materials:
-
Peptide/compound as a TFA salt
-
Distilled, deionized water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl)
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
-
Liquid Nitrogen
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or buffer at a concentration of approximately 1 mg/mL.[6]
-
Acidification: Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][9]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counterion exchange.[10][12]
-
Freezing: Flash-freeze the solution. For best results and a fluffy lyophilized product, use liquid nitrogen.[10][12]
-
Lyophilization: Lyophilize the frozen solution overnight, or until all the solvent is removed.
-
Repeat: Re-dissolve the lyophilized powder in a fresh HCl solution (as in steps 1-2) and repeat the freezing and lyophilization steps. Perform this cycle a total of at least three times.[9][11]
-
Final Product: After the final lyophilization, the product is the hydrochloride salt. It can be re-dissolved in your desired buffer for downstream applications.[9]
Protocol 2: TFA/Acetate Exchange using Anion-Exchange Chromatography
This protocol is ideal for acid-sensitive molecules or when an acetate salt is desired.
Materials:
-
Strong anion-exchange (SAX) resin
-
Chromatography column
-
1 M Sodium Acetate solution
-
Distilled, deionized water
-
Peptide/compound as a TFA salt
Procedure:
-
Resin Preparation: Pack a small column with the SAX resin. The amount of resin should provide a 10- to 50-fold excess of anion-binding sites relative to the molar amount of TFA in your sample.[10][12]
-
Column Equilibration: Elute the column with at least 5 column volumes of 1 M sodium acetate to ensure the resin is fully in the acetate form.[10][12]
-
Washing: Wash the column thoroughly with distilled water (at least 10 column volumes) to remove all excess sodium acetate.[10]
-
Sample Loading: Dissolve the peptide-TFA salt in a minimal volume of distilled water and load it onto the column.[12]
-
Elution & Collection: Elute the column with distilled water. The peptide, now protonated and positively charged, will not bind to the anion-exchange resin and will elute in the flow-through. The trifluoroacetate anions will be retained by the resin, exchanged for acetate. Collect the fractions containing your peptide.[10][12]
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[12]
Caption: Workflow for TFA/Acetate exchange via ion-exchange chromatography.
Data Summary: Efficiency of TFA Removal Methods
The effectiveness of TFA removal is highly dependent on the chosen method and the specific properties of the molecule. The table below provides a general comparison of expected outcomes.
| Method | Typical TFA Reduction | Key Advantages | Key Considerations |
| Iterative Lyophilization (HCl) | >99% after 3 cycles[11] | Simple, effective, uses common lab equipment. | Can be time-consuming; not suitable for highly acid-labile compounds.[18] |
| Ion-Exchange Chromatography | >99%[9][18] | Highly efficient, can exchange for various counterions (e.g., acetate). | More technically complex, requires specific resins and equipment. |
| Ether Precipitation | Variable (Bulk Removal) | Fast, good for removing cleavage byproducts and excess TFA post-synthesis.[12] | Not effective for removing ionically bound TFA; may cause oiling of hydrophobic molecules.[16] |
Note: The efficiency of TFA removal can be peptide-dependent.[10]
References
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
-
Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Omizzur. TFA Removal From Peptides. [Link]
-
Guryanov, I., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals (Basel). [Link]
-
LifeTein. Should I Have TFA Removed from My Peptide?. [Link]
-
LifeTein. How to remove peptide TFA salt?. [Link]
-
ResearchGate. How can I remove TFA?. [Link]
-
Reddit. Aqueous TFA evaporation/distillation. [Link]
-
ResearchGate. Methods used to exchange trifluoroacetate counterion of peptide 2-TFA.... [Link]
-
ResearchGate. Ether Evaporation in Peptide Synthesis?. [Link]
-
GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]
-
ResearchGate. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF. [Link]
-
Vivès, E., et al. (2004). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Research. [Link]
-
ResearchGate. (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. [Link]
-
Bio-Works. Conversion of ion-pairing agents/counter ions. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Reddit. Boc De-protection. [Link]
-
Journal of Chemical Science. Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. [Link]
-
YouTube. Peptide Hand Synthesis Part 9: Ether Precipitation. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Reddit. does residual TFA (from synthetic peptides) actually matter?. [Link]
-
Reddit. Peptide Synthesis. [Link]
-
Gini, A., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. Removal of Boc protecting group as workup?. [Link]
-
ResearchGate. How can I remove TFA in a product?. [Link]
-
ResearchGate. TFA Removal from Reaction. [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]
-
GenScript. Impact of Counter-ion in Peptide on Studies in Different Research Fields. [Link]
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Technical Support Center: Navigating Boc Deprotection in the Presence of Acid-Sensitive Groups
A Specialist Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center, designed to assist you in overcoming the challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from molecules containing other acid-labile functionalities. This guide provides practical, in-depth solutions, troubleshooting advice, and detailed protocols to ensure the integrity of your complex molecules during this critical synthetic step.
The Challenge of Selective Boc Deprotection
The Boc group is a cornerstone of amine protection in organic synthesis, prized for its stability across a wide range of reaction conditions. However, its acid-labile nature, the very feature that makes it so useful, presents a significant hurdle when the substrate also contains other acid-sensitive groups such as tert-butyl esters, acetals, ketals, or silyl ethers.[1] Standard deprotection methods, often employing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), can lead to undesired cleavage of these other groups, resulting in complex product mixtures and reduced yields.[2][3][4]
This guide explores alternative, milder methodologies for Boc deprotection, offering a strategic approach to achieving high selectivity and preserving the integrity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the deprotection of Boc groups in the presence of acid-sensitive functionalities, providing potential causes and actionable solutions.
Issue 1: My standard TFA/DCM or HCl/dioxane protocol is cleaving other acid-sensitive groups in my molecule. What are my options?
Answer: When conventional strong acid methods prove too harsh, several milder, alternative strategies can be employed. The choice of method will depend on the specific acid-sensitive group you need to preserve.
-
For substrates with tert-butyl esters or ethers: Consider using Lewis acids. Lewis acid-catalyzed deprotection proceeds through coordination to the Boc group's carbonyl oxygen, facilitating its removal under conditions that may leave other acid-sensitive groups intact.[5]
-
For substrates with highly sensitive groups like acetals or ketals: Non-acidic methods are preferable. Thermal deprotection or methods utilizing reagents like trimethylsilyl iodide (TMSI) can be effective.[6][7]
-
For general mild deprotection: A system of oxalyl chloride in methanol has been reported as a mild method for selective N-Boc deprotection in the presence of various functional groups.[8][9][10][11]
Issue 2: My Boc deprotection is sluggish or incomplete under mild conditions.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: Some mild methods may require stoichiometric or even excess reagent to drive the reaction to completion. Carefully review the literature for the specific method you are using.
-
Low Reaction Temperature: While lower temperatures can enhance selectivity, they can also significantly slow down the deprotection rate.[2] A gradual increase in temperature while monitoring the reaction by TLC or LC-MS may be necessary.
-
Steric Hindrance: A sterically hindered Boc group may require more forcing conditions. In such cases, a carefully controlled increase in reagent concentration or a switch to a slightly more potent but still selective method may be required.[2]
Issue 3: I am observing side reactions, such as tert-butylation of electron-rich aromatic rings or other nucleophilic sites.
Cause: The liberation of the tert-butyl cation during acidic deprotection can lead to its reaction with nucleophilic sites on your substrate.[3]
Solution: Use of Scavengers
The addition of a scavenger can effectively trap the tert-butyl cation. Common scavengers include:
-
Anisole or Thioanisole: These are excellent scavengers that are readily alkylated by the tert-butyl cation.[6]
-
Triethylsilane (TES): Often used in combination with TFA, TES reduces the tert-butyl cation to isobutane.
Alternative Methodologies: A Comparative Overview
The following table summarizes alternative methods for Boc deprotection, providing a quick reference for selecting the most appropriate conditions for your substrate.
| Method | Reagents/Conditions | Advantages | Limitations | Key Considerations |
| Lewis Acid Catalysis | ZnBr₂, AlCl₃, FeCl₃, SnCl₄ | Mild conditions, high chemoselectivity.[5][12] | May require stoichiometric amounts of Lewis acid; some Lewis acids are moisture-sensitive.[5] | The choice of Lewis acid is critical and substrate-dependent. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., toluene, water) | Avoids the use of acidic reagents, potentially "green" method.[7] | Requires high temperatures (often >100°C), which can lead to side reactions like racemization or elimination.[7] | Best suited for thermally stable compounds.[7][13][14] Continuous flow reactors can offer better control.[15][16] |
| Silyl-Based Reagents | Trimethylsilyl iodide (TMSI) | Neutral conditions, effective for sensitive substrates.[6] | TMSI is moisture-sensitive and can be corrosive. | The reaction mechanism involves silylation followed by methanolysis and decarboxylation.[6] |
| Oxalyl Chloride/Methanol | Oxalyl chloride in methanol | Mild, room temperature conditions, tolerant of many functional groups.[8][9][10][11] | The mechanism is proposed to be broader than just in situ HCl generation.[11] | A good alternative when other methods fail, particularly with complex, multifunctional molecules.[8] |
| Enzymatic Deprotection | Lipases or esterases | Extremely mild and selective.[17] | Substrate scope may be limited to specific enzyme recognition. | A developing area with potential for highly specific transformations.[17] |
Experimental Protocols: Step-by-Step Guides
Protocol 1: Lewis Acid-Mediated Boc Deprotection with Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
This method is particularly useful for the selective removal of the Boc group from secondary amines.
Materials:
-
N-Boc protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected substrate in anhydrous DCM (e.g., 0.1 M solution).
-
Add ZnBr₂ (1.5 to 3 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Thermal Boc Deprotection in a High-Boiling Solvent
This protocol is suitable for thermally stable substrates where the use of any acidic reagent is to be avoided.
Materials:
-
N-Boc protected substrate
-
High-boiling solvent (e.g., toluene, diphenyl ether, or even water under reflux)[7][13]
Procedure:
-
Dissolve the N-Boc protected substrate in the chosen solvent (e.g., 0.1 M).
-
Heat the reaction mixture to the desired temperature (typically 100-180°C).[7][13] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by an appropriate method (e.g., crystallization or column chromatography).
Visualizing the Logic: Deprotection Strategy Selection
The choice of a Boc deprotection method is a critical decision in a synthetic sequence. The following diagram illustrates a decision-making workflow to guide the selection of an appropriate method based on the nature of the substrate.
Caption: Decision workflow for selecting a Boc deprotection method.
References
- Benchchem. (n.d.). Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- RSC Publishing. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- ACS GCI Pharmaceutical Roundtable. (2026, January 2). Lewis Acids. Wordpress.
- Semantic Scholar. (n.d.). Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction.
- Schmidt, M., Barbayianni, E., Fotakopoulou, I., Höhne, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740.
- Benchchem. (n.d.). selective deprotection of Boc amines in the presence of other protecting groups.
- Benchchem. (n.d.). How to avoid ester bond cleavage during Boc deprotection.
- (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25003–25009.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- (n.d.). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc)#.
- ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups | Download Table.
- ResearchGate. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Organic Chemistry Portal. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate.
- Benchchem. (n.d.). Application Notes and Protocols: Mild Acidic Conditions for Boc Group Removal from PEG Linkers.
- NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS GCI Pharmaceutical Roundtable. (2026, January 4). Thermal Methods. Wordpress.
- ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
- (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?.
- ResearchGate. (2025, August 10). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate | Request PDF.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- YouTube. (2023, January 11). Acetal Protecting Group Addition Mechanism | Organic Chemistry.
- ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
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Validation & Comparative
1H NMR analysis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
An In-Depth Comparative Guide to the ¹H NMR Analysis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
Introduction: The Analytical Imperative for a Chiral Building Block
This compound is a crucial chiral building block in synthetic organic chemistry and drug development. Its structure, featuring a stereocenter and the widely used tert-butoxycarbonyl (Boc) protecting group, demands rigorous analytical characterization to ensure chemical identity, purity, and stereochemical integrity. While a suite of analytical techniques can be employed, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary, indispensable tool for initial structural elucidation and purity assessment.
This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the ¹H NMR analysis of this molecule. It delves into the causality behind experimental choices, offers a detailed protocol, and objectively compares the technique's performance against viable alternatives such as Carbon-13 NMR, Mass Spectrometry, and Chiral High-Performance Liquid Chromatography (HPLC).
Part 1: The Workhorse of Structural Verification: ¹H NMR Spectroscopy
¹H NMR spectroscopy is the gold standard for the structural confirmation of N-Boc protected amino acids. Its power lies in its ability to provide a detailed proton-by-proton map of the molecule, revealing information about the chemical environment, connectivity, and relative quantity of each type of proton.
For this compound, the ¹H NMR spectrum provides several key diagnostic signals that act as a self-validating system for the structure. The most unambiguous of these is the signal for the Boc protecting group itself.
-
The Boc Group Signature: The presence of a successful N-Boc protection is unequivocally confirmed by a large, sharp singlet in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[1] This signal integrates to nine protons, corresponding to the nine equivalent methyl protons of the tert-butyl group. Its high intensity and location in a typically uncongested spectral region make it an excellent diagnostic peak.[1]
-
The Amino Acid Backbone: Protons on the carbon alpha to the nitrogen (the methine group at the C3 position) experience a downfield shift upon Boc protection due to the electron-withdrawing nature of the carbamate group.[1] The N-H proton of the carbamate itself generally appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]
-
The Side Chain: The remaining protons of the isobutyl side chain and the hexanoic acid backbone give rise to a series of multiplets, the positions and splitting patterns of which are dictated by their neighboring protons.
Detailed Experimental Protocol for ¹H NMR Analysis
This protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum of the title compound.
1. Sample Preparation:
- Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds and its single residual peak at δ 7.26 ppm. However, the acidic carboxylic acid proton and the amide N-H proton may exchange or exhibit broad signals. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a superior choice for observing these exchangeable protons.
- Procedure:
- Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Cap the tube and gently vortex or invert until the sample is fully dissolved.
2. NMR Spectrometer Setup & Data Acquisition:
- Rationale: Standard acquisition parameters on a 400 MHz or higher spectrometer are typically sufficient. A higher field strength will provide better signal dispersion, which is useful for resolving complex multiplets.
- Procedure:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Set the spectral width to cover the expected range of proton signals (typically 0 to 12 ppm).
- Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Rationale: Proper data processing is essential for accurate interpretation.
- Procedure:
- Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.[1]
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1]
- Apply a baseline correction to obtain a flat baseline across the spectrum.[1]
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃ or δ 2.50 ppm for DMSO-d₆).[3]
- Integrate all peaks to determine the relative number of protons for each signal. The Boc group singlet should be set to an integral of 9H as an internal reference.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign all signals to the corresponding protons in the molecule.
Visualizing the ¹H NMR Workflow
Caption: Standard workflow for ¹H NMR analysis.
Interpreting the Spectrum: Expected Data
The following table summarizes the anticipated ¹H NMR data for the title compound, providing a baseline for structural verification.
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| iso-Butyl Methyls | H6, H6' | ~0.9 | Doublet | 6H | Two diastereotopic methyl groups appear as a doublet due to coupling with H5. |
| tert-Butyl Methyls | Boc-CH₃ | ~1.45 | Singlet | 9H | The key diagnostic signal for the Boc group.[1][4] |
| Methylene | H4 | ~1.5 - 1.7 | Multiplet | 2H | Complex splitting due to coupling with H3 and H5. |
| Methine | H5 | ~1.7 - 1.9 | Multiplet | 1H | Coupled to H4 and H6/H6'. |
| Methylene | H2 | ~2.4 | Multiplet | 2H | Alpha to the carboxylic acid, expected to be deshielded. |
| Methine | H3 | ~3.8 - 4.1 | Multiplet | 1H | Alpha to the nitrogen, deshielded by the carbamate. |
| Amide Proton | N-H | ~5.0 - 5.5 | Broad Singlet | 1H | Chemical shift is highly variable and may exchange with D₂O.[1][4] |
| Carboxylic Acid | COOH | ~10 - 12 | Broad Singlet | 1H | Often very broad and may not be observed without specific solvent choice (e.g., DMSO-d₆). |
Part 2: A Comparative Analysis of Alternative Techniques
While ¹H NMR is foundational, a comprehensive analysis often requires complementary techniques. Each alternative provides unique information, and their strategic application is key to a complete characterization.
Alternative 1: Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is highly valuable for confirming the number and type of carbon environments.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: ¹³C spectra require significantly more scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet.
-
Data Analysis: Chemical shifts are analyzed to confirm the presence of key functional groups, such as the carbonyl carbons of the Boc group (δ ~155 ppm) and the carboxylic acid (δ ~175 ppm), the quaternary tert-butyl carbon (δ ~80 ppm), and the various aliphatic carbons.[5]
Alternative 2: Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight of a compound, providing ultimate confirmation of its elemental composition.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS). Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed for the peak corresponding to the expected mass of the molecule (C₁₂H₂₃NO₄, Exact Mass: 245.16).[6] High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.
Alternative 3: Chiral High-Performance Liquid Chromatography (HPLC)
¹H NMR, unless using a chiral shift reagent, cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the compound.[7][8]
Experimental Protocol:
-
Method Development:
-
Select a suitable chiral stationary phase (CSP) column.[8]
-
Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides separation between the (R) and (S) enantiomers.
-
-
Sample Preparation: Prepare a dilute, filtered solution of the compound in the mobile phase. A racemic standard (a 50:50 mixture of both enantiomers) is required for method validation.
-
Data Acquisition: Inject the sample and the racemic standard onto the HPLC system. Monitor the elution using a UV detector.
-
Data Analysis: Compare the retention time of the sample peak to the two peaks in the racemic standard to confirm its identity as the (R)-enantiomer. The area of any peak corresponding to the (S)-enantiomer is used to calculate the enantiomeric purity.
Comparative Data Summary
| Technique | Information Provided | Stereochemical Info | Sensitivity | Sample Prep Complexity |
| ¹H NMR | Detailed proton framework, connectivity, relative proton count, structural confirmation. | Diastereotopic protons. No enantiomeric separation (standard). | Moderate (mg scale) | Low |
| ¹³C NMR | Carbon skeleton, number and type of carbon environments. | Diastereotopic carbons. No enantiomeric separation. | Low (requires more material/time) | Low |
| Mass Spec (MS) | Molecular weight, elemental formula (with HRMS). | None | High (μg-ng scale) | Low |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers, quantification. | Definitive enantiomeric determination. | High (μg-ng scale) | Moderate (method development required) |
Part 3: Strategic Selection of Analytical Methods
The choice of analytical technique is driven by the specific question being asked. The following decision-making framework illustrates a logical approach to the complete characterization of this compound.
Caption: Decision framework for analytical method selection.
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, no single technique is sufficient. ¹H NMR spectroscopy serves as the essential first step, providing rapid and definitive structural confirmation. It is best complemented by ¹³C NMR for a complete picture of the carbon framework and high-resolution mass spectrometry to unequivocally confirm the molecular formula. Finally, because the biological activity of chiral molecules is stereospecific, Chiral HPLC is mandatory to verify the enantiomeric purity. The thoughtful integration of these techniques provides a robust, self-validating analytical package that ensures the quality and integrity of this critical chemical entity for research and development.
References
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MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]
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Cheminfo.org. Determine the structure of Boc amino acids. Available from: [Link]
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PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available from: [Link]
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Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]
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PubChemLite. (3r)-3-{amino}-5-methylhexanoic acid. Available from: [Link]
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-
Indian Journal of Chemistry. Note An efficient total synthesis of (±)-pregabalin. Available from: [Link]
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-
Pharmaffiliates. 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. Available from: [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]
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ARKAT USA, Inc. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available from: [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid for Molecular Weight Confirmation
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous confirmation of molecular identity is a cornerstone of quality control and regulatory compliance. For molecules like (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients, mass spectrometry stands as the definitive technique for molecular weight confirmation. This guide provides an in-depth, comparative analysis of various mass spectrometry ionization techniques for the accurate mass determination of this N-Boc protected amino acid, grounded in both theoretical principles and practical, field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical workflows.
The Analyte in Focus: this compound
This compound is a non-proteinogenic amino acid derivative. The presence of the thermally labile tert-Butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety imparts specific chemical characteristics that influence its behavior in a mass spectrometer's ion source.[1][2][]
-
Monoisotopic Mass: 245.16270821 Da[4]
The primary analytical challenge lies in ionizing the molecule efficiently while minimizing fragmentation of the Boc group, which is prone to cleavage under energetic conditions. This guide will compare and contrast Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI) for this specific application.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. The ideal technique should provide a strong signal for the intact molecule, typically as the protonated species [M+H]+ or a sodiated adduct [M+Na]+, with minimal in-source fragmentation.
Electrospray Ionization (ESI): The Workhorse of LC-MS
ESI is a soft ionization technique that is exceptionally well-suited for polar molecules like our target analyte.[6] It involves the formation of ions from a solution by applying a high voltage to a liquid to create an aerosol.
Causality of Experimental Choices:
-
Solvent System: A mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) is chosen to ensure the analyte is fully dissolved and to facilitate efficient spray formation. The addition of a small amount of a volatile acid, such as formic acid, protonates the analyte in solution, promoting the formation of positive ions.[7][8][9]
-
Ionization Mode: Given the presence of a basic nitrogen atom in the amino group and the acidic carboxylic acid, both positive and negative ion modes are viable. However, positive ion mode is often preferred for amines as they readily accept a proton.[10][11]
-
Instrument Parameters: The capillary voltage, cone voltage (or equivalent), and nebulizing gas pressure are optimized to achieve a stable spray and maximize the signal of the parent ion while minimizing fragmentation.
Experimental Protocol: ESI-MS of this compound
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 10 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Infuse the sample solution into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Parameter Optimization:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V (This is a critical parameter to optimize to prevent in-source fragmentation of the Boc group)
-
Nebulizing Gas (N2) Pressure: 30-50 psi
-
Drying Gas (N2) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Expected Results and Interpretation:
The primary ion observed should be the protonated molecule [M+H]+ at m/z 246.1705. Depending on the purity of the sample and the solvent system, a sodiated adduct [M+Na]+ at m/z 268.1524 may also be present. A key indicator of excessive in-source fragmentation is the appearance of a significant peak at m/z 146.1179, corresponding to the loss of the Boc group ([M-Boc+H]+).
Matrix-Assisted Laser Desorption/Ionization (MALDI): High Throughput Screening
MALDI is a soft ionization technique that involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy.[12] The laser irradiation desorbs and ionizes the analyte.[12]
Causality of Experimental Choices:
-
Matrix Selection: The choice of matrix is critical. For a molecule of this size, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[13][14] The matrix must have a strong absorbance at the laser wavelength and promote the ionization of the analyte.
-
Sample Deposition: The dried-droplet method is a simple and effective way to prepare MALDI samples. The goal is to achieve a homogenous co-crystallization of the analyte and matrix.[14]
-
Laser Fluence: The laser energy must be carefully controlled to be just above the ionization threshold of the matrix to ensure soft ionization and prevent analyte fragmentation.
Experimental Protocol: MALDI-MS of this compound
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Sample Spotting: Mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely.
-
Instrumentation: Analyze the sample using a MALDI-TOF mass spectrometer.
-
Data Acquisition: Acquire data in positive ion reflectron mode over a mass range of m/z 100-500.
-
Parameter Optimization:
-
Laser Type: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm)
-
Laser Fluence: Adjust to the minimum level required to obtain a good signal-to-noise ratio.
-
Number of Laser Shots: Average the spectra from 100-200 laser shots to improve signal quality.
-
Expected Results and Interpretation:
Similar to ESI, the primary ion observed should be the protonated molecule [M+H]+ at m/z 246.1705. Sodiated [M+Na]+ and potassiated [M+K]+ adducts are also commonly observed in MALDI. The degree of fragmentation is generally low with proper matrix selection and laser fluence optimization.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another soft ionization technique that is often used for less polar molecules that are not as amenable to ESI.[15][16] It involves the ionization of the analyte in the gas phase at atmospheric pressure.
Causality of Experimental Choices:
-
Solvent System: Similar to ESI, a mixture of water and an organic solvent is used. The solvent plays a crucial role in the chemical ionization process.
-
Corona Discharge: A high voltage is applied to a corona needle to create a plasma of reactant ions from the solvent vapor. These reactant ions then ionize the analyte molecules through proton transfer or charge exchange reactions.[17]
-
Vaporizer Temperature: The temperature of the vaporizer is a critical parameter that needs to be optimized to ensure efficient desolvation and volatilization of the analyte without causing thermal degradation.[17]
Experimental Protocol: APCI-MS of this compound
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this stock solution to a final concentration of 10 µg/mL in a 50:50 (v/v) solution of acetonitrile and water.
-
Instrumentation: Infuse the sample solution into the APCI source of a mass spectrometer at a flow rate of 100-500 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Parameter Optimization:
-
Corona Discharge Current: 3-5 µA[17]
-
Vaporizer Temperature: 350-450 °C (This needs careful optimization to avoid thermal decomposition of the Boc group)
-
Nebulizing Gas (N2) Pressure: 40-60 psi
-
Drying Gas (N2) Flow Rate: 5-10 L/min
-
Expected Results and Interpretation:
The expected primary ion is the protonated molecule [M+H]+ at m/z 246.1705. However, due to the higher temperatures involved in APCI, there is a greater risk of thermal degradation of the Boc group, leading to a more prominent fragment ion at m/z 146.1179.[17][18]
Data Presentation and Comparison
| Ionization Technique | Primary Ion Observed (m/z) | Common Adducts | Potential for Fragmentation | Throughput | Recommended For |
| ESI | [M+H]+ (246.1705) | [M+Na]+ | Low to moderate (cone voltage dependent) | High (LC-MS) | Routine molecular weight confirmation, LC-MS coupling |
| MALDI | [M+H]+ (246.1705) | [M+Na]+, [M+K]+ | Low (laser fluence dependent) | High (direct analysis) | High-throughput screening, analysis of complex mixtures |
| APCI | [M+H]+ (246.1705) | Less common | Moderate to high (temperature dependent) | High (LC-MS) | Less polar analytes, when ESI fails |
Visualizing the Workflow
Caption: Generalized workflow for the mass spectrometry of this compound.
Conclusion and Recommendations
For the routine and reliable molecular weight confirmation of this compound, Electrospray Ionization (ESI) in positive ion mode stands out as the most suitable technique. Its soft ionization nature, compatibility with liquid chromatography, and the high-quality data it produces make it the preferred choice for both qualitative and quantitative analyses. While MALDI can be a valuable tool for high-throughput screening, and APCI offers an alternative for less polar compounds, ESI provides the optimal balance of sensitivity, robustness, and minimal fragmentation for this particular analyte. The key to successful analysis, regardless of the technique chosen, lies in the careful optimization of instrumental parameters to preserve the integrity of the thermally labile Boc protecting group.
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Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. NIH National Library of Medicine. [Link]
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Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
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Small molecule analysis by MALDI mass spectrometry. PubMed. [Link]
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The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Ghent University. [Link]
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(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. PubChem. [Link]
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Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
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Atmospheric-pressure chemical ionization. Wikipedia. [Link]
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Influence of the amino acid composition on the ionization efficiencies of small peptides. PubMed. [Link]
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3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. Pharmaffiliates. [Link]
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Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKAT USA, Inc.[Link]
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Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. ResearchGate. [Link]
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(3r)-3-{amino}-5-methylhexanoic acid. PubChem. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid
Introduction: The Criticality of Enantiomeric Purity in Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a key intermediate in the synthesis of pharmacologically active compounds, ensuring enantiomeric purity is paramount. The presence of the undesired (S)-enantiomer, even in minute quantities, can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or unforeseen toxic side effects. Consequently, robust and reliable analytical methods for the accurate determination of enantiomeric excess (e.e.) are indispensable in both research and quality control settings.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric purity analysis of this compound. We will delve into the mechanistic principles of different chiral stationary phases (CSPs), compare their performance based on experimental data for structurally related compounds, and provide a detailed protocol for a recommended method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and validated method for chiral purity assessment.
Understanding the Analyte: A Boc-Protected β-Amino Acid
The target analyte, this compound, possesses several key structural features that inform the selection of an appropriate chiral HPLC method:
-
A Chiral Center: The stereogenic center at the C3 position is the basis for its enantiomeric nature.
-
A β-Amino Acid Structure: The amino group is on the beta-carbon relative to the carboxyl group, which can influence its interaction with chiral selectors compared to more common α-amino acids.
-
A Boc Protecting Group: The bulky tert-Butoxycarbonyl (Boc) group on the amine imparts significant hydrophobicity and provides sites for hydrogen bonding and steric interactions.
-
A Carboxylic Acid Group: This acidic moiety allows for ionic interactions with the stationary phase or can be leveraged in mobile phase selection.
The presence of the Boc group is particularly advantageous for chiral separation on polysaccharide- and macrocyclic glycopeptide-based CSPs, as it enhances the potential for stereospecific interactions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The cornerstone of any chiral HPLC separation is the chiral stationary phase. The selection of the CSP is the most critical factor in achieving enantiomeric resolution. Based on a comprehensive review of available technologies and their application to structurally similar molecules, including N-protected β-amino acids and intermediates of drugs like Pregabalin, we have identified three primary classes of CSPs for comparison.
dot
Caption: Major Classes of CSPs for the Analyte.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography.[1][2] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector. These interactions are a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance within the helical grooves of the polysaccharide structure.[2]
-
Leading Candidates:
-
Rationale for Selection: These phases have a proven track record for resolving a wide range of N-protected amino acids.[3][4] The bulky Boc group and the aromatic phenylcarbamate selectors on these CSPs are expected to create the necessary steric and electronic interactions for enantioseparation.
Macrocyclic Glycopeptide CSPs
This class of CSPs utilizes macrocyclic antibiotics, such as teicoplanin or ristocetin A, covalently bonded to silica. These selectors offer a unique combination of interaction sites, including a peptide backbone, carbohydrate moieties, and ionizable groups, creating a "basket-like" structure.[5] Chiral recognition is multi-modal, involving inclusion complexation, hydrogen bonding, ionic interactions, and dipole-dipole interactions.[1]
-
Leading Candidate:
-
CHIROBIOTIC® T (Teicoplanin): Known for its exceptional ability to separate underivatized and N-protected α-, β-, and γ-amino acids.[5]
-
-
Rationale for Selection: CHIROBIOTIC® T is particularly well-suited for N-Boc β-amino acids.[5][6] The reversed-phase mode is often the most effective for these compounds, leveraging both hydrophobic and polar interactions.[6] Studies have shown that for β3-amino acids, CHIROBIOTIC® T often provides better separation than its aglycone counterpart (CHIROBIOTIC® TAG).[7]
Zwitterionic Ion-Exchange CSPs
A more recent and highly promising class of CSPs for amino acids is based on zwitterionic selectors. These phases contain both an anion-exchange and a cation-exchange functional group.
-
Leading Candidate:
-
Daicel CHIRALPAK® ZWIX(+): Based on a quinine derivative and a sulfonic acid moiety, creating a zwitterionic selector.[8]
-
-
Rationale for Selection: While the target analyte is Boc-protected and not a free amino acid, its structural similarity to Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) makes this CSP a compelling alternative. A direct, high-resolution separation of Pregabalin enantiomers has been successfully developed on a CHIRALPAK® ZWIX column.[9] This method operates in a polar organic or hydro-organic mode and leverages dual ion-exchange mechanisms.[8][9] This CSP could be effective for the Boc-protected analyte or could be used following a simple deprotection step.
Performance Comparison: A Data-Driven Approach
| CSP Class | Column Example | Typical Mobile Phase (Starting Point) | Expected Performance Characteristics |
| Polysaccharide | Daicel CHIRALPAK® AD-H | Normal Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA | Good selectivity for N-protected amino acids. Requires non-polar solvents. May require optimization of alcohol modifier and acidic additive. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T | Reversed-Phase: Acetonitrile / Water with 0.1% Formic Acid or Ammonium Acetate buffer | Excellent choice for N-Boc β-amino acids.[6] Offers robust, reproducible separations. Compatible with LC-MS. |
| Zwitterionic Ion-Exchange | Daicel CHIRALPAK® ZWIX(+) | Polar Organic: Methanol / Acetonitrile / Water with Formic Acid and Diethylamine | High efficiency and resolution for free amino acids like Pregabalin.[9] May require deprotection of the analyte. Offers unique selectivity. |
Recommended Methodology and Experimental Protocol
Based on the comparative analysis, the Macrocyclic Glycopeptide CSP, specifically the CHIROBIOTIC® T column operating in reversed-phase mode , presents the most direct, robust, and scientifically sound approach for the enantiomeric purity determination of this compound. This choice is based on its documented success with N-Boc protected β-amino acids and its compatibility with standard LC-MS instrumentation.[5][6][7]
dot
Caption: Experimental Workflow for Chiral Purity Analysis.
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Racemic 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (for method development and peak identification)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Formic Acid (FA), LC-MS grade
-
CHIROBIOTIC® T column (e.g., 250 x 4.6 mm, 5 µm particle size)
2. Instrument and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Water / Formic Acid (e.g., 40:60:0.1, v/v/v). Note: The organic modifier ratio is the primary parameter for optimizing retention and resolution. Start with a higher aqueous content and gradually increase acetonitrile to reduce retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (where the carbamate and carboxyl groups absorb)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
System Suitability (Racemate): Prepare a solution of the racemic material at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water. This is crucial for confirming the resolution of the two enantiomers.
-
Sample Analysis: Prepare the (R)-enantiomer sample at approximately 0.5 mg/mL in the same diluent.
4. Analysis Procedure:
-
Equilibrate the CHIROBIOTIC® T column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic mixture to verify the separation of the two enantiomers. The resolution (Rs) between the two peaks should be ≥ 1.5 for baseline separation. The elution order for similar β-amino acids on this phase has been reported as R preceding S.[7]
-
Inject the (R)-enantiomer sample.
-
Identify the main peak corresponding to the (R)-enantiomer and any smaller peak corresponding to the (S)-enantiomer based on the retention times from the racemic injection.
5. Data Analysis and Calculation:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric purity or enantiomeric excess (% e.e.) using the following formula:
% e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
Conclusion: A Path to Confident Chiral Analysis
The determination of enantiomeric purity for this compound is a critical analytical task that demands a well-chosen and optimized HPLC method. While polysaccharide-based and zwitterionic CSPs present viable alternatives, the use of a CHIROBIOTIC® T column in reversed-phase mode offers the most direct, reliable, and scientifically justifiable starting point. This recommendation is grounded in the documented success of this platform for the separation of N-Boc protected β-amino acids, which are structurally analogous to the target analyte.
The provided protocol offers a robust foundation for method development. Researchers should, however, perform in-house optimization and validation to ensure the method is suitable for its intended purpose, adhering to the principles of scientific integrity and regulatory requirements. By carefully selecting the chiral stationary phase and systematically optimizing the mobile phase conditions, researchers can achieve accurate and reproducible determination of enantiomeric purity, ensuring the quality and safety of downstream pharmaceutical products.
References
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Chennuru, L. N., Choppari, T., Nandula, R. P., Zhang, T., & Franco, P. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1578. [Link]
-
Wu, Y., et al. (2008). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of the Chinese Pharmaceutical Sciences, 17(1), 52-56. [Link]
-
Zhang, Y., Holliman, C., Tang, D., Fast, D., & Michael, S. (2008). Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies. Journal of Chromatography B, 875(1), 148-153. [Link]
-
Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Application Note. [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]
-
Mehta, A. K. (2019). Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. International Journal of Pharmaceutical Sciences and Research, 10(11), 4983-4993. [Link]
-
Jadhav, A. S., et al. (2007). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Chromatographia, 65(3-4), 251-254. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3325. [Link]
-
Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. [Link]
-
Pataj, Z., et al. (2008). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2- and β3-homoamino acids. Journal of separation science, 31(20), 3688–3697. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® ZWIX(+) 10x150mm, 5 micron. [Link]
-
Daicel Chiral Technologies. (n.d.). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. [Link]
-
Phenomenex Inc. (n.d.). The Chiral Notebook. [Link]
-
Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S54. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK ZWIX Zwitterionic Ion Exchange HPLC Chiral Columns. [Link]
-
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Poster presented at HPLC 2014. [Link]
-
Daicel CPI Company. (n.d.). CHIRALPAK® ZWIX(+)/ZWIX(-) Column Instruction Manual. [Link]
-
Zhang, T., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12(9), 335-349. [Link]
-
Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Application Note TN-1148. [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. [Link]
-
HPLC-MART. (n.d.). Lux Cellulose-1 - Phenomenex - Chiral. [Link]
-
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-204. [Link]
-
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Guidebook. [Link]
-
Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Reddy, B. C., et al. (2015). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Chromatographic Science, 53(7), 1149-1155. [Link]
Sources
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- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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- 8. chiraltech.com [chiraltech.com]
- 9. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boc vs. Fmoc Protection in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental and critical process. The dominant methodology, solid-phase peptide synthesis (SPPS), relies on the strategic use of protecting groups to ensure the precise assembly of amino acid sequences. Two strategies have historically governed the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these two chemistries is a pivotal decision that profoundly influences the efficiency, purity, and ultimate success of a peptide synthesis project. This guide provides an in-depth, data-driven comparison of the Fmoc and Boc strategies, grounded in chemical principles and practical field experience, to empower you in making the most informed decision for your synthetic endeavors.
The Core Principle: Orthogonality in Peptide Synthesis
The essence of successful SPPS lies in the concept of orthogonal protection.[1] This strategy employs multiple classes of protecting groups within a single synthesis, where each class is selectively removable under distinct chemical conditions without affecting the others.[1] In a typical SPPS workflow, we encounter two primary types of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at the beginning of each cycle to allow for the addition of the next amino acid.[1]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]
The fundamental divergence between Boc and Fmoc SPPS is rooted in their distinct orthogonal protection schemes, which dictate the entire ecosystem of reagents, reaction conditions, and strategic considerations throughout the synthesis.[2]
The Boc Strategy: The Classic Workhorse
The Boc strategy, pioneered by R.B. Merrifield, was foundational to the development of SPPS.[3] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] The cyclical deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[1][4] In contrast, the side-chain protecting groups are generally benzyl-based and demand a much stronger acid, such as the highly corrosive and hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[2][5] This reliance on graduated acid lability, where the temporary protecting group is removed by a weaker acid and the permanent groups by a stronger one, is the hallmark of the Boc/Bzl protection scheme.[6]
Boc-SPPS Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Head-to-Head Comparison: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate Acid (e.g., 50% TFA in DCM) [4] | Base (e.g., 20% Piperidine in DMF) [] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA) [5] | Trifluoroacetic acid (TFA) [8] |
| Chemistry | Harsher, repeated acid treatment [9] | Milder, base deprotection and final acid cleavage [10] |
| Orthogonality | Graduated acid lability [1] | True orthogonality (Base/Acid) [11] |
| Compatibility | Good for hydrophobic sequences prone to aggregation [10] | Suitable for acid-sensitive residues and post-translational modifications (e.g., phosphorylation, glycosylation) [8] |
| Automation | More complex due to corrosive reagents [10] | Readily automated; UV monitoring of Fmoc deprotection is possible [12] |
| Safety & Equipment | Requires specialized, HF-resistant equipment [5] | Standard laboratory equipment is sufficient [8] |
| Cost | Can be more cost-effective for some reagents [10] | Fmoc-amino acids can be more expensive, but overall process can be more cost-effective due to higher efficiency and purity [11] |
Performance Insights: A Quantitative Perspective
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not always abundant in the literature, performance can be inferred from extensive practical application and available data. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%. [11] For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS. The crude product purities achieved highlight the robustness of the Fmoc methodology.
Table: Crude Purity in Fmoc-SPPS of ACP (65-74)
| Activator | Coupling Time | Crude Purity (%) |
|---|---|---|
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis. [10] It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions. [10]However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages. [10]The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation. [10][13]
Experimental Protocols: A Step-by-Step Guide
The following are detailed, generalized protocols for key manual steps in both Boc and Fmoc SPPS. These protocols are based on a 0.1 mmol synthesis scale and should be adapted and optimized based on the specific peptide sequence and resin used.
Manual Boc-SPPS Protocol (0.1 mmol scale)
1. Resin Swelling:
-
Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.
-
Protocol:
-
Rationale: This step removes the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction. The two-step process (pre-wash and main deprotection) ensures efficiency.
-
Protocol:
-
Add a solution of 50% TFA in DCM (~5 mL) to the resin.
-
Perform a pre-wash by agitating for 5 minutes. [4] 3. Drain and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 15-25 minutes to ensure complete deprotection. [4] 5. Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x) to remove residual acid. [1] 3. Neutralization:
-
-
Rationale: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. This must be neutralized to the free amine to enable it to act as a nucleophile in the coupling reaction.
-
Protocol:
-
Rationale: The next Nα-Boc protected amino acid is activated by a coupling reagent to form a reactive species that readily forms a peptide bond with the free N-terminal amine on the resin-bound peptide.
-
Protocol:
-
In a separate vial, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction. [1] 4. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. [1] 6. Wash the resin with DMF (3x) and DCM (3x).
-
5. Final Cleavage and Deprotection (Low-High HF Method):
-
Rationale: This hazardous procedure requires specialized equipment and expertise. The "low-high" HF method is designed to minimize side reactions by first removing more acid-labile side-chain protecting groups under milder SN2 conditions before proceeding to the harsher SN1 cleavage.
-
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF reaction vessel.
-
Add a scavenger mixture (e.g., p-cresol, DMS).
-
Perform the "low HF" step (e.g., HF/DMS 1:3) at 0°C for 2 hours.
-
Remove the low HF mixture by vacuum.
-
Perform the "high HF" step (e.g., HF/p-cresol 9:1) at 0°C for 1 hour to cleave the peptide from the resin and remove remaining protecting groups.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
Manual Fmoc-SPPS Protocol (0.1 mmol scale)
1. Resin Swelling:
-
Rationale: As with Boc-SPPS, complete swelling of the resin in a compatible solvent like DMF is essential for reaction efficiency.
-
Protocol:
-
Rationale: The base-labile Fmoc group is removed by piperidine. A two-step deprotection ensures complete removal, which is critical as any remaining Fmoc-protected amines will terminate the chain.
-
Protocol:
-
To the swollen resin, add 5 mL of 20% piperidine in DMF.
-
Agitate for 5-10 minutes at room temperature. [13] 3. Drain the deprotection solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes. [13] 5. Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. [13] 3. Amino Acid Coupling (using HBTU/DIEA):
-
-
Rationale: The carboxylic acid of the incoming Fmoc-amino acid is pre-activated with HBTU in the presence of a base (DIEA) to form a highly reactive intermediate that rapidly couples to the free amine on the resin.
-
Protocol:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in ~3 mL of DMF. [13] 2. Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes. [13] 3. Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor reaction completion with the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x). [13] 4. Final Cleavage and Deprotection:
-
-
Rationale: A TFA "cocktail" containing scavengers is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. Scavengers are crucial to "scavenge" the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp, Met, and Cys.
-
Protocol:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry it under vacuum. [13] 2. Prepare a cleavage cocktail suitable for the peptide sequence. A common "universal" cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5). [13] 3. Add 5-10 mL of the cleavage cocktail to the dried peptide-resin. [13] 4. Agitate the mixture at room temperature for 2-4 hours. [13] 5. Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
Conclusion: Making an Informed Decision
Both Boc and Fmoc SPPS are robust and effective methodologies for peptide synthesis. The Fmoc strategy has largely become the method of choice for routine peptide synthesis in both academic and industrial settings. [10]Its milder reaction conditions, compatibility with a wide range of sensitive amino acids and post-translational modifications, and amenability to automation have been significant drivers of its widespread adoption. [10][8] However, the Boc strategy remains an indispensable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation. [10]The protonation of the N-terminus during the acidic deprotection step can disrupt secondary structures and improve solvation, leading to higher yields in these challenging cases. [10]For certain large-scale industrial productions with long-established and validated protocols, Boc chemistry also continues to be a viable and cost-effective option. [10] Ultimately, the optimal choice between Boc and Fmoc SPPS is contingent upon the specific requirements of the target peptide, the available laboratory resources and safety infrastructure, and the synthetic chemist's expertise. A comprehensive understanding of the chemical principles, practical nuances, and potential pitfalls of both strategies is paramount to navigating the complexities of peptide synthesis and successfully achieving your research and development goals.
References
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Retrieved from a URL provided by the grounding tool.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Retrieved from a URL provided by the grounding tool.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from a URL provided by the grounding tool.
- AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from a URL provided by the grounding tool.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from a URL provided by the grounding tool.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from a URL provided by the grounding tool.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Retrieved from a URL provided by the grounding tool.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from a URL provided by the grounding tool.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from a URL provided by the grounding tool.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from a URL provided by the grounding tool.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS). Retrieved from a URL provided by the grounding tool.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from a URL provided by the grounding tool.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-450.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Retrieved from a URL provided by the grounding tool.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18, Unit-18.1.
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A Comparative Analysis of Synthetic Routes to (S)-Pregabalin: A Guide for Drug Development Professionals
Pregabalin, marketed as Lyrica®, is a blockbuster pharmaceutical agent prescribed for a range of neurological disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic efficacy of pregabalin resides solely in its (S)-enantiomer, making stereoselective synthesis a critical aspect of its commercial production. This guide provides an in-depth comparative analysis of the principal synthetic routes to (S)-pregabalin, offering insights into the underlying chemistry, process efficiency, and scalability of each approach. The discussion is supported by experimental data and protocols to aid researchers and drug development professionals in navigating the complexities of pregabalin synthesis.
Introduction to the Chiral Challenge
The molecular structure of pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, features a single stereocenter. The synthesis of this chiral γ-amino acid in an enantiomerically pure form has been the subject of extensive research, leading to the development of several distinct and innovative manufacturing processes. The choice of a particular synthetic route is often a trade-off between factors such as cost of raw materials, process efficiency, scalability, and environmental impact. This guide will explore four major strategies: classical resolution, chemoenzymatic synthesis, asymmetric hydrogenation, and organocatalysis.
Classical Resolution: The Foundation
The earliest commercial syntheses of pregabalin relied on the classical resolution of a racemic mixture of pregabalin. This method, while straightforward, is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer without an effective recycling protocol for the unwanted (R)-enantiomer.
The (S)-(+)-Mandelic Acid Route
A widely employed resolving agent for racemic pregabalin is the naturally occurring and relatively inexpensive (S)-(+)-mandelic acid.[1][2][3] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.
Causality in Experimental Choices: The selection of (S)-(+)-mandelic acid is based on its ability to form well-defined, crystalline salts with pregabalin, exhibiting significant differences in solubility between the two diastereomers. The choice of solvent system, typically an alcohol-water mixture, is crucial for maximizing the difference in solubility and, consequently, the efficiency of the separation.[1][3]
Protocol for Resolution with (S)-(+)-Mandelic Acid:
-
A solution of racemic pregabalin in a mixture of isopropanol and water is heated.
-
(S)-(+)-mandelic acid (typically in a molar ratio of less than 1:1 with respect to the (S)-pregabalin in the racemate) is added to the heated solution.
-
The mixture is allowed to cool slowly to promote the selective crystallization of the (S)-pregabalin-(S)-mandelic acid diastereomeric salt.
-
The crystalline salt is isolated by filtration.
-
The desired (S)-pregabalin is liberated from the salt by treatment with a suitable base, followed by purification.
The overall yield for this process is typically in the range of 25-30%, with the final product achieving high enantiomeric purity (>99.5% ee).[3] A significant drawback is the cost associated with the resolving agent and the inherent loss of more than half of the material.[2][4]
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
Chemoenzymatic routes offer a more elegant and often more sustainable approach to chiral synthesis by employing enzymes to catalyze key stereoselective transformations. For pregabalin, lipase- and nitrilase-based strategies have proven to be highly effective.
Lipase-Mediated Kinetic Resolution
A prominent industrial process utilizes a lipase enzyme for the kinetic resolution of a prochiral dicyanoester intermediate.[5][6] This process, commercialized by Pfizer, represents a significant advancement in the green synthesis of pregabalin.[7][8]
Expertise in Action: The choice of a lipase, such as the commercially available Lipolase®, is predicated on its ability to selectively hydrolyze one of the ester groups of the prochiral substrate, setting the stereocenter early in the synthetic sequence.[5] This enzymatic step is typically performed in an aqueous medium, drastically reducing the reliance on organic solvents.[7]
Workflow for Lipase-Based Resolution:
Caption: Chemoenzymatic route to (S)-pregabalin via lipase-mediated kinetic resolution.
A key advantage of this route is the ability to racemize and recycle the unreacted (R)-enantiomer, significantly improving the overall process efficiency.[5] This chemoenzymatic process boasts a higher overall yield (40-45% after one recycle) and a substantially lower E-factor (environmental factor) of 17, compared to 86 for the first-generation process.[5]
Nitrilase-Catalyzed Desymmetrization
An alternative chemoenzymatic strategy involves the use of a nitrilase enzyme for the enantioselective hydrolysis of a dinitrile precursor.[9]
Protocol for Nitrilase-Catalyzed Hydrolysis:
-
Immobilized E. coli cells harboring a nitrilase from Brassica rapa are used as the biocatalyst.
-
The racemic isobutylsuccinonitrile is subjected to hydrolysis in a buffered aqueous solution (e.g., Tris-HCl, pH 8.0) at a controlled temperature (e.g., 30°C).
-
The enzyme selectively hydrolyzes the (S)-nitrile to the corresponding (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) with high enantioselectivity (ee > 99.5%).[9]
-
The unreacted (R)-dinitrile can be racemized and recycled.
-
The resulting (S)-CMHA is then hydrogenated to afford (S)-pregabalin.
This method also showcases high atom economy and a simplified process flow.[9]
Asymmetric Hydrogenation: Efficiency and Elegance
Asymmetric hydrogenation using chiral transition metal catalysts represents a powerful and highly efficient method for establishing the stereocenter of pregabalin. Rhodium-based catalysts, in particular, have demonstrated exceptional performance.
Rhodium-Catalyzed Asymmetric Hydrogenation
This approach typically involves the hydrogenation of a β-cyanocinnamic ester derivative using a chiral rhodium-bisphosphine complex.
The Science Behind the Selectivity: The high enantioselectivity of this reaction is attributed to the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen from one face of the double bond. Ligands such as DuPHOS have been successfully employed in this transformation.[4] More recent developments have introduced ferrocene-thiourea chiral bisphosphine ligands that can achieve excellent enantioselectivities (up to 99% ee) with very low catalyst loadings (0.05 mol%).[10]
Experimental Protocol for Asymmetric Hydrogenation:
-
A solution of the β-cyanocinnamic ester substrate in a suitable solvent (e.g., methanol) is prepared in a pressure reactor.
-
A rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand are added to form the active catalyst in situ.
-
The reactor is pressurized with hydrogen gas (e.g., 50 bar) and the reaction is stirred at a specific temperature until completion.
-
The resulting chiral β-cyano ester is then converted to (S)-pregabalin through reduction of the nitrile and hydrolysis of the ester.
This method offers a very direct and efficient route to enantiomerically pure pregabalin precursors, with reported yields as high as 97-98% for the hydrogenation step.[10]
Asymmetric Organocatalysis: The Metal-Free Alternative
Asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to transition metal catalysis. For pregabalin synthesis, the conjugate addition of a nucleophile to a nitroalkene, catalyzed by a chiral organic molecule, has been a successful strategy.
Cinchona Alkaloid-Derived Catalysis
A notable organocatalytic route employs a quinidine-derived thiourea catalyst to mediate the enantioselective Michael addition of dimethyl malonate to a nitroalkene.[11]
Logical Progression of the Synthesis:
Caption: Organocatalytic route to (S)-pregabalin via asymmetric Michael addition.
This reaction can be carried out on a multigram scale with low catalyst loadings (0.2-0.5 mol%) and achieves good enantioselectivity (around 90% ee), which can be further enhanced by crystallization.[11][12] A key consideration for the industrial viability of this route is the cost and recovery of the organocatalyst.[11]
Comparative Performance Analysis
| Synthetic Route | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Classical Resolution | (S)-(+)-Mandelic Acid | 15-30% | >99.5% | Simple, inexpensive resolving agent | Low theoretical yield, high waste |
| Chemoenzymatic (Lipase) | Lipolase® | 40-45% (with recycle) | >99% | Green process (aqueous), high efficiency with recycling | Requires specific enzyme, potential for enzyme deactivation |
| Chemoenzymatic (Nitrilase) | Nitrilase (from B. rapa) | ~8% (without recycle) | >99.5% | High enantioselectivity, green process | Lower reported overall yield without optimization |
| Asymmetric Hydrogenation | Rhodium-bisphosphine complexes | High (step yield 97-98%) | up to 99% | High efficiency, low catalyst loading | Cost of noble metal catalyst and ligands |
| Asymmetric Organocatalysis | Quinidine-derived thiourea | Moderate-High | ~90% (before crystallization) | Metal-free, environmentally benign | Cost and recovery of organocatalyst |
Conclusion
The synthesis of (S)-pregabalin has evolved significantly from its initial reliance on classical resolution to more sophisticated and sustainable methodologies. Chemoenzymatic routes, particularly the lipase-based process, have set a new standard for green and efficient industrial-scale production. Asymmetric hydrogenation offers a highly efficient and direct route, while organocatalysis provides a promising metal-free alternative.
The selection of the optimal synthetic route for (S)-pregabalin will depend on a careful evaluation of economic, environmental, and technological factors. For new drug development projects targeting chiral molecules, the early consideration and implementation of these advanced synthetic strategies can lead to more sustainable and cost-effective manufacturing processes.
References
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A Senior Application Scientist's Guide to Coupling Reagents for Boc-Amino Acids in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational technique. The Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS), while a classic methodology, continues to be a robust and relevant approach. A critical determinant of success in Boc-SPPS is the selection of the appropriate coupling reagent. This choice directly impacts yield, purity, reaction times, and the stereochemical integrity of the final peptide. This guide provides an in-depth, objective comparison of the major classes of coupling reagents used for Boc-amino acids, supported by mechanistic insights and experimental data to inform your synthetic strategies.
The Crux of the Matter: Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. In SPPS, this process requires the activation of the carboxyl group of the incoming Boc-amino acid to make it sufficiently electrophilic to react with the N-terminal amine of the growing peptide chain attached to the solid support. Coupling reagents are the catalysts that facilitate this activation. An ideal coupling reagent should promote rapid and complete amide bond formation with minimal side reactions, most notably racemization of the chiral α-carbon.[1]
The general workflow for a coupling reaction in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and then the coupling of the next Boc-amino acid.
Caption: A generalized workflow for a single coupling cycle in Boc-SPPS.
I. Carbodiimides: The Workhorses of Peptide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[1] Their primary function is to act as dehydrating agents, facilitating the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid of the Boc-amino acid.[2] This intermediate is then attacked by the N-terminal amine of the peptide chain to form the amide bond.
Mechanism of Action
The reaction proceeds through the formation of the O-acylisourea intermediate, which is highly susceptible to nucleophilic attack. However, this intermediate can also rearrange to an unreactive N-acylurea, which terminates the coupling reaction. To prevent this and to suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used with carbodiimides. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[3]
Caption: Mechanism of carbodiimide-mediated coupling with an additive like HOBt.
Performance and Considerations
| Feature | DCC (Dicyclohexylcarbodiimide) | DIC (Diisopropylcarbodiimide) |
| Physical Form | Waxy Solid | Liquid |
| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) |
| Byproduct Solubility | Insoluble in most organic solvents | Soluble in common SPPS solvents (e.g., DMF, DCM) |
| Primary Application | Solution-phase synthesis (easy filtration of DCU) | Solid-phase peptide synthesis (soluble byproduct) |
| Racemization Risk | Moderate; significantly reduced with HOBt | Moderate; significantly reduced with HOBt |
| Cost | Generally lower cost | Relatively inexpensive |
Key Insights:
-
DCC: The insolubility of its byproduct, dicyclohexylurea (DCU), makes DCC less suitable for solid-phase synthesis as the precipitate can clog resin filters and hinder reagent access.[4] However, this property is advantageous in solution-phase synthesis, where the DCU can be easily removed by filtration.
-
DIC: As a liquid, DIC is easier to handle in automated synthesizers. Its soluble byproduct, diisopropylurea (DIU), makes it a preferred choice for SPPS.[5]
-
Additives are Crucial: The use of HOBt or other additives is essential to suppress racemization and prevent the formation of N-acylurea.[6]
II. Onium Salts: High-Efficiency Coupling Reagents
Onium salts, which include phosphonium and uronium/aminium salts, are highly efficient coupling reagents that have become popular for their rapid reaction rates and low levels of racemization, especially for sterically hindered amino acids.
A. Phosphonium Salts (e.g., PyBOP)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt. It is a derivative of the BOP reagent, with the advantage of not producing the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7]
PyBOP activates the carboxylic acid by forming an acylphosphonium intermediate, which then reacts with the liberated benzotriazol-1-olate to form the HOBt-active ester. This active ester then reacts with the N-terminal amine.[3]
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
B. Uronium/Aminium Salts (e.g., HBTU, HATU)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are among the most effective coupling reagents, particularly for difficult sequences.[8] While initially described as uronium salts, they exist as the isomeric guanidinium salts.[4]
These reagents react with the carboxylate of the Boc-amino acid to form the corresponding HOBt or HOAt active ester, which then acylates the N-terminal amine.[3]
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
Comparative Performance of Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of a peptide synthesis, especially when dealing with sterically hindered amino acids like Valine or Isoleucine.[8][9]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. The HOAt-based active ester is more reactive than the HOBt-based ester.[8] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[9] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are less problematic than those from BOP. Effective for hindered residues.[7] |
| DIC/HOBt | Carbodiimide | 85-90 | Moderate | Low to Moderate | A classic, cost-effective method. Slower reaction rates may be observed compared to onium salts. |
Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions.
Key Insights:
-
HATU is generally considered the most reactive and effective coupling reagent, especially for difficult couplings, due to the formation of the more reactive OAt-active ester.[8]
-
HBTU is a robust and widely used reagent that provides a good balance of reactivity and cost.
-
PyBOP is a good choice when avoiding the potential side reaction of guanidinylation, which can occur with uronium/aminium salts if used in excess, is a priority.[10]
-
DIC/HOBt remains a viable and economical option, particularly for less demanding couplings.
Experimental Protocols
The following are generalized protocols for using different classes of coupling reagents in Boc-SPPS. The equivalents are based on the initial substitution of the resin.
Protocol 1: Carbodiimide Coupling (DIC/HOBt)
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Add DIC (3.0 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
Protocol 2: Onium Salt Coupling (HBTU/HATU/PyBOP)
-
Resin Preparation, Boc Deprotection, Washing, and Neutralization: Follow steps 1-5 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3.0 eq.) and the onium salt (HBTU, HATU, or PyBOP; 2.9 eq.) in DMF.
-
Add DIEA (6.0 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
Conclusion
The selection of a coupling reagent for Boc-amino acids is a critical decision that should be based on the specific requirements of the peptide sequence, the scale of the synthesis, and budgetary considerations. For routine and non-hindered couplings, the classic and cost-effective DIC/HOBt method remains a reliable choice. For more challenging sequences, particularly those involving sterically hindered amino acids, the higher reactivity and efficiency of onium salts like HBTU and HATU are often necessary to achieve high yields and purity. PyBOP offers a valuable alternative when the risk of guanidinylation needs to be minimized. By understanding the mechanisms, performance characteristics, and appropriate protocols for each class of reagent, researchers can optimize their Boc-SPPS strategies for the successful synthesis of a wide range of peptides.
References
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 760-771. Retrieved from [Link]
-
Vedejs, E., & Diver, S. T. (1993). Introduction to Peptide Synthesis. Journal of the American Chemical Society, 115(8), 3358-3359. Retrieved from [Link]
-
Nishiuchi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5384. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]
-
Kent, S. B., et al. (1991). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 38(6), 528-536. Retrieved from [Link]
-
Gounarides, J. S., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(8), 1633-1640. Retrieved from [Link]
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A Researcher's Guide to Lewis Acid-Mediated Boc Deprotection: A Milder Alternative for Sensitive Substrates
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1][2] Its widespread use is attributed to its stability across a range of reaction conditions and its traditionally straightforward removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] However, the very potency of these strong acids can be a double-edged sword, often leading to the degradation of sensitive functional groups or the cleavage of other acid-labile protecting groups within a complex molecule.[2] This guide provides an in-depth comparison of traditional Boc deprotection methodologies with a focus on a milder, more selective alternative: Lewis acid-mediated deprotection.
The Challenge with Conventional Boc Deprotection
The classical mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate that readily decarboxylates to yield the free amine.[1] While highly effective, the harshness of reagents like TFA can be detrimental to substrates containing other acid-sensitive moieties.[2][3] This lack of selectivity presents a significant challenge in multi-step syntheses where orthogonal protection strategies are paramount.[3]
Lewis Acids: A Paradigm of Milder Deprotection
Lewis acid-mediated Boc deprotection offers a compelling alternative to traditional strong acid methods. The mechanism mirrors that of Brønsted acids, but instead of protonation, the Lewis acid coordinates to the carbonyl oxygen of the Boc group.[4] This coordination polarizes the carbonyl bond, weakening the tert-butyl-oxygen bond and facilitating its cleavage to release the tert-butyl cation and the free amine after decarboxylation of the carbamic acid intermediate.[4] The key advantage lies in the tunable nature of Lewis acids; by selecting a Lewis acid of appropriate strength, it is often possible to achieve selective deprotection of the Boc group in the presence of other acid-labile functionalities.[5][6]
Visualizing the Deprotection Mechanisms
Caption: Mechanisms of Boc deprotection.
Comparative Analysis of Deprotection Methods
The choice of a deprotection reagent is critical and depends heavily on the substrate's overall functionality. Below is a comparative summary of common methods.
| Deprotection Method | Reagent(s) | Typical Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Strong Acid | Trifluoroacetic Acid (TFA) (20-50%) | Dichloromethane (DCM) | Room Temp | 0.5 - 4 h[2] | >95[2] | Highly effective, volatile, and easy to remove.[2] | Harshly acidic, may cleave other acid-labile groups.[2] |
| Strong Acid | Hydrochloric Acid (HCl) (4M) | Dioxane, Ethyl Acetate, Methanol | Room Temp | 0.5 - 4 h[1][2] | >95[2] | Cost-effective, product often precipitates as HCl salt.[2] | Dioxane is a hazardous solvent. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 4 - 72 h[7][8] | Variable, often >80 | Milder conditions, selective for secondary N-Boc groups.[7][9] | Longer reaction times may be required.[10] |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Chloroform (CHCl₃), Acetonitrile (MeCN) | Room Temp | Overnight[10][11] | High | Effective for substrates where other methods fail.[12] | Reagent is moisture and light-sensitive.[13] |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Toluene | 110 (Microwave) | 1 h[14] | High | Recyclable catalyst, mild conditions.[14][15] | May require elevated temperatures. |
| Lewis Acid | Iron(III) Chloride (FeCl₃) | Acetonitrile (MeCN) | 80 | Variable | High | Inexpensive and sustainable catalyst.[16] | Can be less effective for certain substrates. |
| Other Mild Methods | Oxalyl Chloride in Methanol | Methanol (MeOH) | Room Temp | 1 - 4 h[17][18] | Up to 90[17][18] | Mild and selective.[17][18] | Potential formation of carbon monoxide side-product.[19] |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, detailed methodologies for key deprotection protocols are provided below.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a widely accepted method for general-purpose Boc deprotection.
-
Dissolve the Boc-protected compound (1.0 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 0.5 to 4 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The crude product can be further purified if necessary.
Protocol 2: Lewis Acid-Mediated Deprotection using Zinc Bromide (ZnBr₂)
This method is particularly useful for the selective deprotection of secondary N-Boc groups.[7][9]
-
To a solution of the Boc-protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM), add zinc bromide (ZnBr₂) (2.0 equiv.).[8]
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature.[8]
-
Monitor the reaction by TLC; completion times can range from 4 to 72 hours.[7][8]
-
Upon completion, filter the reaction mixture through Celite to remove the zinc salts.[8]
-
Wash the filtrate with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 3: Lewis Acid-Mediated Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI is a potent reagent for Boc deprotection, especially for substrates that are resistant to other methods.[12]
-
Dissolve the Boc-protected amine (1.0 equiv.) in chloroform (CHCl₃) or acetonitrile (MeCN).[11][20]
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equiv.) dropwise to the solution at room temperature.[10]
-
Stir the reaction mixture overnight.[11]
-
Quench the reaction by the addition of methanol.
-
Remove the solvent under reduced pressure to yield the crude product.
Experimental Workflow Visualization
Caption: General experimental workflow for Boc deprotection.
Conclusion: Selecting the Optimal Deprotection Strategy
The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis.[2] While traditional methods using strong acids like TFA and HCl are highly effective, the growing emphasis on substrate compatibility and the synthesis of complex molecules has driven the development of milder and more selective alternatives.[2] Lewis acid-mediated deprotection provides a powerful toolkit for chemists, offering a spectrum of reactivity that can be tailored to the specific needs of a synthetic route. The choice of the optimal deprotection strategy should be carefully considered based on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.
References
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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Zinc Bromide - Common Organic Chemistry. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Best mild Boc-deprotection method for a guanidine compound?. Reddit. Available at: [Link]
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Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. Available at: [Link]
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Trimethylsilyl iodide. Wikipedia. Available at: [Link]
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BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available at: [Link]
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Trimethylsilyl Iodide - TMSI - Common Organic Chemistry. Available at: [Link]
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Boc Deprotection - ZnBr2. Common Organic Chemistry. Available at: [Link]
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Boc Deprotection - TMSI. Common Organic Chemistry. Available at: [Link]
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Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]
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A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing. Available at: [Link]
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A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. Available at: [Link]
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Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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TMS Iodide. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development. Available at: [Link]
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Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). ResearchGate. Available at: [Link]
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Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. ResearchGate. Available at: [Link]
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Scandium Triflate as an Efficient and Recyclable Catalyst for the Deprotection of Tert-Butyl Aryl Sulfonamides. ResearchGate. Available at: [Link]
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A Comparative Guide to the Scalable Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid for Industrial Applications
This guide provides an in-depth comparison of the most industrially viable synthetic routes to (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. This chiral building block is a critical intermediate in the synthesis of various pharmaceutical agents, most notably as the enantiomer of a precursor to Pregabalin, a key anticonvulsant and analgesic drug.[1] The stereochemical purity of this intermediate is paramount, as biological activity is typically vested in a single enantiomer.[1]
The following analysis moves beyond simple procedural descriptions to explore the underlying strategic rationale, performance metrics, and scalability challenges of each major synthetic approach. This guide is intended for researchers, chemical engineers, and drug development professionals tasked with selecting or optimizing a manufacturing process where efficiency, cost, and quality are critical drivers.
Strategic Overview: The Challenge of Asymmetry on a Ton Scale
The industrial synthesis of a single-enantiomer molecule like this compound hinges on the efficient and cost-effective introduction of a specific stereocenter. The primary strategies employed in modern pharmaceutical manufacturing to achieve this are:
-
Classical Chemical Resolution: Separating a 50:50 racemic mixture using a chiral resolving agent. This is often the first method developed but can be inefficient.
-
Enzymatic Kinetic Resolution: Using a biocatalyst (enzyme) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.
-
Asymmetric Catalysis: Employing a chiral catalyst to directly transform a prochiral starting material into the desired single enantiomer with high selectivity.
This guide will compare these three cornerstone strategies, providing both procedural details and a critical evaluation of their industrial applicability.
Route 1: Classical Chemical Resolution via Diastereomeric Salt Formation
This approach represents a foundational, albeit often less efficient, method for obtaining enantiomerically pure compounds. The strategy involves reacting a racemic acid intermediate with a chiral base. This reaction forms two diastereomeric salts with different physical properties (e.g., solubility), which allows them to be separated by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiopure acid.
Workflow for Classical Resolution
Caption: Workflow for Classical Chemical Resolution.
Experimental Protocol: Annotated
-
Synthesis of Racemic Acid: Prepare racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid from isovaleraldehyde and diethyl malonate through a sequence involving Knoevenagel condensation, Michael addition, hydrolysis, anhydride formation, and subsequent ammonolysis.[2] This multi-step synthesis of the racemate is a common entry point for resolution-based routes.
-
Diastereomeric Salt Formation: Dissolve the racemic acid in a suitable solvent mixture (e.g., chloroform-ethanol). Add one equivalent of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine.[3] Scientist's Note: The choice of solvent is critical; it must provide differential solubility for the two diastereomeric salts to enable efficient separation.
-
Fractional Crystallization: Cool the solution to induce crystallization. The salt formed between the (R)-acid and the (R)-amine, (R,R), will preferentially crystallize due to lower solubility. Filter the resulting solid.
-
Liberation of the Enantiopure Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.[2] The desired (R)-acid can then be extracted into an organic solvent.
-
Conversion and Protection: The resulting (R)-3-(carbamoylmethyl)-5-methylhexanoic acid is converted to the corresponding amino acid via a Hofmann rearrangement. Subsequent protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O) yields the final target molecule.
Performance and Scalability Analysis
| Metric | Performance Data | Rationale & Scalability Considerations |
| Theoretical Max. Yield | < 50% | The fundamental limitation is that half of the starting material is the undesired (S)-enantiomer. |
| Practical Overall Yield | 12 - 29% | Yields are often lower due to losses during multiple crystallization and reaction steps.[1] |
| Enantiomeric Excess (e.e.) | >99.5% | Can be achieved with multiple recrystallizations, but this further reduces yield. |
| Cost-Effectiveness | Moderate to Low | The resolving agent can be expensive and must be recovered. The loss of >50% of the material stream significantly increases the cost of goods. |
| Process Efficiency (E-Factor) | High (e.g., ~86) | Generates significant waste from solvents, reagents, and the undesired enantiomer.[4] Racemization and recycling of the unwanted enantiomer is possible but adds complexity and cost. |
| Scalability | High | The process uses standard chemical manufacturing equipment and is robust. However, large volumes of solvents and lengthy crystallization times can limit throughput. |
Route 2: Enzymatic Kinetic Resolution
This chemoenzymatic approach leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a racemic precursor. In a common strategy, a racemic ester is subjected to hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-ester) to its corresponding carboxylic acid, leaving the desired R-ester untouched. The resulting acid and unreacted ester are easily separated due to their different chemical properties.
Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Annotated
-
Substrate Preparation: Synthesize the racemic starting material, typically an ester like (±)-ethyl 3-cyano-5-methylhexanoate.
-
Enzymatic Hydrolysis: Create a biphasic system or an aqueous buffer solution containing the racemic ester. Introduce a lipase, such as commercially available Lipolase® or an immobilized variant for easier recovery.[4][5] Maintain the pH and temperature at the enzyme's optimum (e.g., pH 7.2, 30-37°C).[6] Scientist's Note: Immobilizing the enzyme on a solid support is crucial for industrial scale-up. It allows for easy removal of the biocatalyst from the reaction mixture and enables its reuse over multiple batches, drastically reducing costs.[5]
-
Reaction Monitoring: Monitor the reaction until ~50% conversion is reached. Pushing the reaction beyond this point will decrease the enantiomeric excess of the remaining ester substrate.
-
Separation: Once the reaction is complete, separate the mixture. The product acid can be removed by extraction with a basic aqueous solution, leaving the desired unreacted (R)-ester in the organic phase.
-
Conversion and Protection: The isolated (R)-ester is then converted to the final product. This typically involves reduction of the nitrile group (e.g., catalytic hydrogenation) and hydrolysis of the ester, followed by Boc protection of the resulting amino acid.
Performance and Scalability Analysis
| Metric | Performance Data | Rationale & Scalability Considerations |
| Theoretical Max. Yield | 50% | As with classical resolution, one enantiomer is consumed. However, the undesired product can often be racemized and recycled back into the process.[4] |
| Practical Overall Yield | 40 - 45% (with one recycle) | Significantly higher than classical resolution due to the efficiency of recycling the unwanted enantiomer.[4] |
| Enantiomeric Excess (e.e.) | >95% up to >99% | Excellent selectivity is a hallmark of enzymatic processes.[5] |
| Cost-Effectiveness | High | While enzymes can have a high initial cost, their reusability (especially when immobilized) and the mild reaction conditions (no cryogenics or high pressures) make the process very economical at scale. |
| Process Efficiency (E-Factor) | Low (e.g., ~17) | This is a "greener" alternative. The process is often run in mostly aqueous media, significantly reducing organic solvent waste compared to the first-generation process.[4] |
| Scalability | High | Bioreactors for large-scale fermentation and enzymatic reactions are standard in the industry. The process is safe, operating under mild conditions. |
Route 3: Asymmetric Hydrogenation
This is a highly elegant and atom-economical approach where a prochiral precursor is directly converted into the desired chiral product using a small amount of a chiral metal catalyst. For this target, a common precursor is a β-cyanoacrylate, which is hydrogenated across the double bond. The chiral ligand on the metal catalyst (e.g., Rhodium) directs the hydrogen addition to one face of the molecule, creating the (R) stereocenter with high fidelity.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol: Annotated
-
Precursor Synthesis: Prepare the prochiral substrate, 3-cyano-5-methylhex-3-enoic acid, via a Knoevenagel condensation of isovaleraldehyde and cyanoacetic acid.
-
Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the substrate in a suitable solvent like methanol. Add the chiral catalyst, for example, a Rhodium complex with a chiral phosphine ligand like (R,R)-Me-DuPHOS. Scientist's Note: To achieve the (R)-product, the enantiomer of the catalyst used for the (S)-product is required. For the synthesis of (S)-Pregabalin, a Rh-(S,S)-Me-DuPHOS catalyst is used.[1] The catalyst loading is very low, often in the mol % range, making this approach potent and cost-effective despite the high cost of the catalyst itself.
-
Reaction Execution: Pressurize the reactor with hydrogen gas and heat to the optimal temperature. The reaction proceeds to full conversion.
-
Product Isolation: After the reaction, the catalyst can be removed by filtration (if heterogeneous) or other purification methods. The solvent is evaporated to yield the crude product.
-
Conversion and Protection: The resulting (R)-3-cyano-5-methylhexanoic acid is reduced, typically with a heterogeneous catalyst like sponge nickel, to give the amino acid.[1] This is followed by standard Boc protection to yield the final product.
Performance and Scalability Analysis
| Metric | Performance Data | Rationale & Scalability Considerations |
| Theoretical Max. Yield | 100% | This is a direct conversion, not a resolution. All starting material is converted to the desired product, maximizing atom economy. |
| Practical Overall Yield | High (e.g., >70%) | The route is concise and highly efficient, leading to excellent overall yields.[1] |
| Enantiomeric Excess (e.e.) | >99% | Asymmetric catalysis is renowned for providing exceptionally high enantioselectivity.[1] |
| Cost-Effectiveness | Very High at Scale | Although the rhodium catalyst and chiral ligands are expensive, the very low catalyst loadings, high throughput, and high yield make this the most economically favorable route for large-scale production. |
| Process Efficiency (E-Factor) | Very Low | This route is extremely atom-efficient and generates minimal waste, aligning well with green chemistry principles. |
| Scalability | High | Requires specialized high-pressure hydrogenation equipment. Catalyst sourcing and handling require expertise. However, the process is highly streamlined and efficient for dedicated large-scale manufacturing plants. |
Conclusion and Industrial Recommendation
The choice of synthetic route for this compound is a strategic decision that depends on the scale of production, cost targets, and available infrastructure.
| Synthetic Route | Primary Advantage | Primary Disadvantage | Best Suited For |
| Classical Resolution | Procedurally simple; uses standard equipment. | Inherently inefficient (max 50% yield); high waste. | Early-stage development; small-scale production where process simplicity is prioritized over efficiency. |
| Enzymatic Resolution | Excellent selectivity; "green" process with low waste; mild conditions. | Theoretical max 50% yield (though recycling is effective); requires biocatalysis infrastructure. | Medium to large-scale production, especially where environmental impact is a key consideration and investment in biocatalysis is feasible. |
| Asymmetric Hydrogenation | Highest efficiency and yield (>90%); most atom-economical. | High initial capital cost for specialized equipment; expensive catalysts (though used in trace amounts). | Dedicated, large-scale industrial manufacturing where throughput and lowest cost of goods are the primary drivers. |
For new industrial applications, Asymmetric Hydrogenation stands out as the superior strategy for large-volume manufacturing due to its unparalleled efficiency, atom economy, and cost-effectiveness at scale. For companies with existing biocatalysis capabilities or those prioritizing green chemistry, Enzymatic Kinetic Resolution offers an excellent and highly competitive alternative that has been successfully implemented on an industrial scale.[4] Classical resolution, while historically important, is largely superseded by these more advanced and efficient methodologies for modern, large-scale production.
References
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- Li, Y., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2849.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper disposal of laboratory chemicals is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, ensuring compliance with safety regulations and fostering a culture of trust and expertise in our laboratory practices.
Hazard Assessment and Initial Characterization
Initial Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[2]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[3]
The first crucial step in the disposal process is to determine whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) criteria.[4] This involves assessing the following characteristics:
-
Ignitability: The potential to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.
Given the structure of this compound, it is unlikely to be ignitable, corrosive, or reactive under normal laboratory conditions. The primary concern would be its potential toxicity, which is often not fully characterized for novel compounds. In the absence of comprehensive toxicological data, a conservative approach is always recommended.
Waste Classification and Segregation
Based on the initial hazard assessment, the waste should be classified as either non-hazardous or hazardous.
Non-Hazardous Waste Stream:
If, after a thorough evaluation by your institution's Environmental Health and Safety (EHS) department, the compound is determined to be non-hazardous, it may be suitable for disposal with regular laboratory trash.[5][6] However, it is critical that laboratory personnel, not custodial staff, handle the final transfer to the designated dumpster to avoid any confusion or mishandling of chemical waste.[5][7]
Hazardous Waste Stream:
In the absence of a definitive non-hazardous classification, or if the compound has been mixed with other hazardous chemicals, it must be treated as hazardous waste.[4][8] This is the most common and recommended pathway for the disposal of research chemicals.
Segregation is Key: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] this compound waste should be stored separately from:
-
Strong acids and bases.[9]
-
Oxidizing agents.[9]
-
Other incompatible chemicals as outlined in your institution's chemical hygiene plan.[10][11]
The tert-butoxycarbonyl (Boc) protecting group is known to be labile to strong acids, which would generate flammable tert-butanol and carbon dioxide.[12][13][14] Therefore, mixing this waste with strong acids must be strictly avoided.
Step-by-Step Disposal Protocol for Hazardous Waste
The following protocol outlines the standard operating procedure for disposing of this compound as hazardous waste.
Materials:
-
Designated hazardous waste container (compatible material, e.g., polyethylene)
-
Hazardous waste label
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical. The container must be in good condition with a secure, screw-on cap.[9] It should not be filled beyond 90% capacity to allow for expansion.[4]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The associated hazards (e.g., "Irritant").
-
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[4]
-
Waste Pickup: Once the container is full or has been in the SAA for the maximum allowed time (per your institution's policy, typically not exceeding one year for partially filled containers), arrange for its collection by your institution's EHS department.[9]
Data and Workflow Summary
Disposal Decision Matrix
| Waste Stream | Criteria | Container Requirements | Labeling | Final Disposal Route |
| Non-Hazardous | Determined to be non-hazardous by EHS. | Securely sealed container. | Clearly labeled as "Non-Hazardous" with chemical name. | Regular trash (handled by lab personnel).[5][7] |
| Hazardous | Default for research chemicals; mixed with hazardous solvents. | Compatible, sealed container with screw-top lid.[9] | "Hazardous Waste" tag with full chemical name, hazards, and date.[8] | EHS pickup for off-site treatment/disposal.[15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: Upholding a Culture of Safety
The responsible management of chemical waste is a fundamental aspect of scientific integrity. By adhering to these detailed procedures for the disposal of this compound, we not only ensure compliance with regulatory standards set forth by bodies like the EPA and OSHA but also actively contribute to a safer laboratory environment for ourselves and our colleagues.[4][10][16][17] Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[11]
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- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to the Safe Handling of (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential safety protocols and logistical information for (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, a compound often utilized in the synthesis of complex molecules. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Understanding the Risks: Hazard Profile
This compound and structurally similar compounds are classified with the following hazards:
-
Skin Irritation (H315): Can cause skin irritation upon contact.[1][2][3][4][5][6]
-
Serious Eye Irritation (H319): Can cause serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3][5][6][7]
-
Harmful if Swallowed (H302): Some related compounds are considered harmful if ingested.[3][4][6][7]
These classifications necessitate a proactive approach to exposure control through the diligent use of Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | Provides a barrier against skin contact, preventing potential irritation. Inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[9] A face shield may be necessary for splash-prone procedures.[8] | Protects the eyes from accidental splashes of the chemical, which can cause serious irritation. |
| Body Protection | A standard laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[10] If dusts or aerosols may be generated, a NIOSH/MSHA-approved respirator (e.g., N95) is recommended.[8][9] | Minimizes the risk of inhaling the compound, which can lead to respiratory tract irritation. |
Operational Protocols: From Receipt to Disposal
A systematic workflow is critical for maintaining a safe laboratory environment. The following diagram and procedural steps outline the lifecycle of handling this compound in a research setting.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid | C13H25NO4 | CID 59729474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | C9H17NO3 | CID 11084586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
